(4-Propylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-propylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUWLNIZBCCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375178 | |
| Record name | (4-propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-70-3 | |
| Record name | (4-propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-propylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Propylphenyl)methanol for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of (4-Propylphenyl)methanol, a versatile aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging this compound as a key building block in complex organic synthesis and medicinal chemistry. All presented data is supported by authoritative sources to ensure scientific integrity.
Section 1: Core Molecular Identity and Physicochemical Profile
This compound, also known as 4-n-propylbenzyl alcohol, is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring a hydroxylmethyl group and a propyl chain attached to a benzene ring, imparts a unique combination of reactivity and lipophilicity, making it a valuable fragment in the design of novel therapeutic agents.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 82657-70-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| SMILES | CCCC1=CC=C(C=C1)CO | PubChem[1] |
| InChIKey | TZZUWLNIZBCCGL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in experimental settings, influencing everything from solvent selection to reaction kinetics.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Appearance | Clear, colorless to slightly yellow liquid | N/A (Typical for similar compounds) |
| Boiling Point | 135-136 °C at 26 mm Hg | BuyersGuideChem[2] |
| Density | 0.982 g/mL at 25 °C | BuyersGuideChem[2] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The XLogP3 value of 2.6 indicates moderate lipophilicity, a critical parameter in drug design that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Section 2: Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-7.3 ppm), a singlet for the benzylic CH₂ protons (approx. 4.6 ppm), a triplet for the terminal CH₃ of the propyl group (approx. 0.9 ppm), a sextet for the middle CH₂ of the propyl group (approx. 1.6 ppm), and a triplet for the CH₂ attached to the ring (approx. 2.6 ppm). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the 120-145 ppm range, the benzylic carbon (C-OH) around 65 ppm, and aliphatic carbons of the propyl group between 10-40 ppm. |
| IR Spectroscopy | A broad absorption band around 3300 cm⁻¹ (O-H stretch), peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch), 2850-2960 cm⁻¹ (aliphatic C-H stretch), and 1010-1075 cm⁻¹ (C-O stretch). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 150. A prominent fragment would be the loss of water (M-18) at m/z = 132, and the benzylic cation at m/z = 119. |
Note: Predicted data is based on standard chemical shift tables and spectral data of similar structures like (4-methylphenyl)methanol and benzyl alcohol.[3][4]
Section 3: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is paramount for its effective use as a chemical intermediate.
Synthetic Pathways
A common and reliable method for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as 4-propylbenzoic acid or 4-propylbenzaldehyde. The reduction of the carboxylic acid is a robust approach.[5]
Experimental Protocol: Reduction of 4-Propylbenzoic Acid
Objective: To synthesize this compound via the reduction of 4-Propylbenzoic acid using a suitable reducing agent like Lithium Aluminum Hydride (LAH).
Materials:
-
4-Propylbenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel.
-
Reagent Preparation: Suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 4-Propylbenzoic acid in anhydrous THF and add it slowly to the LAH suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting aluminum salts and wash the solid with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its benzylic alcohol functional group. The proximity of the hydroxyl group to the aromatic ring enhances the stability of carbocation intermediates, facilitating a range of transformations.[6][7]
Key reactions include:
-
Oxidation: Benzylic alcohols can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) yield the corresponding aldehyde (4-propylbenzaldehyde), while strong oxidizing agents like potassium permanganate (KMnO₄) produce the carboxylic acid (4-propylbenzoic acid).[6][8]
-
Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides) under acidic or basic conditions to form benzyl esters.[6][9] These esters can serve as protecting groups in multi-step syntheses.[9]
-
Substitution: The hydroxyl group can be substituted by halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halides, which are versatile synthetic intermediates.[6]
-
Etherification: Under appropriate conditions (e.g., Williamson ether synthesis), the alcohol can be converted into an ether, allowing for the introduction of various alkyl or aryl groups.
Reactivity Pathways Diagram
Caption: Key reaction pathways of this compound.
Section 4: Applications in Drug Development & Research
While direct applications of this compound as a therapeutic agent are not widely documented, its role as a structural motif and synthetic intermediate is significant. Substituted benzyl alcohols are prevalent in medicinal chemistry. The 4-propylphenyl moiety can be used to:
-
Modulate Lipophilicity: The propyl group provides a lipophilic handle, which can be crucial for optimizing a drug candidate's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Serve as a Versatile Scaffold: The core structure can be elaborated through the reactions described above to build a library of compounds for screening. For instance, the alcohol can be a linking point to connect to other pharmacophores.
-
Fragment-Based Drug Discovery (FBDD): this compound can be considered a valuable fragment for FBDD campaigns, where small molecules are screened for binding to a biological target, and then grown or linked to create more potent leads.
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential.
Hazard Identification
Based on GHS classifications for similar compounds, this compound is expected to be an irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2A |
| Specific target organ toxicity, single exposure | 3 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and sources of ignition.
Section 6: Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its benzylic alcohol functionality allows for a diverse range of chemical transformations, making it a powerful building block for organic synthesis. For researchers in drug development, its structure offers a useful combination of aromatic, lipophilic, and reactive features, positioning it as a key scaffold for the creation of novel small molecules. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in advanced research and development settings.
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An In-depth Technical Guide to (4-Propylphenyl)methanol
This guide provides a comprehensive technical overview of (4-propylphenyl)methanol (CAS No. 82657-70-3), a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.
Strategic Importance in Synthesis and Medicinal Chemistry
This compound is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis. The 4-propylphenyl moiety it provides is of particular interest in medicinal chemistry. The introduction of small, lipophilic alkyl groups like a propyl chain onto an aromatic scaffold can significantly influence a molecule's pharmacokinetic profile. This modification can enhance membrane permeability and modulate interactions with biological targets by increasing van der Waals contacts within protein binding pockets. Furthermore, the propyl group can block sites susceptible to metabolic oxidation, potentially improving a drug candidate's half-life.[1] This guide offers a detailed exploration of this compound, from its fundamental properties to its practical implementation in a laboratory setting.
Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's properties is foundational to its application. The identity and purity of this compound are established through a combination of physical data and spectroscopic analysis.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 82657-70-3 | [2] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCC1=CC=C(C=C1)CO | [2] |
| InChIKey | TZZUWLNIZBCCGL-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 150.104465066 Da |[2] |
Spectroscopic Profile
The structural confirmation of this compound relies on standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the propyl chain protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring), two doublets in the aromatic region characteristic of 1,4-disubstitution, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. ¹³C NMR will similarly show unique resonances for each carbon environment.[2][3]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. A strong C-O stretching band is expected around 1050 cm⁻¹.[2][4]
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 150. Key fragmentation patterns would include the loss of a water molecule [M-18]⁺ to give a peak at m/z 132, and the loss of the propyl group [M-43]⁺, leading to a fragment at m/z 107 (hydroxymethylphenyl cation).[2][5]
Table 2: Predicted and Observed Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | -CH₂-OH | ~4.6 ppm (s, 2H) |
| Aromatic C-H | ~7.2-7.3 ppm (d, 4H) | |
| Ar-CH₂- | ~2.6 ppm (t, 2H) | |
| -CH₂-CH₃ | ~1.6 ppm (sext, 2H) | |
| -CH₃ | ~0.9 ppm (t, 3H) | |
| IR | O-H stretch (alcohol) | ~3300 cm⁻¹ (broad) |
| C-H stretch (aliphatic) | ~2870-2960 cm⁻¹ | |
| C-O stretch (primary alcohol) | ~1050 cm⁻¹ | |
| MS | Molecular Ion [M]⁺ | 150 |
| [M-H₂O]⁺ | 132 |
| | [M-C₃H₇]⁺ | 107 |
The following workflow illustrates the standard process for confirming the structure and purity of a synthesized chemical compound like this compound.
Caption: Standard workflow for analytical characterization.
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the reduction of a corresponding carbonyl compound, either 4-propylbenzoic acid or 4-propylbenzaldehyde. The choice of precursor often depends on commercial availability and the scale of the reaction.
Protocol 1: Reduction of 4-Propylbenzoic Acid
The reduction of a carboxylic acid requires a potent reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Milder reagents like sodium borohydride (NaBH₄) are ineffective for reducing carboxylic acids directly.
Causality Behind Experimental Choices:
-
Reagent : LiAlH₄ is used because its highly polarized Al-H bonds deliver a hydride ion (H⁻) with sufficient nucleophilicity to attack the electrophilic carbonyl carbon of the carboxylate anion formed in situ.
-
Solvent : Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory. LiAlH₄ reacts violently with protic solvents (water, alcohols). THF is often preferred for its higher boiling point and better solvating properties.
-
Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction between LiAlH₄ and the acid. It is then often brought to reflux to ensure the reaction proceeds to completion.
-
Work-up : A sequential, cautious addition of water and then a base (like NaOH solution) is a standard "Fieser work-up." This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), simplifying the product isolation.
Step-by-Step Methodology:
-
Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation : Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of LiAlH₄ (1.2 eq). The resulting suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition : 4-Propylbenzoic acid (1.0 eq), dissolved in anhydrous THF (50 mL), is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.[6][7]
-
Reaction : After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation : The resulting white precipitate is removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate.
-
Purification : The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction of 4-Propylbenzaldehyde
If 4-propylbenzaldehyde is the chosen starting material, the synthesis is simpler as aldehydes are more reactive than carboxylic acids.[8] This allows for the use of the milder, safer, and more user-friendly reducing agent, sodium borohydride (NaBH₄).
Causality Behind Experimental Choices:
-
Reagent : NaBH₄ is sufficiently reactive to reduce aldehydes and ketones but not esters or carboxylic acids, offering excellent chemoselectivity. It is also stable in protic solvents like methanol or ethanol.
-
Solvent : Methanol is a common choice as it readily dissolves both the aldehyde and NaBH₄, and its protic nature helps to protonate the intermediate alkoxide.[9][10]
-
Work-up : The work-up is much simpler than for LiAlH₄ reductions, typically involving acidification to destroy excess borohydride and neutralize the borate esters, followed by extraction.
Step-by-Step Methodology:
-
Setup : A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.
-
Reaction : 4-Propylbenzaldehyde (1.0 eq) is dissolved in methanol (10 mL per gram of aldehyde). The solution is cooled to 0 °C.[8]
-
Reagent Addition : Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 15 °C.
-
Reaction : The reaction is stirred at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching : The reaction is quenched by the slow addition of 1 M HCl until the effervescence ceases.
-
Isolation : The bulk of the methanol is removed via rotary evaporation. The remaining aqueous residue is extracted three times with ethyl acetate.
-
Purification : The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound extends from its role as a simple alcohol to its strategic use in constructing complex molecular architectures.
As a Versatile Synthetic Intermediate
The primary alcohol functional group is a nexus for a wide range of chemical transformations.
-
Esterification : It can be readily esterified with carboxylic acids or acyl chlorides under standard conditions (e.g., DCC coupling, acid catalysis) to form esters.[11]
-
Etherification : Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, yields ethers.
-
Halogenation : The hydroxyl group can be converted to a good leaving group and substituted by halogens using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides), producing 4-propylbenzyl halides. These halides are potent electrophiles for use in alkylation reactions.
Strategic Use in Medicinal Chemistry
The incorporation of the 4-propylphenyl moiety can be a deliberate strategy to fine-tune the properties of a bioactive molecule. This concept is central to the iterative process of lead optimization in drug discovery.
Caption: Logic of using building blocks to optimize drug properties.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source:[2]
Handling Protocols
-
Engineering Controls : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] An emergency eyewash station and safety shower must be readily accessible.[12]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory.[12]
-
Hand Protection : Nitrile or other chemically resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[9]
-
Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required.[9]
-
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[13]
-
Spills : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as chemical waste.[14]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[14]
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An In-depth Technical Guide to (4-Propylphenyl)methanol: Molecular Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (4-Propylphenyl)methanol, a key aromatic alcohol derivative. It details its molecular structure, physicochemical properties, synthesis, and analytical characterization, with a focus on its relevance in chemical research and drug development.
Core Molecular and Physical Properties
This compound, also known as 4-propylbenzyl alcohol, is an organic compound with the chemical formula C10H14O.[1][2][3] It consists of a benzene ring substituted with a propyl group and a hydroxymethyl group at the para position.
Molecular Structure and Weight
The structural and weight characteristics of this compound are fundamental to its chemical behavior.
-
IUPAC Name: this compound[1]
The molecular structure is depicted in the following diagram:
Figure 1: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Molecular Formula | C10H14O | PubChem[1][2] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 150.104465066 Da | PubChem[1] |
| Monoisotopic Mass | 150.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various established organic chemistry routes. A common and reliable method involves the reduction of 4-propylbenzoic acid or its corresponding ester.
Synthetic Workflow: Reduction of 4-Propylbenzoic Acid
This protocol outlines the reduction of 4-propylbenzoic acid using lithium aluminum hydride (LiAlH4), a potent reducing agent for carboxylic acids.
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the stirred solution via the dropping funnel. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, including the characteristic signals for the aromatic protons, the methylene protons of the benzyl alcohol group, and the protons of the propyl group.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of the hydroxyl (-OH) functional group, typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
-
Building Block in Organic Synthesis: Its functional groups (the hydroxyl group and the aromatic ring) can be readily modified, making it a versatile starting material for the synthesis of a wide range of compounds.
-
Precursor for Pharmaceutical Agents: Aromatic alcohols are common structural motifs in various drug classes. This compound can serve as a precursor for the synthesis of compounds with potential biological activities.
-
Ligand Synthesis for Catalysis: The phenyl ring can be further functionalized to create ligands for transition metal-catalyzed reactions.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a significant chemical compound with well-defined molecular and physical properties. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be ascertained using a suite of analytical methods. The versatility of its structure makes it a valuable intermediate in various fields of chemical research, particularly in the development of novel pharmaceutical agents. Proper safety precautions are essential when handling this compound.
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An In-depth Technical Guide to the Synthesis of (4-Propylphenyl)methanol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-Propylphenyl)methanol in Modern Chemistry
This compound, also known as 4-propylbenzyl alcohol, is a key aromatic alcohol with a molecular formula of C10H14O.[1][2] Its structure, featuring a propyl-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable intermediate in the synthesis of a wide range of organic molecules. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential applications in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and laboratory safety considerations. This guide will focus on three core, field-proven strategies:
-
Chemoselective Reduction of 4-Propylbenzaldehyde: A straightforward and high-yielding method employing sodium borohydride.
-
Robust Reduction of 4-Propylbenzoic Acid: A powerful route utilizing lithium aluminum hydride for the conversion of the carboxylic acid to the primary alcohol.
-
Carbon-Carbon Bond Formation via Grignard Reaction: A classic organometallic approach involving the reaction of a 4-propylphenyl Grignard reagent with formaldehyde.
A comparative analysis of these primary synthesis routes is presented below to aid in the selection of the most appropriate method for a given research objective.
| Synthesis Route | Precursor | Key Reagent(s) | Typical Yield | Key Advantages | Key Considerations |
| Aldehyde Reduction | 4-Propylbenzaldehyde | Sodium Borohydride (NaBH4) | High (>90%) | Mild reaction conditions, high chemoselectivity, operational simplicity. | Availability and purity of the starting aldehyde. |
| Carboxylic Acid Reduction | 4-Propylbenzoic Acid | Lithium Aluminum Hydride (LiAlH4) | High (>85%) | Utilizes a readily available precursor. | Highly reactive and moisture-sensitive reagent requiring stringent anhydrous conditions. |
| Grignard Reaction | 4-Propylbromobenzene | Magnesium (Mg), Formaldehyde (HCHO) | Moderate to High | Versatile for creating C-C bonds. | Requires strict anhydrous conditions; formaldehyde is a gas and can be challenging to handle. |
Pathway 1: Chemoselective Reduction of 4-Propylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, the reduction of 4-propylbenzaldehyde is a highly efficient and selective method.
Causality Behind Experimental Choices:
-
Precursor Selection: 4-Propylbenzaldehyde is a commercially available and stable starting material.[3] Its aldehyde functional group is readily susceptible to reduction.
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for this transformation.[4] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is chemoselective for aldehydes and ketones, leaving other potentially sensitive functional groups intact.[4] It is also significantly safer to handle in a standard laboratory setting as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[5]
Experimental Workflow Diagram: Aldehyde Reduction
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction upon the addition of the hydride.
-
Reduction: Slowly add sodium borohydride (1.2-1.5 eq) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH4.
-
Acidification and Extraction: Acidify the mixture to a pH of ~5-6 with 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[6][7][8]
Pathway 2: Robust Reduction of 4-Propylbenzoic Acid
Another common and effective route to this compound is the reduction of the corresponding carboxylic acid, 4-propylbenzoic acid. This transformation requires a more powerful reducing agent than sodium borohydride.
Causality Behind Experimental Choices:
-
Precursor Selection: 4-Propylbenzoic acid is a stable, crystalline solid that is commercially available.[9] Carboxylic acids are common precursors for the synthesis of primary alcohols.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4 or LAH) is a potent reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[10] Unlike NaBH4, LAH is strong enough to effect this transformation. However, LAH reacts violently with water and other protic solvents, necessitating the use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling under an inert atmosphere (e.g., nitrogen or argon).[10]
Experimental Workflow Diagram: Carboxylic Acid Reduction
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A Spectroscopic Guide to (4-Propylphenyl)methanol: Structure Elucidation and Data Interpretation
This technical guide provides a detailed analysis of the expected spectral data for (4-Propylphenyl)methanol (CAS No: 38331-45-4). As a crucial aspect of chemical characterization, understanding the spectroscopic fingerprint of a molecule is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While experimental spectra for this specific compound are not widely available in public repositories, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach empowers the researcher to not only confirm the identity of this compound but also to interpret the spectra of related substituted benzyl alcohols.
Molecular Structure and Spectroscopic Implications
This compound is an aromatic alcohol characterized by a para-substituted benzene ring. The key structural features influencing its spectral properties are:
-
Aromatic Ring : A 1,4-disubstituted (para) benzene ring, which will give rise to a characteristic pattern in the aromatic region of the NMR spectrum.
-
Hydroxymethyl Group (-CH₂OH) : This primary alcohol is a key functional group, producing distinct signals in both IR (O-H stretch) and NMR (hydroxyl proton and benzylic methylene protons) spectra. It also directs key fragmentation pathways in mass spectrometry.
-
n-Propyl Group (-CH₂CH₂CH₃) : An aliphatic chain whose protons and carbons will produce characteristic signals in the upfield region of the NMR spectra.
The interplay of these groups dictates the precise chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed in the following sections.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.
Expertise & Causality in NMR
The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity. A standard 300 or 400 MHz spectrometer is sufficient for resolving all expected signals.[1] The chemical shifts are influenced by the electron density around the nuclei. The aromatic ring creates a diatropic current that deshields the attached protons, shifting them downfield, while the electron-withdrawing oxygen atom deshields the adjacent benzylic protons (-CH₂OH) even further.
Experimental Protocol: ¹H and ¹³C NMR
Caption: Generalized workflow for NMR data acquisition and processing.
¹H NMR Spectral Data & Interpretation (Predicted)
The ¹H NMR spectrum is predicted to show five distinct signals. The para-substitution of the benzene ring results in a symmetrical pattern for the aromatic protons, which often appears as two doublets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.28 | Doublet (d) | 2H | Aromatic protons (Ha) ortho to the -CH₂OH group |
| ~ 7.15 | Doublet (d) | 2H | Aromatic protons (Hb) ortho to the propyl group |
| ~ 4.65 | Singlet (s) | 2H | Benzylic methylene protons (-CH₂ OH) |
| ~ 2.58 | Triplet (t) | 2H | Methylene protons alpha to ring (-CH₂ CH₂CH₃) |
| ~ 1.65 | Sextet | 2H | Methylene protons beta to ring (-CH₂CH₂ CH₃) |
| ~ 0.94 | Triplet (t) | 3H | Methyl protons (-CH₂CH₂CH₃ ) |
| ~ 1.5-2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) |
-
Aromatic Region (7.1-7.3 ppm) : The two sets of aromatic protons (Ha and Hb) are chemically non-equivalent. They split each other, resulting in two doublets, a classic hallmark of para-substitution.
-
Benzylic Protons (4.65 ppm) : These protons are adjacent to both the aromatic ring and the oxygen atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with.
-
Propyl Chain (0.9-2.6 ppm) : The aliphatic protons of the propyl group appear in the upfield region, with chemical shifts and splitting patterns consistent with their positions relative to the aromatic ring.[2]
¹³C NMR Spectral Data & Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the two pairs of aromatic carbons are equivalent due to symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 142.0 | Quaternary aromatic carbon (ipso- to propyl) |
| ~ 138.5 | Quaternary aromatic carbon (ipso- to -CH₂OH) |
| ~ 129.0 | Aromatic CH (ortho to propyl) |
| ~ 127.5 | Aromatic CH (ortho to -CH₂OH) |
| ~ 65.0 | Benzylic carbon (C H₂OH) |
| ~ 38.0 | Methylene carbon alpha to ring (C H₂CH₂CH₃) |
| ~ 24.5 | Methylene carbon beta to ring (CH₂C H₂CH₃) |
| ~ 14.0 | Methyl carbon (CH₂CH₂C H₃) |
-
Aromatic Carbons (127-142 ppm) : The quaternary carbons, attached to the substituents, are the most downfield. The protonated aromatic carbons appear in the typical range of 127-130 ppm.[3]
-
Benzylic Carbon (~65.0 ppm) : The direct attachment to oxygen shifts this carbon significantly downfield.
-
Aliphatic Carbons (14-38 ppm) : These carbons of the propyl group appear in the expected upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality in IR
The most diagnostically significant feature for an alcohol is the O-H stretching band. In a liquid or solid sample, hydrogen bonding between molecules causes this band to be very broad. The C-H stretches can differentiate between sp² (aromatic) and sp³ (aliphatic) hybridized carbons. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations (C-C stretches, C-H bends) that are unique to the molecule as a whole.
Experimental Protocol: IR Spectroscopy
A common and simple method for a liquid sample like this compound is to acquire the spectrum as a thin film.
-
Sample Preparation : Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan : Place the salt plates (if used) or ensure the ATR crystal is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Place the sample holder in the spectrometer and acquire the IR spectrum.
-
Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.
IR Spectral Data & Interpretation (Expected)
| Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (Propyl group) |
| ~ 1610, ~1510 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1465 | Medium | C-H Bend | -CH₂- (Scissoring) |
| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |
-
O-H Stretch : A prominent, broad absorption centered around 3350 cm⁻¹ is the definitive evidence of the alcohol functional group.[4][5] Its broadness is a direct result of intermolecular hydrogen bonding.
-
C-H Stretches : The spectrum will show distinct absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and strong absorptions just below 3000 cm⁻¹ for the C-H bonds of the propyl and methylene groups.[6]
-
C-O Stretch : A strong band around 1050 cm⁻¹ is characteristic of a primary alcohol C-O single bond stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup with Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments.
Expertise & Causality in MS
The fragmentation of this compound is governed by the stability of the resulting carbocations. The most favorable cleavages occur at the benzylic position due to the ability of the aromatic ring to stabilize a positive charge through resonance, often leading to the formation of a tropylium-like ion. The molecular ion peak (M⁺˙) for benzyl alcohols can be weak or absent because of the facile loss of water.[7][8]
Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Injection : Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated from the solvent on a capillary column.
-
Ionization : As the compound elutes from the GC column, it enters the MS ion source and is ionized by electron impact (typically at 70 eV).
-
Analysis : The resulting parent ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Interpretation : Analyze the resulting mass spectrum to identify the molecular ion and key fragment peaks.
Mass Spectrum Data & Interpretation (Expected)
The molecular weight of C₁₀H₁₄O is 150.22 g/mol . The mass spectrum will show peaks corresponding to the integer mass of the molecular ion and its fragments.
| Expected m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 150 | [C₁₀H₁₄O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 132 | [C₁₀H₁₂]⁺˙ | H₂O | Loss of water from the molecular ion |
| 121 | [C₉H₁₃]⁺ | CHO | Loss of formyl radical |
| 107 | [C₇H₇O]⁺ | C₃H₇ | Loss of propyl radical (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | C₃H₇O | Formation of tropylium ion |
Proposed Fragmentation Pathway
The primary fragmentation pathways involve cleavages alpha to the oxygen and the aromatic ring.
Caption: Key fragmentation pathways for this compound.
-
Molecular Ion (m/z 150) : The peak corresponding to the intact molecule after losing one electron.
-
Loss of Water (m/z 132) : A common fragmentation for alcohols, resulting in the [M-18]⁺˙ peak.[9]
-
Benzylic Cleavage (m/z 107) : Cleavage of the propyl group is highly favorable, leading to a resonance-stabilized ion.
-
Tropylium Ion (m/z 91) : Further fragmentation can lead to the formation of the highly stable tropylium ion, a very common fragment for alkyl-substituted benzene derivatives.[10]
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of this compound. The predicted chemical shifts in NMR confirm the carbon-hydrogen framework, including the para-substitution pattern and the distinct chemical environments of the hydroxymethyl and propyl groups. The characteristic absorption bands in the IR spectrum, particularly the broad O-H stretch, verify the alcohol functionality. Finally, the mass spectrum fragmentation pattern, dictated by the stability of benzylic carbocations, corroborates the overall structure and provides the molecular weight. Together, these techniques offer an unambiguous method for the structural elucidation and identity confirmation of this compound, providing researchers with the foundational data needed for their work.
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Chemistry LibreTexts. (2024, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of (4-Propylphenyl)methanol
Introduction
(4-Propylphenyl)methanol, a substituted aromatic alcohol, presents a unique solubility profile critical to its application in pharmaceutical formulations, organic synthesis, and material science. Its molecular structure, featuring a hydrophobic propyl-substituted benzene ring and a hydrophilic hydroxyl group, dictates its interaction with various solvents. This guide provides a comprehensive analysis of the solubility of this compound, offering a theoretical framework, practical experimental protocols, and predictive insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H14O | [PubChem][1] |
| Molecular Weight | 150.22 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| SMILES | CCCC1=CC=C(C=C1)CO | [PubChem][1] |
The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a key factor in its solubility in polar solvents.[2] Conversely, the propylphenyl group imparts significant non-polar character, driving its solubility in lipophilic environments.[2] This amphiphilic nature is central to its solubility characteristics.
Section 1: Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3][4] For this compound, the key interactions at play are:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic and polar aprotic solvents like water, alcohols, and ketones.[5][6]
-
Dipole-Dipole Interactions: The polarity of the C-O bond contributes to dipole-dipole interactions with polar solvents.[3]
-
Van der Waals Forces (Dispersion Forces): The non-polar propylphenyl ring interacts with non-polar solvents primarily through these weaker forces.[7]
The overall solubility in a given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility, especially in the context of drug development.[9][10]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[9][11] This is a fundamental property of the compound.
-
Kinetic Solubility is the concentration at which a compound, typically dissolved in a stock solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[10][11] This value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[9][11] Kinetic solubility is frequently measured in high-throughput screening assays.[12][13]
For robust formulation development, understanding the thermodynamic solubility is paramount.[10][14]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7][15] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Section 2: Solubility Profile of this compound
Based on its structure and the principles of intermolecular forces, the expected solubility of this compound in various solvents is summarized below. It is important to note that specific quantitative data for this compound is sparse in publicly available literature, thus the following is a qualitative and predictive assessment based on the behavior of similar aromatic alcohols like benzyl alcohol.[18][19]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl group of this compound can form strong hydrogen bonds with these solvents.[6] However, the hydrophobic propylphenyl group will limit solubility in highly polar solvents like water. The solubility of alcohols in water decreases as the hydrocarbon portion of the molecule lengthens.[6][20] Benzyl alcohol, a close analog, has a moderate solubility in water (around 4 g/100 mL).[18][19] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the hydroxyl group of this compound.[5] Benzyl alcohol is readily soluble in acetone.[18] |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | High | The large, non-polar propylphenyl group will have favorable van der Waals interactions with these solvents.[2] Benzyl alcohol is miscible with diethyl ether and chloroform.[18][21] |
Section 3: Experimental Determination of Thermodynamic Solubility
The Shake-Flask method is the gold standard for determining thermodynamic solubility.[12][22] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[23]
Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask method for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for the Shake-Flask solubility determination.
Detailed Protocol
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a scintillation vial. The excess should be visually apparent to ensure saturation.[22]
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.[24]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is achieved.[12][24] The concentration should be checked at different time points (e.g., 24h and 48h) to confirm that it has reached a plateau.[24]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.[12]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[23]
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[25] A calibration curve should be prepared using standards of known concentrations.[23]
-
-
Calculation:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor.
-
Self-Validating System and Method Validation
To ensure the trustworthiness of the results, the experimental protocol must be a self-validating system.[26][27]
-
Confirmation of Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) and observing a constant concentration confirms that equilibrium has been reached.[24]
-
Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.[26]
-
Analytical Method Validation: The HPLC-UV method used for quantification must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[25][27][28] This ensures that the measured concentration is accurate and reliable.[29]
Section 4: Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is typically endothermic (ΔH > 0).[30][31] This relationship can be described by the van 't Hoff equation.[30] However, there are exceptions where solubility decreases with increasing temperature if the dissolution is an exothermic process (ΔH < 0).[31][32]
-
pH (for aqueous solutions): As an alcohol, this compound is a very weak acid. Its solubility in aqueous solutions is generally independent of pH within the typical physiological range. However, at very high pH, deprotonation of the hydroxyl group to form an alkoxide could potentially increase its aqueous solubility.
-
Presence of Co-solvents: The solubility of this compound in water can be significantly increased by the addition of a miscible organic co-solvent, such as ethanol or propylene glycol.[33] This is a common strategy in pharmaceutical formulations.
Logical Relationship of Solubility Factors
The interplay of these factors determines the final solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its amphiphilic nature and the interplay of intermolecular forces. A comprehensive understanding of its solubility profile across a range of solvents is essential for its effective application. This guide has provided a theoretical foundation, a detailed and robust experimental protocol for determining thermodynamic solubility, and an overview of the key factors influencing this critical physicochemical parameter. By employing these principles and methodologies, researchers can accurately characterize and leverage the solubility of this compound in their scientific endeavors.
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ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. [Link]
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Solubility of Things. (n.d.). Benzyl alcohol. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Möller Chemie. (n.d.). Benzyl alcohol. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. [Link]
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Navigating the Safe Handling of (4-Propylphenyl)methanol: A Technical Guide for Researchers
This guide provides an in-depth overview of the safety data and handling precautions for (4-Propylphenyl)methanol, a key intermediate in various research and development applications. Designed for laboratory personnel, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure a secure working environment.
Compound Identification and Physicochemical Properties
This compound is an aromatic alcohol with the following identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₄O
-
Molecular Weight: 150.22 g/mol
-
CAS Number: 82657-70-3
Understanding the basic physicochemical properties of a compound is the first step in a thorough risk assessment. While a comprehensive, experimentally verified dataset for this specific compound is not widely available, its structural similarity to other benzyl alcohols suggests it is a liquid at room temperature with limited water solubility.
Hazard Identification and GHS Classification
A critical aspect of safe chemical handling is a clear understanding of its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Irritant | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Irritant | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Irritant | Warning |
This classification underscores the primary hazards associated with this compound: its potential to cause irritation upon contact with the skin and eyes, and upon inhalation.
Risk Management: A Proactive Approach to Safety
Effective risk management involves a multi-faceted approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: Risk Management Workflow for this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to work within a properly functioning chemical fume hood.[1] This minimizes the concentration of airborne vapors and aerosols, directly addressing the respiratory irritation hazard (H335). The ventilation system should be regularly inspected and certified to ensure its efficacy.
Administrative Controls: Standard Operating Procedures and Training
Robust administrative controls are crucial for reinforcing safe work practices. This includes:
-
Developing Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound should be readily accessible to all laboratory personnel.
-
Comprehensive Training: All personnel must be trained on the specific hazards of this compound, the correct use of PPE, and emergency procedures. This training should be documented and refreshed periodically.
-
Clear Labeling: All containers of this compound must be clearly labeled with the chemical name, GHS pictograms, and hazard statements.
Personal Protective Equipment (PPE): Essential for Direct Contact
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.[2][3]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin irritation (H315) upon direct contact.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and aerosols that can cause serious eye irritation (H319).[3][4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To provide a barrier against accidental skin contact. |
| Respiratory Protection | Not generally required with adequate engineering controls. If working outside a fume hood or with large quantities, a respirator may be necessary based on a risk assessment. | To prevent respiratory irritation (H335) in situations with potential for high vapor concentration.[3][4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposures.
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm the fume hood is operational.
-
Donning PPE: Put on all required PPE before opening the container.
-
Dispensing: Handle this compound in a fume hood. Use appropriate tools (e.g., pipette, spatula) to transfer the chemical. Avoid generating aerosols.
-
Closure: Securely close the container immediately after use.
-
Decontamination: Clean any spills immediately according to established procedures. Decontaminate all equipment and work surfaces after use.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area has secondary containment to manage potential spills.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical. The following diagram outlines the appropriate actions for different types of exposure.
Caption: Emergency Response Protocol for this compound Exposure.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[5] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6][7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9]
-
Inhalation: Move the affected person to fresh air.[9][10][11] If they experience difficulty breathing or other symptoms, seek medical attention.[9][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains. Absorb with a suitable material and dispose of it as hazardous waste.
Toxicological Information
The primary toxicological concern with this compound is its irritant properties. There is currently limited data available on its long-term or chronic effects. As with any chemical, it is prudent to minimize exposure to the lowest reasonably achievable level.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. A thorough understanding of its hazards, coupled with the consistent application of appropriate control measures, is the cornerstone of a safe and productive research environment.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.
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First Aid. (2025, July 10). Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Methanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
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Carlos Errazquin. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
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Healthdirect. (n.d.). Inhaled substance or foreign object. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Dr Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
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University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Methanol - Brief Profile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023, September 6). Substance Information. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Introduction to (4-Propylphenyl)methanol: A Versatile Benzyl Alcohol Derivative
An In-depth Technical Guide to (4-Propylphenyl)methanol for Researchers and Drug Development Professionals
This compound, also known as 4-n-propylbenzyl alcohol, is an aromatic alcohol with the chemical formula C10H14O.[1][2] As a substituted benzyl alcohol, it serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a propyl group on the phenyl ring, offers a unique combination of lipophilicity and reactivity centered at the benzylic hydroxyl group. This makes it a key component in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[3] For researchers and drug development professionals, understanding the commercial availability and purity of this reagent is paramount, as the integrity of the starting material directly impacts the efficiency of the synthesis, the purity of the final active pharmaceutical ingredient (API), and the reliability of experimental outcomes.[4][5]
Key Chemical Properties:
-
Molecular Weight: 150.22 g/mol [1]
-
Synonyms: 4-n-Propylbenzyl alcohol, 4-propylbenzyl alcohol, Benzenemethanol, 4-propyl-[1][2]
Navigating the Commercial Landscape: Suppliers of this compound
Sourcing high-quality chemical reagents is a critical first step in any research and development workflow. This compound is available from a variety of chemical suppliers who cater to different scales, from milligrams for initial research to kilograms for process development. The choice of supplier often depends on the required purity, quantity, and the availability of comprehensive analytical documentation.
| Commercial Supplier | Notes / Representative Product Offerings |
| AK Scientific, Inc. | Offers this compound in various quantities, such as 100mg and 5g packages, suitable for laboratory research.[2] |
| Alichem | Provides the compound in research quantities, for example, 1g packages.[2] |
| TRC (Toronto Research Chemicals) | Lists 4-n-Propylbenzylalcohol, often for use as a reference standard or in specialized synthesis, available in quantities like 250mg.[2] |
| Crysdot | Supplies this compound for chemical synthesis and research purposes.[2] |
| ChemicalBook Aggregator | While not a direct supplier, this platform lists numerous global suppliers and manufacturers, providing a broad overview of the market.[2][7][8] |
Note: Availability and product specifications are subject to change. It is essential to consult the supplier's current catalog and request a Certificate of Analysis for detailed information.
The Critical Role of Purity in Research and Development
In the context of drug development, the purity of a starting material like this compound is not a trivial detail; it is a cornerstone of experimental reproducibility and regulatory compliance. Impurities can arise from the synthetic route used to manufacture the compound, such as residual starting materials or by-products from incomplete reactions.[7][9]
Common Purity Grades and Their Implications:
-
Technical Grade: This grade is often of lower purity and may contain significant impurities. It is generally unsuitable for pharmaceutical applications but may be used in non-critical industrial processes.
-
Reagent Grade / Laboratory Grade (>95%-98%): This is a common grade for general laboratory use and early-stage discovery research.[10] While suitable for initial synthetic explorations, the impurity profile must be considered. An unknown impurity could potentially interfere with a reaction, act as a catalyst poison, or lead to the formation of unexpected side products, complicating purification and analysis.
-
High Purity Grade (>99%): Essential for late-stage drug development, particularly when synthesizing the final API or key intermediates. Using high-purity starting materials minimizes the risk of introducing impurities that could be difficult to remove later in the process.[5] The presence of impurities in an API can affect its safety, efficacy, and stability.[3]
The causality is clear: selecting a higher purity grade from the outset, while potentially more expensive, mitigates the significant downstream risks of failed reactions, costly and complex purification challenges, and the generation of unreliable biological data. The choice of purity is a strategic decision that balances cost with the scientific and regulatory demands of the specific application.
Caption: Workflow for selecting the appropriate purity grade of a chemical reagent.
Protocols for Quality Assurance: A Self-Validating System
Trust in a chemical reagent should never be assumed. An in-house quality control (QC) check of incoming starting materials is a self-validating system that ensures the identity and purity of the material before it is committed to a critical synthesis. Spectroscopic and chromatographic methods are indispensable tools for this verification.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the compound and detecting organic impurities. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity.[1] GC separates volatile components of a mixture, and MS provides the mass-to-charge ratio of each component, allowing for identification and quantification.
Experimental Protocol: Purity Verification by GC-MS
This protocol describes a general methodology for verifying the purity of a received lot of this compound.
Objective: To confirm the identity and determine the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and micropipettes
-
GC vials with septa
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable high-purity solvent.
-
Perform a serial dilution to a final concentration of ~10-50 µg/mL, or a concentration appropriate for the instrument's sensitivity.
-
Transfer the final diluted sample into a GC vial and cap securely.
-
-
Instrument Setup (Example Conditions):
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Acquisition and Analysis:
-
Inject a solvent blank first to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage (Area %).
-
Compare the mass spectrum of the main peak with a reference spectrum (e.g., from a library like NIST or Wiley) to confirm the identity of this compound (Molecular Ion: m/z 150.22).
-
Trustworthiness of the Protocol: This system is self-validating because it simultaneously confirms the compound's identity via its mass spectrum and quantifies its purity via chromatographic separation. The use of a solvent blank establishes a baseline, ensuring that any observed peaks originate from the sample itself.
Caption: Standard quality control workflow for incoming chemical reagents.
Conclusion
For scientists and researchers in drug development, this compound is a valuable synthetic tool. However, its effective use is contingent upon a thorough understanding of its commercial sources and the critical importance of purity. By carefully selecting suppliers, scrutinizing the provided analytical data, and implementing a robust in-house QC protocol, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reliable, reproducible science and is an indispensable practice in the journey of discovering and developing new medicines.
References
-
PubChem. (National Center for Biotechnology Information). This compound. [Link]
-
CP Lab Safety. phenylthis compound, 91% Purity, C16H18O, 1 gram. [Link]
-
PubChemLite. This compound (C10H14O). [Link]
-
Pharmaffiliates. The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]
-
Proman. Methanol Safety Data Sheet. [Link]
-
Oakwood Chemical. (4-Propoxyphenyl)methanol. [Link]
-
Springer Nature Research Communities. The use of methanol as a C1 building block. [Link]
-
Purosolv. Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration. [Link]
-
Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. [Link]
-
Thomasnet. Methanol Suppliers. [Link]
-
Lab Alley. Methanol 99.85% Lab Grade. [Link]
-
AIDIC. Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules. [Link]
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Methodological & Application
Synthesis of (4-Propylphenyl)methanol from 4-Propylbenzoic Acid: An Application Note and Protocol
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, pivotal to the creation of a vast array of chemical intermediates and active pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the synthesis of (4-propylphenyl)methanol from 4-propylbenzoic acid. This specific conversion is a representative example of the reduction of an aromatic carboxylic acid, a common structural motif in medicinal chemistry and materials science.
We will delve into the robust and highly efficient reduction using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting carboxylic acids to their corresponding primary alcohols.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Reaction Scheme and Mechanism
The overarching transformation is the reduction of the carboxyl group of 4-propylbenzoic acid to a hydroxymethyl group, yielding this compound.
Reaction Scheme:
Sources
Application Note & Protocol: Synthesis of (4-Propylphenyl)methanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of (4-propylphenyl)methanol, a key intermediate in various organic syntheses, including pharmaceuticals and fragrance compounds. The protocol details the preparation of the Grignard reagent, 4-propylphenylmagnesium bromide, from 4-bromopropylbenzene, followed by its reaction with formaldehyde. This application note emphasizes safety, mechanistic understanding, and practical insights to ensure a successful and reproducible synthesis. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Versatility of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic chemistry. Its significance was recognized with the Nobel Prize in Chemistry in 1912. The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group in an aldehyde or ketone. This powerful nucleophilic addition allows for the construction of complex carbon skeletons from simpler starting materials.
In this application, we focus on the synthesis of a primary alcohol, this compound. This is achieved by reacting the Grignard reagent derived from 4-bromopropylbenzene with formaldehyde. The choice of formaldehyde as the electrophile is crucial for the formation of a primary alcohol, as it introduces a single hydroxymethyl group onto the aromatic ring.
Mechanistic Overview
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: 4-Bromopropylbenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form 4-propylphenylmagnesium bromide. This reaction occurs on the surface of the magnesium metal.
-
Nucleophilic Addition to Formaldehyde: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired primary alcohol, this compound.
A simplified mechanistic pathway is illustrated below:
Figure 1: Simplified workflow for the synthesis of this compound.
Materials and Reagents
Proper reagent handling and quality are paramount for the success of any Grignard reaction. All reagents should be of high purity, and solvents must be anhydrous.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Bromopropylbenzene | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Magnesium turnings | ≥99.5% | Acros Organics | Activate prior to use. |
| Iodine | ACS Reagent | Fisher Scientific | Used as an initiator. |
| Diethyl ether, anhydrous | ≥99.7%, inhibitor-free | Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |
| Formaldehyde (paraformaldehyde) | Reagent grade | Alfa Aesar | Depolymerize before use. |
| Hydrochloric acid (HCl) | 37% | VWR | For workup. |
| Saturated Ammonium Chloride | ACS Grade | Various | Alternative for workup. |
| Sodium sulfate, anhydrous | ACS Grade | Various | For drying the organic layer. |
Detailed Experimental Protocol
Safety Precautions: The Grignard reaction is highly exothermic and sensitive to moisture and air. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon).
Preparation of the Grignard Reagent (4-Propylphenylmagnesium bromide)
-
Glassware Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.
-
Initiation of Reaction: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of 4-bromopropylbenzene (1.0 eq.) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Formation of the Reagent: Once the reaction has initiated, add the remaining 4-bromopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Reaction with Formaldehyde
-
Preparation of Formaldehyde: Formaldehyde is typically used in its polymeric form, paraformaldehyde, which needs to be depolymerized to gaseous formaldehyde immediately before use. This can be achieved by heating paraformaldehyde in a separate flask and passing the resulting gas through a tube into the reaction mixture. Alternatively, a suspension of paraformaldehyde in anhydrous diethyl ether can be used, although this may lead to lower yields.
-
Addition of Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add the formaldehyde source to the stirred Grignard solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Workup and Purification
-
Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic O-H stretch of the alcohol.
-
GC-MS: To determine the purity and confirm the molecular weight.
Troubleshooting and Key Considerations
-
Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the ether is anhydrous. Re-activate the magnesium with fresh iodine or a small amount of 1,2-dibromoethane.
-
Low Yield: This can be due to moisture contamination, which quenches the Grignard reagent. Another common cause is the formation of a Wurtz coupling side product (4,4'-dipropylbiphenyl). Using THF as a solvent can sometimes minimize this side reaction.
-
Solvent Choice: While diethyl ether is traditional, tetrahydrofuran (THF) can also be used and may be preferable for less reactive halides. However, THF must be freshly distilled from a drying agent like sodium/benzophenone due to its tendency to form peroxides.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to purification.
Figure 2: Step-by-step experimental workflow for the Grignard synthesis.
Conclusion
The Grignard reaction remains a cornerstone of synthetic organic chemistry. The synthesis of this compound via this method is a reliable and scalable process, provided that stringent anhydrous conditions are maintained. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this protocol to generate high-purity material for further applications in drug discovery and materials science.
References
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (General reference for reaction mechanism) [Link]
-
Organic Syntheses. (n.d.). General Procedure for Grignard Reactions.[Link] (A collection of peer-reviewed procedures for organic synthesis).
High-Purity Isolation of (4-Propylphenyl)methanol using Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Propylphenyl)methanol is a key benzyl alcohol derivative used as a building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity is critical for subsequent reaction yields and the impurity profile of final compounds. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. We will explore the causality behind methodological choices, from initial method development with Thin-Layer Chromatography (TLC) to the execution of the column separation, ensuring a robust and reproducible protocol.
Introduction and Scientific Principle
This compound, with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol , is a moderately polar aromatic alcohol.[1][2] Crude synthetic preparations often contain non-polar byproducts (e.g., unreacted starting materials like 4-propylbenzaldehyde or related hydrocarbons) and highly polar impurities. Column chromatography is an indispensable technique for isolating compounds from such mixtures.[3][4]
This protocol employs normal-phase chromatography, which operates on the principle of differential adsorption.[5] The stationary phase, silica gel, is a highly polar adsorbent. The mobile phase is a significantly less polar organic solvent system. When the crude mixture is introduced, its components compete for adsorption sites on the silica gel versus dissolution in the mobile phase.[6]
-
Non-polar impurities have a low affinity for the polar silica gel and a high affinity for the non-polar mobile phase. They travel through the column quickly and are eluted first.
-
This compound , with its polar hydroxyl (-OH) group, adsorbs to the silica gel more strongly. It requires a more polar mobile phase to be desorbed and eluted from the column.
-
Highly polar impurities (e.g., acids) will bind very tightly to the silica gel and will be eluted last, often requiring a significantly more polar solvent system.
The general order of elution from a silica gel column is: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids.[6]
Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid, small-scale version of column chromatography that helps predict the separation behavior. The goal is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, this compound.[6][8] An Rf in this range typically ensures good separation from impurities and a reasonable elution time on the column.
Protocol: TLC Analysis of Crude this compound
-
Plate Preparation : Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[9][10]
-
Sample Spotting : Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a microcapillary tube, apply a small spot of this solution onto the origin. Keep the spot size minimal (1-2 mm diameter) to prevent streaking.[7][9]
-
Developing the Plate : Prepare a series of developing chambers (e.g., a beaker covered with a watch glass) with a small amount (~0.5 cm depth) of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[9][10]
-
Elution : Carefully place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin.[7] Allow the solvent front to ascend via capillary action until it is about 1 cm from the top of the plate.
-
Visualization : Remove the plate and immediately mark the solvent front with a pencil.[8] After the solvent evaporates, visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the visible spots.
-
Rf Calculation and Optimization : Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Adjust the polarity of the mobile phase until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.
-
If Rf is too high, decrease the mobile phase polarity (increase the proportion of hexane).
-
If Rf is too low, increase the mobile phase polarity (increase the proportion of ethyl acetate).
-
| Hypothetical TLC Trial | Mobile Phase (Hexane:Ethyl Acetate) | Impurity 1 Rf (Non-polar) | This compound Rf | Impurity 2 Rf (Polar) | Assessment |
| 1 | 9:1 (10% EtOAc) | 0.85 | 0.15 | 0.02 | Rf of target is too low. |
| 2 | 8:2 (20% EtOAc) | 0.95 | 0.35 | 0.08 | Optimal. Good separation and target Rf. |
| 3 | 7:3 (30% EtOAc) | 0.98 | 0.55 | 0.20 | Rf of target is too high; poor separation from non-polar impurity. |
Based on this analysis, an 8:2 mixture of Hexane:Ethyl Acetate is the ideal starting mobile phase for the column.
Detailed Protocol: Column Chromatography Purification
This protocol utilizes the "wet packing" method, which is superior for generating a homogenous, bubble-free stationary phase, leading to better separation.[5]
Materials and Reagents
-
Stationary Phase: Silica gel (for flash chromatography, 230-400 mesh)
-
Mobile Phase: HPLC-grade hexane and ethyl acetate
-
Apparatus: Glass chromatography column with stopcock, separatory funnel (for solvent reservoir), collection flasks/test tubes, beaker, glass rod, cotton or glass wool, sand (washed).
-
Crude Sample: this compound mixture.
-
Safety Equipment: Fume hood, safety glasses, lab coat, gloves.
Step 1: Column Preparation
-
Secure the Column: Clamp the column perfectly vertically in a fume hood.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently push it into place. The plug should be tight enough to retain the stationary phase but loose enough not to impede solvent flow.[11]
-
Add Sand Layer: Pour a thin layer (~1 cm) of sand on top of the plug. This creates an even base for the silica gel and prevents it from leaking through.[5][11]
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the chosen mobile phase (8:2 Hexane:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently with a glass rod to release trapped air bubbles.[4][11]
-
Pack the Column: Fill the column about halfway with the mobile phase. With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use more mobile phase to rinse any remaining silica from the beaker into the column.
-
Settle and Compact: Continuously tap the side of the column gently to help the silica settle into a uniform bed and dislodge any air bubbles.[11] Allow the solvent to drain until the liquid level is just above the top of the silica bed. Crucially, never let the silica bed run dry from this point forward.
-
Add Final Sand Layer: Carefully add another thin layer (~1 cm) of sand on top of the silica bed to protect the surface from being disturbed during sample and solvent addition.[5] Drain the excess solvent until the level is flush with the top of the sand.
Step 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in the minimum amount of the mobile phase. Using a minimal volume is critical for achieving a narrow starting band and thus a sharp separation.
-
Apply to Column: Using a pipette, carefully apply the dissolved sample solution directly onto the center of the top sand layer without disturbing the surface.[5][12]
-
Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica/sand bed.
-
Wash: Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all of the sample enters the bed. Drain the solvent again until it is level with the sand.
Step 3: Elution and Fraction Collection
-
Fill the Column: Carefully fill the top of the column with the mobile phase. For a continuous run, a separatory funnel can be used as a solvent reservoir.
-
Begin Elution: Open the stopcock to establish a steady flow rate (a fast drip is typical for flash chromatography).
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks.[13] The fraction size depends on the column size and expected separation.
-
Monitor Elution: Periodically, analyze the collected fractions using the TLC method developed earlier. Spot a small amount from each fraction on a TLC plate to track which compounds are eluting. This allows for precise identification of the fractions containing the pure product.[3]
Post-Chromatography Workflow and Purity Assessment
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound spot.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the purified this compound as an oil or solid.[13]
-
Purity Verification: The purity of the final product should be confirmed by an independent analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualized Workflows and Principles
Overall Purification Workflow
Caption: Workflow for the purification of this compound.
Principle of Separation on Silica Surface
Caption: Differential interactions on the polar silica gel surface.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Cracked/channeled silica bed | Column packed too quickly; silica ran dry during run. | Repack the column. Ensure the column is never allowed to run dry. |
| Poor separation (overlapping bands) | Incorrect mobile phase polarity; column overloaded with sample. | Re-optimize mobile phase with TLC. Use a smaller amount of crude sample or a larger column (increase silica-to-sample ratio). |
| Streaking of spots on TLC | Sample is too concentrated; sample is acidic/basic and interacting strongly with silica. | Dilute the sample before spotting. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound. |
| Compound will not elute from column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 8:2 to 7:3 Hexane:EtOAc. |
Safety Precautions
-
Solvent Handling: Hexane and ethyl acetate are flammable. All work should be conducted inside a certified chemical fume hood, away from ignition sources.
-
Silica Gel: Fine silica gel dust is a respiratory hazard. Handle silica gel carefully in a well-ventilated area or fume hood and avoid creating dust clouds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
-
University of California, Los Angeles. Column chromatography. Department of Chemistry and Biochemistry. [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Department of Chemistry. [Link]
-
PubChem. (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Chromatogram of sample solved in mobile phase at conditions described... [Link]
-
University of California, Santa Cruz. Exp 4 - TLC. Department of Chemistry. [Link]
-
Cheméo. (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. [Link]
-
Scilearn. How to run column chromatography. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Chem Help ASAP. column chromatography & purification of organic compounds. YouTube. [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). Department of Chemistry. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
PubChemLite. This compound (C10H14O). [Link]
-
Millersville University. 5. Thin Layer Chromatography. [Link]
-
SMU Chemistry. 【4K】-- Column Chromatography (Purification). YouTube. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubMed Central. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]
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Topic: Strategic Application of (4-Propylphenyl)methanol in the Synthesis of Bioactive Molecules
An Application Guide for Drug Discovery Scientists
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It outlines the strategic value of (4-Propylphenyl)methanol as a versatile starting material and provides detailed protocols for its derivatization into structures of therapeutic interest.
Introduction: The Pharmacophoric Value of the 4-Propylphenyl Moiety
In medicinal chemistry, the optimization of a lead compound's pharmacokinetic and pharmacodynamic profile is paramount. The inclusion of simple alkylphenyl groups is a time-tested strategy to enhance molecular properties. The 4-propylphenyl group, in particular, provides a favorable balance of lipophilicity and steric bulk. This moiety can effectively probe hydrophobic pockets in target proteins, improve cell membrane permeability, and block sites of metabolism, thereby enhancing a drug candidate's overall profile. This compound, with its reactive benzylic alcohol, is an economically viable and synthetically tractable starting point for introducing this valuable pharmacophore into novel molecular entities.[1] Its structural similarity to motifs found in known anti-inflammatory agents, such as the isobutylphenyl group in ibuprofen, underscores the potential of this scaffold in drug design.[2]
Physicochemical Properties & Reactivity Profile
A thorough understanding of a starting material's properties is critical for reaction design and process optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | [3][4] |
| Molecular Weight | 150.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 82657-70-3 | [3][5] |
| Appearance | Liquid (at standard conditions) | N/A |
| XlogP | 2.6 |[4] |
The synthetic utility of this compound stems from the versatile reactivity of its primary benzylic alcohol. This functional group can be readily converted into a diverse array of other functionalities, making it a powerful synthetic hub. The principal transformations are summarized below.
Figure 1: Key synthetic transformations of this compound. This diagram illustrates the central role of the benzylic alcohol as a launchpad for diverse functional group interconversions essential in medicinal chemistry.
Core Synthetic Protocols & Methodologies
The following protocols are foundational for leveraging this compound in a drug discovery campaign. They are designed to be robust and scalable, providing key intermediates for further elaboration.
Protocol 1: Acid-Catalyzed Fischer Esterification
Rationale: Esterification is a fundamental reaction used to mask polar functional groups, create prodrugs, or modulate solubility.[6] The Fischer esterification is a classic, cost-effective method that utilizes an acid catalyst and an excess of alcohol to drive the equilibrium toward the product ester.[7][8]
Objective: To synthesize an ester derivative, for example, Ethyl 4-propylbenzoate (by oxidation and subsequent esterification) or more directly, to form an ester from the alcohol itself via reaction with a carboxylic acid. This protocol details the direct esterification with acetic acid as a model system.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene (approx. 100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms, driving the reaction to completion. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Work-up: Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL).
-
Saturated NaHCO₃ solution (2 x 50 mL). Caution: Vent the separatory funnel frequently to release CO₂ gas pressure.
-
Brine solution (1 x 50 mL).[9]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.
Figure 2: Step-by-step workflow for the Fischer esterification protocol. This diagram outlines the major phases of the synthesis from reaction setup to the final purified product.
Protocol 2: Synthesis of (4-Propylphenyl)methyl Azide via a Mesylate Intermediate
Rationale: The conversion of an alcohol to an azide is a powerful two-step transformation. The alcohol is first converted into a good leaving group (a mesylate), which is then displaced by the azide nucleophile.[10] Alkyl azides are exceptionally useful intermediates in drug discovery, serving as key handles for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), which are widely used to link molecular fragments together.
Objective: To synthesize 1-(azidomethyl)-4-propylbenzene, a versatile intermediate for bioconjugation.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ice-water bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator.
Procedure:
Step A: Mesylation
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.3 eq).
-
Mesyl Chloride Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.[10]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is a viscous liquid and is often used immediately in the next step without further purification.
Step B: Azidation
-
Safety First: EXTREME CAUTION. Sodium azide is highly toxic. Handle only in a well-ventilated chemical fume hood using appropriate personal protective equipment. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals (forms explosive salts).[11]
-
Reaction Setup: Dissolve the crude mesylate from Step A in anhydrous DMF. Add sodium azide (1.5 eq).[10]
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with a suitable solvent like ethyl acetate or diethyl ether (3 x volume).
-
Washing and Concentration: Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.
-
Purification: The crude azide can be purified by silica gel column chromatography.
Conclusion and Future Directions
This compound represents a strategically valuable and underutilized building block in the synthesis of novel therapeutics. The protocols detailed herein provide robust and reliable methods for converting this simple starting material into esters and azides—key intermediates for library synthesis, prodrug strategies, and the construction of complex modalities like PROTACs and ADCs. By mastering these foundational transformations, drug discovery scientists can efficiently introduce the beneficial 4-propylphenyl pharmacophore to explore new chemical space and accelerate the development of next-generation medicines.
References
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Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
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Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]
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Title: Synthesis of Bioactive compounds Source: SHINDO-KANO LABORATORY URL: [Link]
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Title: The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
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Title: Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity Source: ResearchGate URL: [Link]
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Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]
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Title: Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: University of Calgary URL: [Link]
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Title: this compound (C10H14O) Source: PubChemLite URL: [Link]
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Title: Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions Source: ResearchGate URL: [Link]
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Title: Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones Source: PubMed URL: [Link]
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Title: Experiment 5: Fischer Esterification Source: DSpace@MIT URL: [Link]
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Title: The use of methanol as a C1 building block Source: Springer Nature URL: [Link]
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Title: Natural Products with Pharmaceutical Activities Source: MDPI URL: [Link]
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Title: Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids Source: MDPI URL: [Link]
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Title: (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification Source: ResearchGate URL: [Link]
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Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide Source: MDPI URL: [Link]
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Title: Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) Source: protocols.io URL: [Link]
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Application of (4-Propylphenyl)methanol in the Synthesis of Calamitic Liquid Crystals
Introduction: The Strategic Role of (4-Propylphenyl)methanol in Mesogen Design
In the pursuit of novel liquid crystalline materials, the molecular architecture of the mesogen is paramount in dictating its physical and electro-optical properties. This compound emerges as a critical building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its structure offers a unique combination of a semi-rigid phenyl ring and a flexible propyl tail, which, when incorporated into a larger molecular framework, influences the delicate balance of intermolecular forces that govern mesophase behavior. The terminal hydroxyl group of this compound provides a versatile handle for esterification, a cornerstone reaction in the synthesis of many thermotropic liquid crystals. This application note provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of a homologous series of 4-alkoxybenzoate-based nematic liquid crystals. We will delve into the synthetic protocols, the rationale behind experimental choices, and the characterization of the resulting mesogens.
Synthetic Strategy: Fischer-Speier Esterification for Liquid Crystal Synthesis
The synthesis of calamitic liquid crystals from this compound is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction between the alcohol and a carboxylic acid (in this case, a 4-alkoxybenzoic acid) forms the central ester linkage, a common structural motif in many liquid crystal molecules. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of 4-propylphenyl 4'-alkoxybenzoate liquid crystals via Fischer-Speier esterification.
The equilibrium nature of the Fischer-Speier esterification necessitates strategies to drive the reaction towards the product side to achieve high yields.[1][2] This is typically accomplished by using one of the reactants in excess or by removing the water formed during the reaction. In the context of liquid crystal synthesis, where both precursors can be valuable, the azeotropic removal of water using a Dean-Stark apparatus is the preferred method.
Experimental Protocol: Synthesis of a Homologous Series of 4-Propylphenyl 4'-Alkoxybenzoates
This protocol details the synthesis of a homologous series of 4-propylphenyl 4'-alkoxybenzoates, where the alkoxy chain length (n) is varied to investigate its effect on the mesomorphic properties.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| 4-Alkoxybenzoic acids (e.g., 4-methoxybenzoic acid, 4-ethoxybenzoic acid, 4-butoxybenzoic acid, 4-hexyloxybenzoic acid) | ≥98% | e.g., TCI, Alfa Aesar | The second core component of the liquid crystal. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Various | Catalyst. |
| Toluene | Anhydrous | Various | Solvent and azeotroping agent. |
| Dichloromethane (DCM) | Reagent Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Various | For neutralization of the acid catalyst. |
| Brine (Saturated NaCl solution) | Reagent Grade | Various | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Ethanol | Reagent Grade | Various | For recrystallization. |
Reaction Workflow:
Caption: Step-by-step workflow for the synthesis and characterization of 4-propylphenyl 4'-alkoxybenzoate liquid crystals.
Detailed Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq.), the desired 4-alkoxybenzoic acid (1.05 eq.), p-toluenesulfonic acid monohydrate (0.1 eq.), and toluene (50 mL).
-
Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Characterization of the Synthesized Liquid Crystals
The synthesized compounds should be characterized to confirm their structure and to investigate their liquid crystalline properties.
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure of the synthesized esters.
-
FT-IR Spectroscopy: To verify the formation of the ester linkage (C=O stretch typically around 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid and alcohol.
Thermal and Mesomorphic Properties:
The liquid crystalline behavior of the synthesized compounds is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[3] A typical DSC thermogram will show peaks corresponding to melting (crystal to liquid crystal or isotropic liquid), and liquid crystal to isotropic liquid transitions upon heating, and the reverse transitions upon cooling.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystalline phases by observing their characteristic textures.[4] For example, the nematic phase often exhibits a Schlieren or threaded texture.[5][6]
Expected Mesomorphic Properties:
The table below presents hypothetical, yet representative, data for the synthesized homologous series of 4-propylphenyl 4'-alkoxybenzoates. The transition temperatures are expected to vary with the length of the alkoxy chain. Generally, an increase in the chain length can lead to the appearance of smectic phases in addition to the nematic phase.[5][7]
| n (in -OCnH2n+1) | Compound Name | Crystal to Nematic (T_CN / °C) | Nematic to Isotropic (T_NI / °C) | Mesophase Range (°C) |
| 1 | 4-Propylphenyl 4'-methoxybenzoate | 85 | 95 | 10 |
| 2 | 4-Propylphenyl 4'-ethoxybenzoate | 82 | 105 | 23 |
| 4 | 4-Propylphenyl 4'-butoxybenzoate | 75 | 112 | 37 |
| 6 | 4-Propylphenyl 4'-hexyloxybenzoate | 68 | 115 | 47 |
Note: The above data is illustrative and based on general trends observed in calamitic liquid crystals. Actual values must be determined experimentally.
Conclusion and Future Prospects
This compound serves as an invaluable and readily accessible precursor for the synthesis of calamitic liquid crystals. The straightforward Fischer-Speier esterification allows for the modular synthesis of a wide variety of mesogens by simply varying the carboxylic acid component. The resulting 4-propylphenyl benzoate core structure is a well-established motif in the design of materials exhibiting nematic and smectic phases.
Further exploration could involve the introduction of lateral substituents on the phenyl rings to modulate the mesophase behavior, or the use of chiral carboxylic acids to induce ferroelectric or cholesteric phases. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to design and synthesize novel liquid crystalline materials for advanced applications in displays, sensors, and other optoelectronic devices.
References
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University of Colorado Boulder. Lab5 procedure esterification. Available from: [Link]
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Chemistry LibreTexts. 3: Esterification (Experiment). 2021. Available from: [Link]
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- Yanic, S. M., et al. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure. 2021.
- Al-Rawi, A. M., et al. Synthesis and Characterization of Calamitic Liquid Crystalline Compounds. Molecules. 2011.
- Gimeno, N., et al. Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules. 2023.
- Hossain, M. E., et al. Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. Journal of the Bangladesh Chemical Society. 2018.
-
OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]
-
ResearchGate. Synthesis, liquid crystal property and gelation ability of semi-fluorinated 4-alkoxyphenyl 4-alkoxybenzoates. 2015. Available from: [Link]
-
University of Colorado Boulder. Synthesis of Liquid Crystals. Available from: [Link]
-
ResearchGate. Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. 2019. Available from: [Link]
-
ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. 2013. Available from: [Link]
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Application Note: Protocols for the Selective Oxidation of (4-Propylphenyl)methanol to 4-Propylbenzaldehyde
Abstract
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. 4-Propylbenzaldehyde is a valuable intermediate in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1][2] This application note provides detailed, field-proven protocols for the oxidation of (4-Propylphenyl)methanol. We present a comparative overview of common oxidation reagents, followed by step-by-step procedures for the highly recommended Dess-Martin Periodinane (DMP) oxidation and the classic Pyridinium Chlorochromate (PCC) method. Emphasis is placed on experimental causality, safety, and thorough product characterization to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Selectivity
The conversion of a primary alcohol to an aldehyde represents a single-step increase in oxidation state. A significant challenge in this process is preventing over-oxidation to the corresponding carboxylic acid, which can readily occur with strong oxidizing agents.[3][4] The choice of reagent is therefore critical and must be tailored to the substrate's sensitivity and the desired reaction scale. Benzylic alcohols, such as this compound, are generally good substrates for oxidation, but the resulting aldehydes can be susceptible to further oxidation. This guide focuses on mild, selective methods that reliably stop the reaction at the aldehyde stage.[3][5]
Selecting the Appropriate Oxidation Protocol
Several reagents can achieve the desired transformation. The optimal choice depends on factors like reaction scale, cost, toxicity, and functional group tolerance.[6]
| Method | Oxidant | Advantages | Disadvantages | Primary Hazard(s) |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Very mild, neutral pH, high yields, short reaction times, high functional group tolerance.[6][7][8] | High cost, potentially explosive (shock-sensitive), high molecular weight requires larger mass.[6][9] | Oxidizer, potentially explosive.[9] |
| Swern | DMSO, Oxalyl Chloride, Et₃N | Metal-free, mild, high yields, easy workup for non-polar products.[10] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide (DMS).[10][11] | Toxic and corrosive reagents. |
| PCC | Pyridinium Chlorochromate | Inexpensive, reliable, room temperature reaction.[12][13] | Toxic hexavalent chromium byproduct, acidic conditions, difficult workup (tar formation).[12][14][15] | Toxic, carcinogenic, strong oxidizer.[14][16][17] |
For its operational simplicity at room temperature, mild reaction conditions, and excellent selectivity, the Dess-Martin Periodinane (DMP) oxidation is the recommended protocol for this application. The PCC oxidation is provided as a cost-effective, classic alternative.
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to gently oxidize primary alcohols to aldehydes.[18] The reaction is typically fast, clean, and proceeds under neutral conditions at room temperature.[7][8]
Reaction Mechanism
The reaction begins with the substitution of an acetate group on the iodine center by the alcohol.[5] Subsequent intramolecular deprotonation by an acetate ion facilitates a reductive elimination, forming the aldehyde, iodinane, and acetic acid.[19]
Experimental Procedure
Reagents & Materials:
-
This compound
-
Dess-Martin Periodinane (DMP), CAS: 87413-09-0
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet
Step-by-Step Protocol:
-
Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes, e.g., 10 mL for 1 g of alcohol).
-
Reagent Addition: Under ambient temperature, add Dess-Martin Periodinane (1.2 eq.) to the stirring solution in one portion.[6] The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[8]
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces the iodinane byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Propylbenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a Hexanes/Ethyl Acetate gradient (e.g., starting from 98:2). Combine the fractions containing the pure product and remove the solvent in vacuo.
Experimental Workflow Diagram
Caption: Workflow for DMP Oxidation.
Alternative Protocol: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium(VI) reagents and reliably oxidizes primary alcohols to aldehydes without significant over-oxidation.[4][13] The reaction is typically performed in DCM with a solid-phase adsorbent like Celite or silica gel to simplify the workup.[12]
Experimental Procedure
Reagents & Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC), CAS: 26299-14-9
-
Celite® or Silica Gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, stir bar
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask, add PCC (1.5 eq.) and an equal weight of Celite® or silica gel.[12] Suspend this mixture in anhydrous DCM (approx. 10 volumes).
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the stirring PCC suspension in one portion at room temperature.[13]
-
Reaction Monitoring: A dark brown, tar-like precipitate will form.[12] Allow the reaction to stir for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (4-5 volumes).
-
Filtration: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether. This filtration step is crucial to remove the chromium byproducts.
-
Concentration: Collect the filtrate and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography as described in the DMP protocol.
Product Characterization
The identity and purity of the synthesized 4-Propylbenzaldehyde (CAS: 28785-06-0) should be confirmed by spectroscopic methods.[1]
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), δ ~7.8 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~2.6 (t, 2H, -CH₂-), δ ~1.6 (m, 2H, -CH₂-), δ ~0.9 (t, 3H, -CH₃). |
| ¹³C NMR (CDCl₃) | δ ~192.0 (CHO), δ ~153.0 (C-Ar), δ ~134.5 (C-Ar), δ ~129.8 (CH-Ar), δ ~129.2 (CH-Ar), δ ~38.0 (-CH₂-), δ ~24.0 (-CH₂-), δ ~13.8 (-CH₃).[20] |
| IR Spectroscopy | Strong C=O stretch at ~1700 cm⁻¹, C-H aldehyde stretches ~2820 and ~2720 cm⁻¹. |
| GC-MS | Molecular Ion (M⁺) at m/z = 148.20.[1] |
Safety and Waste Disposal
Dess-Martin Periodinane (DMP):
-
Hazards: Strong oxidizer. Keep away from combustible materials.[21][22] DMP is shock-sensitive and can be explosive, especially upon heating.[6][9] Avoid dust inhalation.[23]
-
Handling: Wear appropriate PPE, including gloves, lab coat, and safety glasses.[21][24] Handle in a well-ventilated fume hood. Avoid mixing with combustibles.[22]
-
Waste Disposal: Quench any residual DMP with sodium thiosulfate solution before disposal. Dispose of chemical waste according to institutional and local regulations.[21]
Pyridinium Chlorochromate (PCC):
-
Hazards: Strong oxidizer.[16] Toxic and a suspected carcinogen by inhalation.[14][17] May cause skin sensitization. Very toxic to aquatic life.[16][17]
-
Handling: Always handle PCC in a fume hood. Wear gloves, a lab coat, and safety glasses. Avoid creating dust.[17]
-
Waste Disposal: Chromium waste is hazardous. All solid and liquid waste containing chromium must be collected in a designated, sealed hazardous waste container for professional disposal. Do not pour down the drain.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; poor quality/decomposed reagent. | Use a greater excess of the oxidant (e.g., 1.5 eq of DMP). Ensure reagents are fresh and have been stored properly (DMP should be stored cool and dry).[23] |
| Over-oxidation to Carboxylic Acid | Presence of water (especially for PCC); reaction time too long. | Ensure all glassware and solvents are scrupulously dry. Monitor the reaction closely by TLC and quench immediately upon completion. |
| Low Yield after Workup | Product loss during aqueous extraction or purification. | Ensure proper pH during workup. Minimize the number of purification steps. Check for product volatility when concentrating. |
| Difficult Purification (PCC) | Tar-like chromium byproducts co-eluting. | Ensure the reaction mixture is passed through a substantial plug of silica gel and washed thoroughly with ether before concentration.[12] |
References
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridinium chlorochromate. PubChem Compound Database. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]
-
Oreate AI Blog. (2025). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]
-
Wikipedia. (2023). Pyridinium chlorochromate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Propylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Propylbenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-propylbenzaldehyde (C10H12O). Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Esterification of (4-Propylphenyl)methanol
Introduction: The Versatility of (4-Propylphenyl)methanol Esters
This compound, a benzylic alcohol, serves as a valuable building block in organic synthesis.[1] Its derivatives, particularly its esters, are of significant interest across various industries. These esters are found in applications ranging from flavor and fragrance compositions to advanced materials and pharmaceutical intermediates. The addition of an ester functional group to the this compound backbone can modulate its physical and chemical properties, such as volatility, lipophilicity, and biological activity. Aromatic alcohols and their esters are often utilized as fragrances, flavorants, and have demonstrated potential as antioxidant agents.[2][3][4]
This guide provides an in-depth exploration of the primary synthetic routes for the esterification of this compound. We will delve into the mechanistic underpinnings, practical advantages, and limitations of three core methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly selective enzymatic esterification. Each section is designed to provide researchers, scientists, and drug development professionals with not only robust, step-by-step protocols but also the critical insights necessary to select and optimize the ideal method for their specific synthetic goals.
Methodology 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]
Principle and Mechanism
The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol, in this case this compound, then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product. The entire process is reversible.[5][9]
To drive the reaction toward the product side, Le Châtelier's principle is exploited by either using a large excess of one reactant (typically the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5][7][9]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of (4-Propylphenyl)methyl Acetate
This protocol details the synthesis of a model ester using acetic acid.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[10]
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 33.3 mmol) and glacial acetic acid (6.0 g, 100 mmol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.18 mL, 3.3 mmol) dropwise. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up - Quenching: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.[10][11] The bicarbonate wash is critical for neutralizing the acid catalyst and removing excess acetic acid.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure (4-propylphenyl)methyl acetate.
| Parameter | Condition | Rationale |
| Reactant Ratio | 1:3 Alcohol:Acid | Using an excess of the carboxylic acid helps drive the equilibrium towards the product side.[12] |
| Catalyst | Conc. H₂SO₄ | A strong Brønsted acid is required to effectively protonate the carboxylic acid.[7] |
| Temperature | Reflux | Higher temperature increases the reaction rate, but is limited by the boiling points of the reactants. |
| Reaction Time | 2-4 hours | Sufficient time to reach equilibrium. Monitor by TLC for completion. |
| Purification | Vacuum Distillation | Effective for separating the relatively volatile ester product from non-volatile impurities.[6] |
Methodology 2: Steglich Esterification
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly effective alternative.[13] It is particularly useful for sterically hindered alcohols.
Principle and Mechanism
This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid.[14][15] The activated intermediate, an O-acylisourea, is highly reactive. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification. DMAP intercepts the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[16] This intermediate readily reacts with the alcohol, this compound, to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[14]
Caption: Mechanism of Steglich Esterification.
Protocol: Synthesis of (4-Propylphenyl)methyl Benzoate
This protocol outlines the synthesis using benzoic acid under mild, room temperature conditions.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Separatory funnel, filter paper, Büchner funnel
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (e.g., 1.0 g, 6.66 mmol), benzoic acid (0.89 g, 7.32 mmol), and DMAP (81 mg, 0.66 mmol) in 30 mL of anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.51 g, 7.32 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). The formation of a white precipitate (DCU) will be observed.
-
Work-up - Filtration: Filter the reaction mixture through a celite pad or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 20 mL of 0.5 M HCl to remove residual DMAP, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | A polar aprotic solvent is ideal; dryness is crucial as water will hydrolyze the activated intermediates.[14] |
| Catalyst | DMAP (5-10 mol%) | Acts as a highly effective acyl transfer catalyst, accelerating the reaction and preventing side reactions.[16] |
| Temperature | 0°C to Room Temp | Mild conditions preserve sensitive functional groups and prevent side reactions like N-acylurea formation.[14][16] |
| Stoichiometry | Slight excess of Acid/DCC | Ensures complete consumption of the limiting this compound. |
| Purification | Filtration & Chromatography | Filtration is essential to remove the DCU byproduct. Chromatography ensures high purity.[14] |
Methodology 3: Enzymatic Esterification
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, are robust enzymes capable of catalyzing esterification in non-aqueous environments.[2]
Principle and Mechanism
Enzymatic esterification utilizes lipases, such as the commonly employed immobilized Candida antarctica Lipase B (CALB), as catalysts.[2][17] The reaction proceeds under very mild conditions (near-ambient temperature and neutral pH). The enzyme's active site binds the carboxylic acid and alcohol, facilitating the nucleophilic attack and subsequent dehydration to form the ester. This method is renowned for its high selectivity (chemo-, regio-, and enantio-), allowing for the esterification of specific hydroxyl groups in complex molecules without the need for protecting groups.[18]
Caption: General workflow for enzymatic esterification.
Protocol: Lipase-Catalyzed Synthesis of (4-Propylphenyl)methyl Hexanoate
This protocol describes a typical procedure for enzymatic synthesis, which often yields products with high purity under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Hexanoic Acid (1.0-2.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (5-10% by weight of substrates)
-
tert-Butyl methyl ether (MTBE) or Heptane
-
Molecular sieves (optional, to remove water)
-
Orbital shaker with temperature control
Procedure:
-
Reaction Setup: In a screw-cap flask, combine this compound (e.g., 0.5 g, 3.33 mmol), hexanoic acid (0.39 g, 3.33 mmol), and 15 mL of MTBE.
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg, ~5% w/w of total substrates). If desired, add activated molecular sieves to sequester the water produced.
-
Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C. Allow the reaction to proceed for 24-48 hours.[2][11]
-
Monitoring: The reaction can be monitored by taking small aliquots, filtering out the enzyme, and analyzing by Gas Chromatography (GC) to determine the conversion rate.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent reactions.
-
Purification: The filtrate can be washed with a mild base (e.g., NaHCO₃ solution) to remove any unreacted acid. The organic solvent is then removed under reduced pressure. The resulting ester is often of high purity, but can be further purified by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Immobilized Lipase (CALB) | Highly efficient and selective biocatalyst. Immobilization allows for easy recovery and reuse.[2][3] |
| Solvent | Non-polar organic (MTBE, Heptane) | Maintains enzyme activity and facilitates product recovery. |
| Temperature | 37-50°C | Optimal range for lipase activity without causing thermal denaturation.[2] |
| Water Removal | Molecular Sieves | Although not always necessary, removing water can shift the equilibrium to favor product formation. |
| Agitation | Shaking (200 rpm) | Ensures proper mixing and reduces mass transfer limitations between substrates and the immobilized enzyme. |
Product Purification and Characterization
Independent of the synthetic method, rigorous purification and characterization are essential to validate the identity and purity of the final ester product.
Purification Techniques
-
Aqueous Work-up: Involves sequential washing of the organic reaction mixture with acidic, basic, and neutral aqueous solutions in a separatory funnel to remove catalysts, unreacted starting materials, and water-soluble byproducts.[10][19]
-
Distillation: A powerful technique for purifying liquid esters based on differences in boiling points. Vacuum distillation is employed for high-boiling point compounds to prevent thermal decomposition.[6][20]
-
Column Chromatography: The most versatile purification method, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is highly effective for removing stubborn impurities like the DCU byproduct from Steglich reactions.[12]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity of the synthesized this compound esters.
| Technique | Purpose | Expected Observations for (4-Propylphenyl)methyl Acetate |
| ¹H NMR | Structural elucidation and confirmation. | Appearance of a new singlet around δ 2.0-2.1 ppm (acetyl CH₃) and a singlet around δ 5.0-5.1 ppm (benzylic CH₂ adjacent to oxygen). Disappearance of the alcohol -OH proton. |
| ¹³C NMR | Confirms carbon framework. | Appearance of a new carbonyl carbon signal around δ 170-171 ppm. |
| FTIR | Identification of functional groups. | Appearance of a strong C=O stretching band characteristic of esters at ~1735-1745 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.[21] |
| GC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the gas chromatogram. The mass spectrum should show the correct molecular ion peak (M⁺) for the ester.[22][23] |
Conclusion and Method Selection
The synthesis of esters from this compound can be achieved through several effective methods, each with distinct advantages.
-
Fischer-Speier Esterification is the method of choice for large-scale, cost-effective synthesis when the substrates are robust and acid-tolerant.
-
Steglich Esterification is ideal for acid-sensitive or sterically demanding substrates, providing high yields under exceptionally mild conditions, provided the DCU byproduct can be efficiently removed.
-
Enzymatic Esterification represents the pinnacle of green chemistry and selectivity, perfect for creating high-value, chiral, or complex esters where chemo- and regioselectivity are paramount.
The selection of the optimal protocol depends on a careful consideration of substrate sensitivity, required purity, process scale, and environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve their synthetic objectives efficiently and effectively.
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Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health (NIH). Available from: [Link]
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Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available from: [Link]
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(a) Schemes of enzymatic esterification of benzyl benzoate with benzoic... ResearchGate. Available from: [Link]
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Steglich esterification. Wikipedia. Available from: [Link]
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Esterification of benzyl alcohol and propionic acid. ResearchGate. Available from: [Link]
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Fischer Esterification. Organic Chemistry Portal. Available from: [Link]
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Steglich Esterification. Organic Chemistry Portal. Available from: [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health (NIH). Available from: [Link]
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Acid to Ester - Common Conditions. University of Rochester. Available from: [Link]
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Fischer Esterification: Mechanism & Examples. NROChemistry. Available from: [Link]
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Fischer Esterification | Mechanism + Easy TRICK! YouTube. Available from: [Link]
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Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Åbo Akademi University Research Portal. Available from: [Link]
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Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available from: [Link]
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Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available from: [Link]
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Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. PubMed. Available from: [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry Innovations. Available from: [Link]
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Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. Asian Journal of Chemistry. Available from: [Link]
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Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. The University of Manchester. Available from: [Link]
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Response Surface Optimization of Biodiesel Production via Esterification Reaction of Methanol and Oleic Acid Catalyzed by a Brönsted-Lewis Catalyst PW/UiO/CNTs-OH. Preprints.org. Available from: [Link]
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Non‐fuel uses for fatty acid methyl esters. ResearchGate. Available from: [Link]
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Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. National Institutes of Health (NIH). Available from: [Link]
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Lab #3: Esterification Reaction. StuDocu. Available from: [Link]
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Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Teagasc. Available from: [Link]
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Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. PubMed. Available from: [Link]
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Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent. Available from: [Link]
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Methyl Acetate Synthesis. YouTube. Available from: [Link]
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Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. Available from: [Link]
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Alkaline synthesis of fatty acids iso-propyl esters. ResearchGate. Available from: [Link]
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Response Surface Optimization of Biodiesel Production via Esterification Reaction of Methanol and Oleic Acid Catalyzed by a Brönsted–Lewis Catalyst PW/UiO/CNTs-OH. MDPI. Available from: [Link]
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Fatty acid methyl ester – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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Esters 9. Biodiesel: Production of a FAME by Transesterification. YouTube. Available from: [Link]
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Application Notes and Protocols for the Quantification of (4-Propylphenyl)methanol
Introduction: The Analytical Imperative for (4-Propylphenyl)methanol
This compound, also known as 4-propylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1] Its structure, featuring a propyl-substituted benzene ring attached to a hydroxymethyl group, makes it a relevant molecule in various chemical syntheses, including as an intermediate or impurity in the manufacturing of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is critical for ensuring the purity, stability, and safety of pharmaceutical products. Regulatory bodies mandate the control of impurities, and robust analytical methods are essential for this purpose.[2]
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical analytical development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Appearance | (Expected) Colorless liquid | Inferred from similar compounds |
| UV Absorbance | Expected in the 250-280 nm range | [4][5] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile | General chemical knowledge |
I. Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The method's specificity and sensitivity make it a primary choice for quality control in pharmaceutical settings.
Principle of the Method
The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and will elute at a characteristic retention time based on its interaction with the stationary phase and its solubility in the mobile phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard, using a UV detector set at a wavelength where the analyte absorbs strongly.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance of the benzyl alcohol chromophore.[6]
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH Q2(R2) Guidelines): [3][4]
-
Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked placebo to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Expected Performance Characteristics (HPLC)
| Parameter | Acceptance Criteria | Expected Result |
| Retention Time | Consistent | ~ 4.5 min |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Justified | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~ 0.3 µg/mL |
| LOQ | S/N ≥ 10 | ~ 1.0 µg/mL |
II. Quantification by Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification.
Principle of the Method
The sample is vaporized in a heated inlet and swept by a carrier gas onto a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. This compound will elute at a specific retention time. The FID detector combusts the eluting organic compounds in a hydrogen-air flame, generating ions that produce a current proportional to the mass of the carbon atoms. This response is used for quantification.
Workflow for GC Method Development and Validation
Caption: Workflow for GC-FID quantification of this compound.
Detailed Protocol: GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column such as a DB-624 or a wax-based column (e.g., DB-FFAP), 30 m x 0.32 mm ID, 1.8 µm film thickness.[7][8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature (FID): 280 °C.
-
FID Gases: Hydrogen and Air at manufacturer-recommended flow rates.
2. Preparation of Solutions:
-
Solvent: High-purity Dichloromethane or Ethyl Acetate.
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., 4-tert-Butylphenol) in the chosen solvent. The IS should be chemically similar to the analyte but well-resolved chromatographically.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the standard stock solution. To each, add a constant amount of the Internal Standard solution.
-
Sample Preparation: Accurately weigh a sample, dissolve it in the solvent, add the same constant amount of Internal Standard solution as in the calibration standards, and dilute to a final volume.
3. Method Validation (as per ICH Q2(R2) Guidelines): [3][4]
-
Specificity: Analyze a blank solvent, a placebo matrix, and a spiked placebo to ensure no interference with the analyte or internal standard peaks.
-
Linearity: Inject the calibration standards. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Follow the same principles as outlined in the HPLC validation section, using the analyte/IS peak area ratio for calculations.
-
LOD and LOQ: Determine as described for the HPLC method.
Expected Performance Characteristics (GC-FID)
| Parameter | Acceptance Criteria | Expected Result |
| Retention Time | Consistent | ~ 8.0 min |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | Justified | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.8% |
| LOD | S/N ≥ 3 | ~ 1.5 µg/mL |
| LOQ | S/N ≥ 10 | ~ 5.0 µg/mL |
III. Quantification by UV-Visible Spectrophotometry
For samples where this compound is the primary absorbing species and the matrix does not interfere, direct UV-Vis spectrophotometry offers a rapid and simple quantification method.
Principle of the Method
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The absorbance of this compound is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined from a calibration curve.
Workflow for UV-Vis Spectrophotometry Method
Sources
- 1. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 5. Spectrum [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 6. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. ijpsdronline.com [ijpsdronline.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of (4-Propylphenyl)methanol
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of (4-Propylphenyl)methanol. The developed isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The scientific rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for sample preparation and analysis is provided. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound, also known as 4-propylbenzyl alcohol, is an aromatic alcohol with the chemical formula C10H14O.[5] Its accurate quantification is crucial in various stages of drug development and chemical manufacturing to ensure product quality, stability, and purity. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture.[6][7] This application note presents a validated HPLC method specifically designed for the analysis of this compound. The method utilizes a reversed-phase C18 column and a UV detector, offering a balance of efficiency, selectivity, and accessibility.
The development of this method was guided by the physicochemical properties of this compound, including its non-polar nature owing to the propyl group and the aromatic ring, and the presence of a polar hydroxyl group.[5] A reversed-phase chromatographic approach was selected as it is well-suited for the separation of non-polar to moderately polar compounds.[8][9]
Experimental
Materials and Instrumentation
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its proven performance in separating aromatic compounds.[10]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (e.g., Milli-Q or equivalent)
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and detection of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[11] The ratio of acetonitrile to water should be optimized to achieve a suitable retention time and peak shape. A starting point of 60:40 (v/v) ACN:Water is recommended.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used for a 4.6 mm internal diameter column to ensure efficient separation without generating excessive backpressure.
-
Column Temperature: The column temperature is maintained at 30 °C to ensure reproducible retention times and improve peak symmetry.
-
Detection Wavelength: The UV detection wavelength is set at 220 nm, which is a common wavelength for the detection of aromatic compounds.
-
Injection Volume: A 10 µL injection volume is recommended as a starting point, which can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results, as well as for protecting the HPLC column.[12][13][14]
-
Dissolution: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in a known volume of the mobile phase.
-
Dilution: Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[12]
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to the ICH guidelines to ensure its suitability for its intended purpose.[1][2][3][4][15] The following validation parameters were assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and matrix demonstrates the specificity of the method.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] The linearity of the method was determined by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
The precision is expressed as the relative standard deviation (%RSD).
Table 3: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
Conclusion
The developed and validated RP-HPLC method for the quantification of this compound is simple, specific, linear, accurate, and precise. The method is suitable for routine quality control analysis and research applications. The provided protocols and validation data demonstrate the reliability and robustness of this analytical procedure.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760472, this compound. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Cheméo. (n.d.). (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H14O). Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanol, [(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). (4-Methylphenyl) methanol, n-propyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
University of North Carolina Wilmington. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. Retrieved from [Link]
-
ResearchGate. (2015, March 23). Can I use methanol for unclogging the HPLC column without ruining the materials inside?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). phenylthis compound, 91% Purity, C16H18O, 1 gram. Retrieved from [Link]
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- 5. This compound | C10H14O | CID 2760472 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Gas chromatography-mass spectrometry (GC-MS) analysis of (4-Propylphenyl)methanol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (4-Propylphenyl)methanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated methodology for the qualitative and quantitative analysis of this compound (CAS No: 82657-70-3) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This document provides an in-depth protocol, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate adaptation for specific laboratory needs.
Introduction and Scientific Rationale
This compound, also known as 4-n-propylbenzyl alcohol, is an aromatic alcohol with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1] Its structural analysis and quantification are crucial in various fields, including synthetic chemistry, impurity profiling in pharmaceutical manufacturing, and as a potential intermediate or biomarker.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its volatility and thermal stability. GC provides high-resolution separation of the analyte from complex matrices, while MS offers definitive identification and structural elucidation based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern.[3] This application note establishes a self-validating protocol to ensure trustworthy and reproducible results.
Principle of the GC-MS Technique
The analysis hinges on a two-stage process. Initially, the sample is injected into the gas chromatograph, where it is vaporized.[4][5] An inert carrier gas, typically helium, transports the vaporized analyte through a long, narrow column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary liquid phase coated on the column walls.[4][6] Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster.[4]
Upon exiting the GC column, the separated this compound molecules enter the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint for the compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Solvent: HPLC-grade or GC-grade Methanol, Dichloromethane, or Hexane.[3][7] The solvent must be volatile and free of contaminants.
-
Carrier Gas: Helium (99.999% purity or higher)
-
Equipment:
Standard Solution Preparation
The causality for preparing a dilution series is to establish a calibration curve for quantification, relating the instrument's response to known concentrations of the analyte.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL Class A volumetric flask using the chosen solvent. Mix thoroughly until fully dissolved.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. For example, create standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.[7] This range should bracket the expected concentration of the analyte in unknown samples.
Sample Preparation
The objective of sample preparation is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis, preventing column and instrument contamination.[3][7][8]
-
Dilution: Dilute the sample containing this compound with a suitable volatile solvent to an expected concentration within the calibration range (e.g., ~10 µg/mL).[7]
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Clarification (if necessary): If the sample contains suspended particles, centrifuge it at 5000 rpm for 10 minutes.[7][8] Alternatively, filter the sample through a 0.22 µm syringe filter into a clean GC vial.[8]
-
Transfer: Transfer the final prepared sample into a labeled 1.5 mL glass autosampler vial.[3][7]
GC-MS Instrumentation and Parameters
The following parameters are provided as a validated starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | Non-polar; e.g., Agilent DB-5ms, HP-1MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column separates compounds primarily by their boiling points, which is effective for aromatic alcohols.[4] |
| Injection Volume | 1 µL | A small injection volume prevents column overloading and peak distortion. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[4] |
| Injector Mode | Splitless or Split (e.g., 20:1) | Splitless mode is used for trace analysis (low concentrations) to transfer the entire sample to the column. Split mode is used for higher concentrations to prevent detector saturation. |
| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting with it.[9] |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate provides good separation efficiency and peak shape. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to elute volatile impurities first, provide good separation of the target analyte, and then clean the column of any less volatile components.[10] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries like NIST.[11] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains a stable environment for the mass analyzer. |
| Solvent Delay | 3-4 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which could shorten its lifespan. |
| Scan Range | m/z 40 - 250 | This range covers the molecular ion of this compound (m/z 150) and its expected fragment ions. |
Analytical Workflow and Data Interpretation
The logical progression from sample preparation to final result is crucial for a self-validating system.
Caption: The complete analytical workflow from sample preparation to data analysis.
Analyte Identification
This compound is identified by its characteristic retention time (RT) from the total ion chromatogram (TIC) and the unique mass spectrum of the corresponding peak. The RT should be consistent across standards and samples.
Mass Spectrum and Fragmentation Pattern
The mass spectrum provides definitive structural confirmation. For this compound (C₁₀H₁₄O), the following ions are expected:
-
Molecular Ion (M⁺): A peak at m/z 150 corresponding to the intact ionized molecule. Aromatic alcohols often show a discernible molecular ion peak.[12]
-
Key Fragments: The fragmentation pattern is analogous to that of other benzyl alcohol derivatives.[13]
-
m/z 133 (M-17): Loss of a hydroxyl radical (•OH).
-
m/z 121 (M-29): Loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage. This is a highly characteristic fragmentation for propyl-substituted aromatic rings.
-
m/z 107 (M-43): Loss of a propyl radical (•C₃H₇).
-
m/z 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), formed by rearrangement after cleavage of the CH₂OH group and the propyl side chain. This is a classic indicator of an alkylbenzene substructure.
-
m/z 79 and 77: These peaks arise from the further fragmentation of the aromatic ring structure.[12][13]
-
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Propylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-propylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Overview of Synthesis Routes
The synthesis of this compound, a valuable intermediate in various chemical industries, is most commonly achieved through the reduction of 4-propylbenzaldehyde. The choice of reducing agent is critical and depends on factors such as the desired reaction conditions, selectivity, and safety considerations. The primary methods involve the use of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). An alternative, though less common for this specific transformation, is the Grignard reaction.
Below is a comparative overview of the two main reductive methods:
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder reducing agent.[1] | Strong and highly reactive reducing agent.[2][3] |
| Selectivity | Reduces aldehydes and ketones.[4][5] | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[6][7] |
| Solvents | Protic solvents like methanol, ethanol, and water can be used.[5] | Requires anhydrous, aprotic solvents like diethyl ether or THF.[8] |
| Workup | Generally simpler and safer. | Requires careful quenching due to its violent reaction with water.[8] |
| Safety | Relatively safe to handle. | Pyrophoric and reacts violently with water and protic solvents.[8] |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound unexpectedly low?
A low yield can be attributed to several factors, from the quality of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Possible Cause 1: Inactive or Impure Starting Material
-
4-Propylbenzaldehyde: The starting aldehyde can oxidize over time to 4-propylbenzoic acid, especially if not stored properly under an inert atmosphere.[9] The presence of the carboxylic acid will consume the reducing agent, lowering the yield of the desired alcohol.
-
Recommendation: Use freshly distilled or recently purchased 4-propylbenzaldehyde. You can check the purity by techniques like NMR or GC-MS before use.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Temperature: For sodium borohydride reductions, running the reaction at too high a temperature can lead to side reactions. Conversely, for some reactions, insufficient temperature may lead to an incomplete reaction.
-
Recommendation: For NaBH₄ reductions, maintain a temperature of 0-25°C.[10]
-
-
Reaction Time: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
-
Possible Cause 3: Issues with the Reducing Agent
-
Degradation of Reducing Agent: Both NaBH₄ and LiAlH₄ can degrade upon exposure to moisture. LiAlH₄ is particularly sensitive.[8]
-
Recommendation: Use freshly opened containers of the reducing agent or ensure it has been stored in a desiccator. For LiAlH₄, all glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Amount of Reducing Agent: An inadequate amount of the reducing agent will lead to an incomplete reaction.
-
Recommendation: While a 1:1 molar ratio of hydride to aldehyde is stoichiometrically required for NaBH₄ (as it can provide four hydrides), it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents of NaBH₄) to ensure complete conversion.[10] For LiAlH₄, a smaller excess is typically sufficient due to its higher reactivity.
-
Troubleshooting Workflow for Low Yield
Q2: My reaction is complete, but I'm having trouble with the workup and purification. What are the best practices?
A successful reaction is only half the battle; a proper workup and purification are crucial for obtaining a pure product.
For Sodium Borohydride Reductions:
-
Quenching: After the reaction is complete (as determined by TLC), the excess NaBH₄ needs to be quenched.
-
Procedure: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence ceases.[10] This neutralizes the excess borohydride and the resulting borate salts.
-
-
Extraction: The product, this compound, is organic-soluble.
-
Procedure: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: If the crude product is not pure enough, it can be further purified.
-
Procedure: Column chromatography on silica gel is a common method. A solvent system of ethyl acetate and hexanes is typically effective.
-
For Lithium Aluminum Hydride Reductions:
-
Quenching (Critical Step): LiAlH₄ reacts violently with water, so the quenching process must be performed with extreme caution. The Fieser workup is a widely accepted and safer method.
-
Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and dropwise, add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.
-
Slowly and dropwise, add 'x' mL of 15% aqueous NaOH.
-
Slowly and dropwise, add '3x' mL of water.
-
Stir the mixture vigorously for 15-30 minutes. A granular precipitate should form, which can be easily filtered off.
-
-
-
Extraction and Purification: The subsequent steps of extraction, drying, and purification are similar to those for the NaBH₄ reduction.
Q3: I see an unexpected byproduct in my NMR/GC-MS. What could it be?
The formation of byproducts is a common issue. Identifying them is key to optimizing your reaction.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 4-propylbenzaldehyde. This indicates an incomplete reaction.
-
Over-reduction Products (less common for NaBH₄/LiAlH₄ on this substrate): While unlikely for this specific transformation, aggressive conditions could potentially lead to the reduction of the aromatic ring, though this requires much harsher conditions (e.g., catalytic hydrogenation at high pressure).
-
Side Reactions from Impurities in Starting Material: If your starting 4-propylbenzaldehyde was contaminated, you might see products derived from those impurities.
-
Wurtz-type Coupling (in Grignard reactions): If a Grignard approach is used, coupling of the Grignard reagent can occur.[11]
Investigative Workflow for Byproduct Identification
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 4-propylbenzaldehyde or 4-propylbenzoic acid?
For the synthesis of this compound, starting from 4-propylbenzaldehyde is more direct as it is a one-step reduction.[2][4] Starting from 4-propylbenzoic acid would require a stronger reducing agent like LiAlH₄, as NaBH₄ is generally not strong enough to reduce carboxylic acids.[2] While the synthesis from the acid is feasible, it involves a more reactive and hazardous reagent.
Q: Can I use catalytic hydrogenation for this synthesis?
Yes, catalytic hydrogenation is another viable method for the reduction of 4-propylbenzaldehyde.[12] This typically involves using a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This method can be very clean and efficient, but it requires specialized equipment for handling hydrogen gas safely.
Q: What are the key safety precautions I need to take?
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Handling LiAlH₄: This reagent is highly pyrophoric and reacts violently with water.[8] It must be handled under an inert atmosphere, and all glassware and solvents must be scrupulously dried. The workup procedure must be followed with extreme care.
-
Handling NaBH₄: While safer than LiAlH₄, sodium borohydride does react with acidic solutions to produce flammable hydrogen gas.[5] The quenching step should be performed slowly and in an ice bath to control the reaction rate.
Q: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for confirming the structure of this compound. You should see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a benzylic alcohol proton signal and a methylene proton signal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[13]
-
Infrared (IR) Spectroscopy: You should see the disappearance of the strong carbonyl (C=O) stretch from the aldehyde (~1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3200-3600 cm⁻¹).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are useful for assessing the purity of your final product.
Experimental Protocols
Protocol 1: Reduction of 4-Propylbenzaldehyde with Sodium Borohydride
-
Dissolve 4-propylbenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench with 1M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify by column chromatography if necessary.
Protocol 2: Reduction of 4-Propylbenzaldehyde with Lithium Aluminum Hydride
Note: This should only be performed by personnel experienced with handling pyrophoric reagents.
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of LiAlH₄ (0.5 eq) in anhydrous THF (5 volumes).
-
Cool the suspension to 0°C.
-
Add a solution of 4-propylbenzaldehyde (1.0 eq) in anhydrous THF (5 volumes) dropwise, maintaining the internal temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor by TLC.
-
Once complete, cool the reaction to 0°C and perform a Fieser workup as described in the troubleshooting section.
-
Filter the resulting solid and wash it with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
References
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]
-
ResearchGate. How to remove sodium borohydride from solution after reduction?. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
The Puzzler. Sodium Borohydride. [Link]
-
Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds?. [Link]
-
Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]
-
YouTube. Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]
-
YouTube. Aldehydes and Ketones - Grignard and Hydride Reduction Reactions. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. Resonance and reductions with sodium borohydride. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
SlidePlayer. Reactions of Grignard Reagents Reduction of Alkyl Halides. [Link]
-
PubChemLite. This compound (C10H14O). [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2760472. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemsrc. 4-propylbenzaldehyde. [Link]
-
The Good Scents Company. 4-propyl benzaldehyde. [Link]
-
CP Lab Safety. phenylthis compound, 91% Purity, C16H18O, 1 gram. [Link]
-
National Center for Biotechnology Information. 4-Propylbenzaldehyde. PubChem Compound Summary for CID 120047. [Link]
-
IOPscience. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]
-
ResearchGate. The hydrogenation route of 4-vinylbenzaldehyde. [Link]
-
ChemistryViews. Optimization of Methanol Production. [Link]
-
Cheméo. (4-Methylphenyl) methanol, n-propyl ether. [Link]
-
MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
-
Topsoe. Methanol | MeOH | CH3OH | Purification method. [Link]
-
AIChE. Optimal Methanol Production via Sorption-Enhanced Reaction Process. [Link]
- Google Patents.
-
MDPI. Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [Link]
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Technical Support Center: Synthesis of (4-Propylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-propylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring high purity and yield.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways, primarily involving the reduction of a carbonyl compound. The two most prevalent starting materials are 4-propylbenzaldehyde and 4-propylbenzoic acid (or its ester derivatives). The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.
Below is a workflow diagram illustrating the primary synthetic routes.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Reduction of 4-Propylbenzaldehyde with Sodium Borohydride (NaBH₄)
This is often the preferred method due to its mild conditions and the high selectivity of sodium borohydride for aldehydes and ketones.[1]
Q1: My reaction is sluggish or incomplete, and I'm recovering a significant amount of starting aldehyde. What's going wrong?
A1: Potential Causes & Solutions
-
Reagent Quality: Sodium borohydride is moisture-sensitive. Over time, it can decompose, leading to reduced activity.
-
Troubleshooting: Use a freshly opened bottle of NaBH₄ or one that has been stored properly in a desiccator. To test the activity of an older batch, a small-scale test reaction with a simple ketone like cyclohexanone can be performed.
-
-
Solvent Choice: While NaBH₄ reductions are often performed in alcoholic solvents like methanol or ethanol, the solvent can slowly react with the borohydride, especially at elevated temperatures.[2]
-
Troubleshooting:
-
Conduct the reaction at a lower temperature (0-5 °C) to minimize the reaction between NaBH₄ and the protic solvent.
-
Consider using a mixed solvent system, such as THF/methanol, to improve the solubility of the aldehyde while moderating the reactivity with the solvent.
-
-
-
Insufficient Reagent: While the stoichiometry is 4 moles of aldehyde to 1 mole of NaBH₄, it's common to use a slight excess of the reducing agent to ensure complete conversion.
-
Troubleshooting: Increase the molar equivalent of NaBH₄ to 1.2-1.5 equivalents relative to the aldehyde.
-
Q2: I'm observing an unexpected side product with a higher molecular weight. What could it be?
A2: Potential Side Reaction: Cannizzaro-type Reaction
Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While NaBH₄ reductions are not typically strongly basic, the formation of alkoxides can create a sufficiently basic environment for this to occur, especially if the reaction is slow.
-
Mechanism Insight: Two molecules of the aldehyde react; one is oxidized to the corresponding carboxylate, and the other is reduced to the alcohol.
-
Troubleshooting:
-
Control pH: Ensure the reaction medium does not become overly basic. A buffered system or careful control of additives can mitigate this.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC, and once the starting material is consumed, proceed with the workup.
-
Route 2: Reduction of 4-Propylbenzoic Acid or its Esters with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[3][4] However, its high reactivity necessitates careful handling and anhydrous conditions.
Q1: My yield is lower than expected, and the reaction mixture turned gray or black upon adding the LAH.
A1: Potential Causes & Solutions
-
Presence of Moisture: LAH reacts violently with water and other protic sources.[3] This not only consumes the reagent but can also lead to decomposition and reduced efficacy.
-
Troubleshooting:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents like diethyl ether or THF. Solvents from sealed bottles over molecular sieves are also acceptable.
-
-
-
Improper Reagent Addition: Adding the substrate to the LAH slurry too quickly can lead to an uncontrolled exotherm, causing solvent boiling and potential side reactions.
-
Troubleshooting: The standard and safer procedure is to add the solution of the carboxylic acid or ester dropwise to a cooled (0 °C) suspension of LAH in the anhydrous solvent.
-
Q2: After workup, my NMR spectrum shows the presence of unreacted starting ester. Why wasn't the reduction complete?
A2: Potential Causes & Solutions
-
Insufficient LAH: Esters require two equivalents of hydride for complete reduction to the alcohol.[5][6] The first equivalent reduces the ester to an aldehyde intermediate, which is then further reduced.
-
Troubleshooting: Ensure you are using a sufficient excess of LAH. For esters, at least 2 molar equivalents of hydride (i.e., 0.5 molar equivalents of LiAlH₄) are needed. In practice, using 1.0 to 1.5 molar equivalents of LAH is common to drive the reaction to completion.
-
-
Formation of a Stable Intermediate: The initial tetrahedral intermediate formed after the first hydride addition must collapse to form the aldehyde for the second reduction step to occur.[6]
-
Troubleshooting: Ensure adequate reaction time and temperature. While the initial addition is often fast, allowing the reaction to stir at room temperature or even gentle reflux (depending on the solvent) for a few hours can ensure complete conversion.
-
Caption: Mechanism of ester reduction by LAH.
Q3: I'm reducing 4-propylbenzoic acid directly with LAH and getting poor yields. What is a key consideration?
A3: Acid-Base Reaction Consumes Reagent
Carboxylic acids have an acidic proton that reacts instantly with the hydride, which acts as a strong base.[5] This initial acid-base reaction consumes one equivalent of hydride to form hydrogen gas and a lithium carboxylate salt.
-
Stoichiometry: The reduction of the carboxylate is slower than the reduction of an ester. Therefore, a larger excess of LAH is required for carboxylic acids.
-
Troubleshooting: Use at least 3-4 equivalents of hydride (0.75 to 1.0 molar equivalents of LiAlH₄) for the reduction of carboxylic acids. The first equivalent is consumed in the deprotonation step.
General Purity & Contamination Issues
Q4: My final product contains a small amount of an impurity that I can't identify from the common side reactions. Where else could it be coming from?
A4: Starting Material Impurities
The purity of your final product is fundamentally limited by the purity of your starting materials.
-
4-Propylbenzoic Acid: This can be synthesized by the oxidation of 4-propyltoluene. Incomplete oxidation could leave residual starting material or intermediate aldehydes.[7]
-
4-Propylbenzaldehyde: Can be prone to air oxidation to form 4-propylbenzoic acid, especially during prolonged storage.
-
Troubleshooting:
-
Analyze Starting Materials: Always check the purity of your starting materials by techniques like NMR, GC, or melting point before beginning the synthesis.
-
Purification: If necessary, purify the starting materials. 4-Propylbenzoic acid can be recrystallized, and 4-propylbenzaldehyde can be distilled.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Synthetic Route |
| Incomplete Reaction | Poor reagent quality (NaBH₄ or LAH) | Use fresh, properly stored reagents. | Both |
| Insufficient reagent | Increase molar equivalents (1.2-1.5 for NaBH₄; >1.0 for LAH). | Both | |
| Presence of moisture (LAH) | Use rigorous anhydrous techniques and solvents. | Route 2 (LAH) | |
| Low Yield | Acid-base reaction (LAH + Acid) | Use a larger excess of LAH (3-4 hydride equivalents). | Route 2 (LAH) |
| Uncontrolled exotherm | Add substrate slowly to a cooled LAH suspension. | Route 2 (LAH) | |
| Side Product Formation | Cannizzaro-type reaction | Control pH and reaction time. | Route 1 (NaBH₄) |
| General Impurities | Contaminated starting materials | Analyze and purify starting materials before use. | Both |
III. References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 9). Reduction Reactions with NaBH4 and LAH [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Propylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. guidechem.com [guidechem.com]
Troubleshooting guide for the purification of (4-Propylphenyl)methanol
Welcome to the technical support center for the purification of (4-Propylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing in-depth, scientifically-grounded solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound from the reduction of 4-propylbenzaldehyde shows multiple spots on a TLC plate. What are the likely impurities?
A1: When synthesizing this compound via the reduction of 4-propylbenzaldehyde (e.g., using NaBH₄), several impurities are common. Identifying these is the first step in designing an effective purification strategy.
-
Unreacted Starting Material: The most common impurity is the starting aldehyde, 4-propylbenzaldehyde. This is typically less polar than the desired alcohol product.
-
Over-reduction Product: Aggressive reducing agents or prolonged reaction times can lead to the formation of 4-propyltoluene through complete reduction of the carbonyl group. This hydrocarbon is significantly less polar than the alcohol.
-
Byproducts from the Reducing Agent: Borate esters can form during the workup of reactions involving sodium borohydride. An acidic workup is typically required to hydrolyze these and liberate the free alcohol.
-
Solvent and Reagent Residues: Residual solvents or other reagents used in the reaction can also contaminate the final product.[1]
Table 1: Common Impurities and their Relative Polarity
| Compound | Structure | Typical Rf Value (20% EtOAc/Hexane) | Notes |
| 4-Propyltoluene | C₁₀H₁₄ | ~0.9 | Non-polar, moves with the solvent front. |
| 4-Propylbenzaldehyde | C₁₀H₁₂O | ~0.6 | Less polar than the alcohol. |
| This compound | C₁₀H₁₄O | ~0.3 | Desired product; moderately polar. |
| Dimerization/Side Products | Variable | Variable | Can be more or less polar depending on the structure. |
Q2: I have confirmed the presence of multiple impurities. Should I use column chromatography or distillation to purify my this compound?
A2: The choice between column chromatography and distillation depends on the nature and boiling points of the impurities.
-
Column Chromatography is the preferred method when impurities have significantly different polarities from the desired product. Given that the likely impurities (aldehyde, hydrocarbon) have different polarities than the target alcohol, chromatography is an excellent choice.[2]
-
Distillation is effective for separating liquids with different boiling points.[3] If your main impurities are the starting aldehyde (BP ~222 °C) and the alcohol product (BP ~245 °C), fractional distillation under vacuum could be effective, though it may be challenging to get high purity due to the close boiling points. It is less effective for removing non-volatile impurities.
Recommendation: For most lab-scale syntheses, flash column chromatography offers the most reliable and versatile method for achieving high purity by separating compounds based on polarity differences.
Caption: Purification method selection workflow.
Troubleshooting Flash Column Chromatography
Q3: My this compound is co-eluting with the starting aldehyde during column chromatography. How can I improve the separation?
A3: Co-elution of compounds with similar polarities is a common challenge. The key is to increase the difference in their migration rates down the column.
Causality: The separation on a silica gel column is governed by the polarity of the eluent (mobile phase). A more polar eluent will move all compounds faster, reducing separation. A less polar eluent will slow all compounds down, allowing for better resolution between them.
Troubleshooting Steps:
-
Decrease Solvent Polarity: If you are using a solvent system like 20% Ethyl Acetate in Hexane, reduce the concentration of the more polar solvent (Ethyl Acetate) to 10% or even 5%. This will increase the retention time of both compounds on the silica gel but will enhance the separation between them.
-
Use a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. Consider trying a dichloromethane/hexane or a toluene/acetone system.
-
Optimize Column Parameters:
-
Column Length: Use a longer column to increase the surface area for interaction.
-
Column Diameter: Use a narrower column for a given amount of sample to improve band sharpness.
-
Loading Technique: Ensure you load the sample in a highly concentrated, small band. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can significantly improve resolution.[2]
-
Caption: Troubleshooting poor separation in column chromatography.
Q4: I am seeing significant "tailing" or "streaking" of my product spot on the TLC plate and during column elution. What is causing this?
A4: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase (silica gel).
Mechanistic Explanation: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Alcohols, like this compound, can engage in strong hydrogen bonding with these groups. If the interactions are too strong or the sample is overloaded, the elution profile becomes broad and asymmetrical (tails), leading to poor separation and recovery.
Solutions:
-
Add a Modifier to the Eluent: Adding a small amount (0.1-1%) of a slightly more polar, competitive solvent like methanol or a basic modifier like triethylamine to your mobile phase can help.[2] The modifier competes for the active sites on the silica gel, leading to sharper, more symmetrical peaks.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for compounds that interact too strongly with acidic silica gel.
Troubleshooting Recrystallization
Q5: My this compound product is an oil, not a solid. Can I still use recrystallization?
A5: this compound is often a low-melting solid or an oil at room temperature, making direct recrystallization challenging. However, there are several strategies you can employ.
-
Low-Temperature Recrystallization: You may be able to induce crystallization from a suitable solvent (e.g., hexane, pentane) at very low temperatures (-20 °C to -78 °C).
-
Derivative Formation: A highly effective strategy for purifying alcohols that are oils is to convert them into a solid derivative, recrystallize the derivative, and then regenerate the pure alcohol. For example, you can react the alcohol with 3,5-dinitrobenzoyl chloride to form a solid ester, which is often highly crystalline. After recrystallization, the ester can be hydrolyzed back to the pure alcohol.[4]
-
Solvent Selection is Crucial: For any recrystallization, the ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[5][6][7][8] The impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.
Q6: I'm attempting a low-temperature recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This prevents effective purification as impurities are trapped in the oil.
Causes and Solutions:
-
Solution is too concentrated: The solution may be supersaturated to a point where the product crashes out of solution as a liquid.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to make the solution slightly more dilute, and then allow it to cool more slowly.[9]
-
-
Cooling is too rapid: Fast cooling doesn't give the molecules enough time to align into an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. Insulating the flask can help slow the cooling process.
-
-
Inappropriate Solvent: The solvent may be too non-polar, causing the polar alcohol to separate out.
-
Solution: Try a slightly more polar solvent or a mixed solvent system. For example, if you are using hexane, try adding a small amount of ethyl acetate or toluene.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Preparation: Select a column of appropriate size. As a general guideline, use approximately 50g of silica gel for every 1g of crude material. Pack the column as a slurry in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for best results, perform a dry load: dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc/Hexane). Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If the product elutes too slowly, you can gradually increase the polarity of the mobile phase (e.g., to 10% EtOAc, then 15% EtOAc). This will speed up the elution of your more polar product.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2). Retrieved from [Link]
- N/A. (2012). METHANOL PURIFICATION SYSTEM. 2012 TAPPI PEERS Conference.
- US Patent US4385965A. (1983). Process for the recovery of pure methylal from methanol-methylal mixtures. Google Patents.
- US Patent US3523978A. (1970). Process for the purification of benzyl alcohol. Google Patents.
-
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]
-
N/A. (n.d.). Methanol purification system. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2019). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. MDPI. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
N/A. (n.d.). Recrystallization. Retrieved from [Link]
-
Shulgina, E. S., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC - NIH. Retrieved from [Link]
-
N/A. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. ResearchGate. Retrieved from [Link]
-
N/A. (2017). How to recrystallize a product from methanol. Quora. Retrieved from [Link]
- Chinese Patent CN102701906A. (n.d.). Methanol purification method. Google Patents.
-
N/A. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
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Save My Exams. (2025). Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scirp.org. Retrieved from [Link]
-
N/A. (2019). Methanol Purification Help - Solvent Recovery. Future4200. Retrieved from [Link]
-
Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]
- Chinese Patent CN102351628B. (n.d.). Method for removing methanol from mixed solvent of isohexane and.... Google Patents.
-
García-Gaitán, E., et al. (2023). Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties. MDPI. Retrieved from [Link]
- Japanese Patent JP2016516038A. (n.d.). Formation of parapropylbenzaldehyde. Google Patents.
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- 4. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
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Technical Support Center: Optimization of Reaction Conditions for (4-Propylphenyl)methanol Derivatives
Welcome to the technical support center for the synthesis and derivatization of (4-propylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.
Section 1: Synthesis of the this compound Core
The foundation of any derivatization campaign is the robust and scalable synthesis of the starting material. This compound is typically accessed via the reduction of a corresponding carbonyl compound or carboxylic acid.
FAQ 1.1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, highly reliable routes starting from commercially available precursors:
-
Reduction of 4-Propylbenzoic Acid: This involves the use of a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid directly to the primary alcohol. This method is highly efficient and usually proceeds with high yields.[1][2][3][4]
-
Reduction of 4-Propylbenzaldehyde: This route employs a milder reducing agent, such as sodium borohydride (NaBH₄), to convert the aldehyde to the alcohol. NaBH₄ is more chemoselective and safer to handle than LiAlH₄, making it a preferred choice when other reducible functional groups are absent.[5]
The choice between these methods often depends on the cost and availability of the starting material and the scale of the reaction.
FAQ 1.2: I am reducing 4-propylbenzoic acid with LiAlH₄ and getting low yields. What could be wrong?
Low yields in LiAlH₄ reductions are almost always traced back to three areas: reagent activity, moisture, and the reaction work-up.
Causality: Lithium aluminum hydride reacts violently with water and even atmospheric moisture. Any contamination will consume the reagent, reducing its effective stoichiometry and lowering your yield. Secondly, the work-up procedure is critical for breaking down the aluminum-alkoxide complexes to liberate the alcohol product. An improper work-up can lead to the product being trapped in the aluminum salts.
Troubleshooting Guide for LiAlH₄ Reduction
| Potential Issue | Underlying Cause | Recommended Solution |
| Reaction stalls / Incomplete conversion | Inactive LiAlH₄ (degraded by moisture) or insufficient equivalents. | Use a fresh bottle of LiAlH₄ or titrate to determine its molarity. Ensure you are using at least 0.5 equivalents for a carboxylic acid (as 2 hydrides are consumed). |
| Presence of water in the solvent or on glassware. | Use anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or freshly dried over molecular sieves. Flame-dry all glassware under an inert atmosphere (N₂ or Ar). | |
| Low yield after work-up | Product trapped in aluminum salt precipitate. | Follow a carefully controlled sequential work-up (Fieser work-up). For a reaction with 'x' grams of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This should produce a granular, easily filterable precipitate. |
| Exothermic reaction is uncontrollable | Addition of reagents is too fast. | Add the 4-propylbenzoic acid solution dropwise to the LiAlH₄ suspension at 0 °C to maintain control over the reaction temperature.[1] |
Protocol 1.1: Optimized Reduction of 4-Propylbenzoic Acid using LiAlH₄
-
Preparation: Under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Reaction: Dissolve 4-propylbenzoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then a final portion of water.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.[1]
Section 2: Strategies for the Hydroxyl Group: Protection & Derivatization
The benzylic alcohol of this compound is a versatile functional group, but its reactivity (especially its acidic proton) can interfere with many common synthetic transformations like Grignard reactions or organometallic coupling.[6] Therefore, protecting this group is a common and critical step.
FAQ 2.1: I need to perform a reaction that is incompatible with a free alcohol. How do I choose the right protecting group?
The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield under conditions that do not affect the rest of the molecule.[7] The choice is dictated by the planned synthetic route.
Decision-Making Workflow for Alcohol Protection
Caption: Decision tree for selecting an alcohol protecting group.
Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Reference |
| tert-Butyldimethylsilyl ether | TBDMS | Stable to base, mild redox. Labile to acid and fluoride. | TBAF, HF•Py, aq. HCl | [5][8] |
| Benzyl ether | Bn | Stable to acid, base, most redox reagents. | H₂, Pd/C (Hydrogenolysis) | [6][8][9][10] |
| Tetrahydropyranyl ether | THP | Stable to base, redox, organometallics. Labile to acid. | p-TsOH, PPTS, aq. HCl | [8][10] |
| Acetyl | Ac | Stable to mild acid, redox. Labile to base. | K₂CO₃/MeOH, aq. NaOH | [10] |
FAQ 2.2: My Benzyl (Bn) ether protection using benzyl bromide and sodium hydride is sluggish. How can I optimize it?
Sluggish Williamson ether synthesis for Bn protection is often due to poor alkoxide formation or steric hindrance.
Causality: Sodium hydride (NaH) is a surface-reactant. Old, clumped NaH will have reduced surface area and activity. Additionally, for the Sₙ2 reaction to proceed efficiently, the solvent must properly solvate the cation without hindering the nucleophilic alkoxide.
Optimization Tips:
-
NaH Quality: Use fresh NaH from a new container or wash the mineral oil from commercial NaH with dry hexanes before use.
-
Solvent Choice: While THF is common, a more polar aprotic solvent like DMF can significantly accelerate the reaction by better solvating the sodium cation, leading to a more "naked" and reactive alkoxide.[9]
-
Phase-Transfer Catalyst: Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction. Iodide is a better leaving group than bromide and is generated in situ from benzyl bromide, speeding up the rate-limiting Sₙ2 step.
Section 3: Advanced Derivatives via C-C Coupling Reactions
Creating more complex derivatives often requires forming new carbon-carbon bonds on the aromatic ring. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for this purpose.
FAQ 3.1: My Suzuki coupling reaction with a derivative of this compound is failing. What are the most critical parameters to investigate?
A failed Suzuki coupling is a multi-parameter problem. A systematic approach is essential.
Causality: The Suzuki reaction relies on a delicate catalytic cycle involving a palladium catalyst.[11] Failure can occur at any step: slow oxidative addition, failed transmetalation, or slow reductive elimination. Each step is influenced by the choice of catalyst, ligand, base, and solvent. Furthermore, side reactions like protodeboronation (hydrolysis of the boronic acid) or homocoupling can consume starting materials.[11][12][13]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Systematic troubleshooting flowchart for failed Suzuki coupling reactions.
FAQ 3.2: I'm observing significant homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these side reactions?
These are two of the most common side reactions in Suzuki couplings, and they point to specific flaws in the reaction setup.
Troubleshooting Common Suzuki Side Reactions
| Side Reaction | Primary Cause(s) | Mitigation Strategy | Reference |
| Protodeboronation | Presence of water/protons, harsh basic conditions, or prolonged reaction times at high temperatures. | Use a milder base (e.g., K₃PO₄, KF), use a more stable boronic ester (e.g., pinacol ester), or minimize water in the reaction mixture. | [12][13] |
| Homocoupling | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), promoting this pathway. | Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Use a reliable Pd(0) source. | [11][12] |
| Dehalogenation | Certain bases or solvents (especially alcohols) can act as hydride sources. | Switch to a non-alcoholic solvent system. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. | [11][12] |
Expert Tip: If you are performing a Suzuki coupling on an aryl halide that also contains the unprotected this compound moiety, the hydroxyl group can sometimes interfere with the base. While many Suzuki reactions tolerate free alcohols, if you suspect interference, protecting the alcohol as a TBDMS or Bn ether is a prudent step.[12]
Section 4: Purification and Analysis
FAQ 4.1: What is the best general method to purify this compound and its non-polar derivatives?
For this compound and its common ether or ester derivatives, flash column chromatography on silica gel is the most effective purification method.
General Guidelines:
-
Solvent System (Eluent): A gradient system of ethyl acetate in hexanes (or heptane) is an excellent starting point. This compound itself is moderately polar and will typically elute at around 15-30% ethyl acetate in hexanes.
-
Monitoring: Use thin-layer chromatography (TLC) to determine the optimal eluent composition before running the column and to track the fractions during elution.
-
Common Impurities: Unreacted starting materials (e.g., 4-propylbenzaldehyde) or byproducts from the reaction (e.g., pinacol esters from a Suzuki coupling) are the most common impurities to separate.
For issues related to solvent purification, particularly methanol which may be used in certain reactions or workups, it's important to ensure it is free from impurities like aldehydes or ketones that could interfere.[14][15]
References
-
University of Toronto. Alcohol Protecting Groups. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available from: [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. Available from: [Link]
-
ResearchGate. ORGANIC SYNTHESIS. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Reduction of 4‐propionylbenzoic acid to generate racemic.... Available from: [Link]
-
Topsoe. Methanol | MeOH | CH3OH | Purification method. Available from: [Link]
- Google Patents. US2846477A - Purification of methanol.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2438-05-3: 4-Propylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
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- 14. topsoe.com [topsoe.com]
- 15. US2846477A - Purification of methanol - Google Patents [patents.google.com]
Addressing impurities in commercial (4-Propylphenyl)methanol
Welcome to the technical support center for commercial (4-Propylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and address common purity issues encountered with this reagent. Ensuring high purity is critical for reproducible results, whether in multi-step organic synthesis, materials science, or preclinical development. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot and resolve challenges swiftly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
Based on its primary synthesis route—the reduction of 4-propylbenzaldehyde—and its chemical nature as a benzyl alcohol, the most prevalent impurities are:
-
4-Propylbenzaldehyde: Unreacted starting material from the synthesis process.
-
4-Propylbenzoic Acid: Formed by the over-oxidation of the aldehyde starting material or, more commonly, by the slow air oxidation of the final this compound product during storage.[1]
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as methanol, ethanol, or tetrahydrofuran.
-
Water: Can be introduced from solvents or atmospheric moisture.
Q2: How can these impurities negatively impact my experiments?
The impact of impurities can range from subtle to catastrophic, depending on your application:
-
Aldehyde Impurities: 4-Propylbenzaldehyde contains a reactive carbonyl group that can compete in nucleophilic addition reactions, form unwanted imines with amine reagents, or undergo side reactions that consume sensitive catalysts (e.g., organometallics), leading to lower yields and complex product mixtures.
-
Acidic Impurities: 4-Propylbenzoic acid can neutralize basic reagents, quench organometallic compounds, or catalyze undesired side reactions like hydrolysis of esters. In biological assays, acidic impurities can alter pH and affect protein stability or cell viability.
-
General Purity: Inaccurate quantification of the starting material due to the presence of impurities will lead to incorrect stoichiometry and non-reproducible results.
Q3: My bottle of this compound has a slight almond-like smell. Is this normal?
A faint, almond-like, or sweet odor is often indicative of the presence of the corresponding aldehyde, in this case, 4-propylbenzaldehyde. This suggests that the material may have either arrived with residual starting material or has begun to oxidize upon exposure to air. While low-level aldehyde contamination may be acceptable for some applications, it is a clear sign of impurity.
Q4: What are the best practices for storing this compound to prevent degradation?
Benzyl alcohols are susceptible to air oxidation, a process that is accelerated by light and heat.[1] To maintain the integrity of your material:
-
Inert Atmosphere: Store the container under an inert atmosphere like argon or nitrogen. After each use, flush the headspace of the bottle with inert gas before sealing.
-
Refrigeration: Store the sealed container at 2-8°C.[2]
-
Light Protection: Use an amber glass bottle or store the container in a dark cabinet to protect it from light.
-
Secure Sealing: Ensure the cap is tightly sealed with a high-quality liner (e.g., PTFE) to prevent moisture and air ingress.
Troubleshooting Guide: Impurity Diagnosis and Remediation
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: My initial analysis (TLC, GC-MS, or ¹H NMR) shows multiple unexpected species.
Your first step is to systematically identify the impurities. The following workflow provides a logical approach to diagnosing the issue.
Caption: Workflow for assessing, identifying, and remediating impurities.
Likely Cause & Identification:
The most common impurities, 4-propylbenzaldehyde and 4-propylbenzoic acid, have distinct analytical signatures.
| Impurity | Analytical Signature | Likely Source |
| 4-Propylbenzaldehyde | ¹H NMR: Aldehydic proton singlet at ~9.9 ppm. GC-MS: Elutes before the alcohol. Mass spectrum will show a clear molecular ion. | Incomplete reduction during synthesis or air oxidation of the alcohol. |
| 4-Propylbenzoic Acid | ¹H NMR: Broad carboxylic acid proton singlet at >10 ppm. GC-MS: May show poor peak shape (tailing) unless derivatized. | Over-oxidation during synthesis or air oxidation of the alcohol/aldehyde. |
| Solvent Residues | ¹H NMR: Characteristic sharp signals (e.g., Methanol at ~3.49 ppm). GC-MS: Sharp, early-eluting peaks. | Remnants from the manufacturing process. |
Proposed Solutions:
-
For Aldehyde Impurities: A mild reductive wash or flash column chromatography is effective.
-
For Acidic Impurities: An aqueous acid/base wash is a simple and effective method.
-
For Mixed Impurities: Flash column chromatography is the most robust solution for separating multiple components.[3][4]
Problem 2: My reaction is sensitive to acidic conditions, and I suspect contamination.
Likely Cause: The presence of 4-propylbenzoic acid, even in trace amounts, can be detrimental. This is the most common acidic impurity.
Proposed Solution: Aqueous Acid/Base Wash (Protocol 2)
This simple liquid-liquid extraction technique selectively removes acidic (and basic) impurities. By washing the organic solution of your this compound with a mild aqueous base (like sodium bicarbonate), the acidic 4-propylbenzoic acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and is thus removed. A subsequent wash with brine helps remove residual water before drying.
Problem 3: I need exceptionally high-purity material (>99.5%) for a sensitive catalytic reaction.
Likely Cause: Standard commercial grades may have purity levels of 95-98%, which is insufficient for applications requiring high fidelity. A combination of impurities is likely present.
Proposed Solution: Flash Column Chromatography (Protocol 3)
Flash column chromatography is the gold standard for laboratory-scale purification of organic compounds.[4] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Since this compound is more polar than the aldehyde impurity but less polar than the acid impurity, a carefully selected solvent system can effectively separate all three components.
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (4-Propylphenyl)methanol
Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the HPLC analysis of (4-Propylphenyl)methanol. As a senior application scientist, my goal is to provide you with not just solutions, but also a deeper understanding of the underlying principles governing chromatographic separations. By understanding the "why" behind these troubleshooting steps, you can develop more robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding peak tailing with this compound:
Q1: Why is my this compound peak tailing?
Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase, most commonly with residual silanol groups on the silica-based column packing.[1][2][3] Other potential causes include column degradation, issues with the mobile phase, or problems with your HPLC system's hardware.[4]
Q2: How does mobile phase pH affect the peak shape of this compound?
While this compound is not strongly acidic or basic, the pH of the mobile phase can influence the ionization of residual silanol groups on the column.[5][6][7] At higher pH values, these silanols become deprotonated and negatively charged, increasing their interaction with the polar hydroxyl group of your analyte, which can lead to peak tailing.[1][3]
Q3: Can the sample solvent cause peak tailing?
Yes, if the sample solvent is significantly stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[8] It is always best to dissolve your sample in the mobile phase itself whenever possible.
Q4: Is it possible my column is just old?
Column degradation is a common cause of poor peak shape.[9] Over time, the packed bed can settle, creating a void at the inlet, or the stationary phase can be stripped, exposing more active silanol groups.[10]
In-Depth Troubleshooting Guide
A systematic approach is crucial for effectively troubleshooting peak tailing. This guide is structured to help you diagnose and resolve the issue by examining potential causes related to the column, mobile phase, HPLC system, and method parameters.
Section 1: The Column - The Heart of the Separation
The column is the most common source of peak shape problems.[11] Understanding the interactions between your analyte and the stationary phase is key to resolving peak tailing.
1.1. The Culprit: Secondary Silanol Interactions
In reversed-phase HPLC, the primary retention mechanism for this compound is hydrophobic interaction. However, the silica backbone of most C18 columns has residual silanol groups (Si-OH) that can act as secondary retention sites.[1][2] The polar hydroxyl group of this compound can form hydrogen bonds with these silanols, leading to peak tailing.
Experimental Protocol 1: Diagnosing and Mitigating Silanol Interactions
-
Lower the Mobile Phase pH: By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 with an acid like formic acid or phosphoric acid, you can suppress the ionization of the silanol groups, making them less interactive.[1][3][10]
-
Use a Sterically Protected or End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols are chemically bonded with a small, non-polar group to reduce their activity.[1][2] If you are not already, consider using a column with this feature.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[2] However, this can affect the chromatography of other components in your sample and may not be suitable for all applications, especially with MS detection.
1.2. Column Degradation: A Gradual Decline
Over hundreds of injections, the performance of an HPLC column will naturally decline.[12] This can manifest as peak tailing, splitting, or a loss of resolution.
Signs of Column Deterioration:
-
Gradual increase in peak tailing over time.[12]
-
Loss of resolution between closely eluting peaks.[9]
-
A sudden drop in backpressure, which could indicate a void in the column.
-
Split peaks.
Experimental Protocol 2: Addressing Column Degradation
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove strongly retained compounds.[10]
-
Reverse the Column: If a blocked frit is suspected, you can try reversing the column and flushing it at a low flow rate. Note: Only do this if the column manufacturer's instructions permit it.
-
Replace the Column: If the above steps do not resolve the issue, the column may have reached the end of its lifespan and needs to be replaced.
Section 2: The Mobile Phase - Your Elution Partner
The composition of your mobile phase has a profound impact on peak shape.
2.1. pH Control: The Key to Consistency
As mentioned, controlling the pH of your mobile phase is critical for managing silanol interactions.[6][7][13][14]
Table 1: Recommended Mobile Phase Additives for this compound Analysis
| Additive | Concentration | Purpose | Considerations |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization | Volatile and MS-friendly |
| Phosphoric Acid | 0.1% (v/v) | Suppresses silanol ionization | Non-volatile, not suitable for MS |
| Ammonium Formate | 10-20 mM | Acts as a buffer and can mask silanol interactions | MS-friendly buffer |
2.2. Solvent Strength and Sample Mismatch
Injecting your sample in a solvent that is significantly stronger than your mobile phase can lead to poor peak shape.[8]
Experimental Protocol 3: Optimizing Sample Solvent
-
Dissolve in Mobile Phase: The ideal scenario is to dissolve your this compound standard and samples in the initial mobile phase composition.
-
Reduce Injection Volume: If dissolving in the mobile phase is not feasible, try reducing the injection volume to minimize the solvent mismatch effect.
-
Use a Weaker Solvent: If possible, dissolve your sample in a solvent that is weaker than the mobile phase.
Section 3: The HPLC System - A Matter of Hardware
Sometimes, the problem lies not with the chemistry but with the physical components of your HPLC system.
3.1. Dead Volume and Improper Connections
Extra-column band broadening can be a significant contributor to peak tailing.[4] This can be caused by:
-
Improperly fitted connections: Gaps between tubing and column or detector ports can introduce dead volume.[8]
-
Using tubing with a large internal diameter: This can increase the volume of the flow path, leading to band broadening.
-
A void at the column inlet: This creates an empty space where the sample can spread out before entering the packed bed.[15]
Troubleshooting System Hardware:
-
Check all fittings: Ensure that all PEEK and stainless steel fittings are properly seated and tightened.[8]
-
Minimize tubing length and diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter between the injector, column, and detector.
-
Inspect the column inlet: If you suspect a void, you may need to replace the column.[15]
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Section 4: Method Parameters - Fine-Tuning for Success
4.1. Mass Overload
Injecting too much sample onto the column can lead to peak fronting or tailing.[1][12]
How to Check for Mass Overload:
-
Dilute the Sample: Prepare a 1:10 and 1:100 dilution of your sample and inject them.
-
Observe Peak Shape: If the peak shape improves with dilution, you are likely overloading the column.
Solution: Reduce the concentration of your sample or decrease the injection volume.
Diagram 2: Mechanism of Silanol Interaction
Caption: Secondary interaction of this compound with a silanol group.
Conclusion
Resolving peak tailing in the HPLC analysis of this compound is a process of systematic investigation. By understanding the potential chemical and physical causes, you can efficiently diagnose the problem and implement the appropriate solution. Always remember to change only one parameter at a time to accurately assess its impact. This guide provides a comprehensive framework to help you achieve symmetrical, reproducible peaks, leading to more accurate and reliable analytical results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
(n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Biorelevant.com Ltd. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). On-Column Sample Degradation. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
(n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
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Technical Support Center: Enhancing the Resolution of (4-Propylphenyl)methanol in GC Analysis
Welcome to the technical support guide for the gas chromatography (GC) analysis of (4-Propylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound, providing the essential knowledge needed to approach method development and troubleshooting.
Q1: What is this compound and what are its key chemical properties relevant to GC analysis?
This compound, also known as 4-n-propylbenzyl alcohol, is an aromatic alcohol.[1] Its structure consists of a polar hydroxyl (-OH) group attached to a methylene bridge, which is in turn bonded to a largely non-polar propyl-substituted benzene ring.[1] This dual nature is critical to its chromatographic behavior. The polar hydroxyl group is susceptible to hydrogen bonding, which is a primary cause of common analytical issues, while the aromatic ring can engage in π-π interactions with specific GC stationary phases.[2]
Caption: Key properties of this compound for GC.
Q2: Why am I consistently observing poor peak shape (tailing) for this compound?
Peak tailing is the most common issue when analyzing alcohols via GC. It is almost always caused by unwanted interactions between the polar hydroxyl group of the analyte and "active sites" within the GC system. These active sites are typically exposed silanol groups (-Si-OH) found on the surface of untreated injection port liners, column packing material, or even the fused silica column itself. The hydrogen on the alcohol's hydroxyl group forms a strong hydrogen bond with these sites, delaying its elution and causing the characteristic tailing shape.
Q3: What is the best type of GC column (stationary phase) for analyzing this compound?
The choice of stationary phase is critical for achieving good resolution and peak shape. The general principle is to match the polarity of the stationary phase to the analyte.[3]
-
Mid-Polar Phases: These are often the best starting point. A phase like a 5% Phenyl-Methylpolysiloxane (e.g., DB-5, TG-5MS) offers a good balance. The phenyl groups can interact favorably with the aromatic ring of the analyte via π-π interactions, while the methylpolysiloxane backbone provides good thermal stability.[3]
-
Polar Phases: For samples where tailing is a persistent issue, a polar stationary phase such as Polyethylene Glycol (PEG) , often known by the trade name Carbowax, is an excellent choice.[3][4] These phases are highly effective at shielding the analyte's hydroxyl group, leading to sharp, symmetrical peaks.[4]
-
Non-Polar Phases: While usable, 100% dimethylpolysiloxane phases are more likely to produce tailing peaks for polar compounds like alcohols unless derivatization is employed.[5]
Q4: When should I consider derivatization, and what are its primary benefits?
You should consider derivatization when you cannot achieve satisfactory peak shape or resolution after optimizing your GC parameters (column, temperature program). Derivatization is a chemical reaction that converts the polar hydroxyl group into a less polar, more volatile functional group.[6][7]
The core benefits are:
-
Elimination of Peak Tailing: By capping the active hydrogen, derivatization prevents hydrogen bonding with active sites in the system.[6]
-
Increased Volatility: The resulting derivatives often have lower boiling points, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[6]
-
Improved Thermal Stability: The derivatives are generally more stable at the high temperatures of the GC inlet and column.[7]
For alcohols, the most common method is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group using reagents like BSTFA.[6][8]
Section 2: Troubleshooting Guide for Poor Resolution
Poor resolution in chromatography is typically a result of co-eluting peaks (peaks that are not fully separated) or poor peak shape (broadening or tailing), which obscures separation. Follow this logical workflow to diagnose and solve resolution issues.
Caption: Troubleshooting workflow for poor GC resolution.
Problem 2.1: Peaks are Symmetrical but Co-eluting (Rs < 1.5)
This indicates that the column has good efficiency, but its selectivity is insufficient to differentiate the analytes under the current conditions.
Solution 2.1.1: Optimize the Temperature Program
The temperature program directly influences retention and selectivity.[9][10] By modifying the oven temperature ramp, you can alter the relative positions of eluting peaks.
Experimental Protocol: Temperature Program Optimization
-
Lower the Initial Temperature: Start by reducing the initial oven temperature by 10-20°C. A lower starting temperature increases the retention of early-eluting compounds, which can significantly improve their separation.[11]
-
Reduce the Ramp Rate: Halve the current temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp rate gives analytes more time to interact with the stationary phase, which almost always improves resolution, albeit at the cost of a longer run time.[12]
-
Introduce a Mid-Ramp Isothermal Hold: If the critical pair elutes in the middle of the chromatogram, introduce an isothermal hold for 1-2 minutes at a temperature approximately 45°C below their elution temperature.[9] This can selectively increase their retention and pull them apart.
-
Evaluate: Inject your sample after each adjustment to assess the impact on resolution.
Solution 2.1.2: Change the Stationary Phase
If temperature optimization fails, the stationary phase chemistry is not suitable for the separation. Changing the column alters the fundamental selectivity of the system.
-
Action: If you are using a mid-polar 5% phenyl column, switch to a more polar PEG/Carbowax column. The different interaction mechanisms (predominantly hydrogen bonding on the PEG phase vs. dispersion and π-π on the phenyl phase) will cause a significant shift in the elution order and will likely resolve the co-elution.
Problem 2.2: Peaks are Broad or Tailing
This points to a problem with system activity or analyte properties, not necessarily column selectivity.
Solution 2.2.1: Check for and Remediate System Activity
Before attempting more complex solutions, always ensure the instrument is inert.
-
Inlet Maintenance: Replace the injection port liner with a new, deactivated liner. Even liners that appear clean can have active sites.
-
Column Maintenance: "Trim" the column by removing the first 10-15 cm from the inlet side. The front end of the column is where non-volatile residues accumulate, creating active sites.
-
Septum Check: A coring or bleeding septum can introduce contaminants. Replace if necessary.
Solution 2.2.2: Implement Derivatization
If system maintenance does not resolve peak tailing, the issue is inherent to the analyte's interaction with the stationary phase. Derivatization is the definitive solution.
Experimental Protocol: Silylation of this compound with BSTFA This protocol should be performed in a fume hood with appropriate personal protective equipment.
-
Sample Preparation: Place a known quantity of your dried sample extract (e.g., 100 µL) into a 2 mL autosampler vial. It is crucial that the sample is free of water, as moisture will consume the derivatization reagent.[8]
-
Reagent Addition: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar excess of the reagent to the analyte is recommended.[8]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[8][13]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC injection. The resulting TMS-ether of this compound will be more volatile and should exhibit a sharp, symmetrical peak.
Section 3: Data Summary & Protocols
Table 1: Summary of GC Parameters and Their Effect on Resolution
| Parameter | Action | Primary Effect on Resolution (Rs) | Causality / Key Consideration |
| Oven Temperature | Decrease Temperature | Increases Rs | Increases analyte interaction time with the stationary phase (retention factor). A 25-30°C decrease can double retention time.[9][11] |
| Temperature Ramp Rate | Decrease Rate | Increases Rs | Allows more time for partitioning between mobile and stationary phases, enhancing separation for complex mixtures.[12] |
| Column Stationary Phase | Change Polarity | Alters Selectivity (Can Increase or Decrease Rs) | Changes the primary interaction mechanism (e.g., from dispersion to hydrogen bonding), which reorders the elution of compounds.[3][14] |
| Column Length | Increase Length | Increases Rs | Increases the number of theoretical plates. Doubling the length increases resolution by a factor of ~1.4, but doubles analysis time.[11] |
| Column Internal Diameter | Decrease I.D. | Increases Rs | Increases column efficiency (more theoretical plates per meter) by reducing mass transfer resistance.[15] |
| Carrier Gas Flow Rate | Optimize for van Deemter minimum | Maximizes Rs | Operating at the optimal linear velocity minimizes peak broadening (maximizes efficiency). Deviating too far, especially to higher flows, will decrease resolution.[15] |
References
-
Derivatizing Compounds. Schimmelmann Research, Indiana University. [Link]
-
Alcohols-Glycols. GL Sciences. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
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GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. [Link]
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How can I improve the resolution on a GC? ResearchGate. [Link]
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Types of stationary phases in gas chromatography. Phenomenex. [Link]
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Why Temperature Programming is Key to Better Chromatography. Mastelf. [Link]
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Why Is Temperature Programming Used in Gas Chromatography. Drawell. [Link]
-
How Do You Improve Resolution In Gas Chromatography? Axion Labs. [Link]
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GC Temperature Program Development. Element Lab Solutions. [Link]
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How To Improve Resolution In Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Avoiding solvent phase/polarity mismatch. Phenomenex. [Link]
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Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
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Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. [Link]
-
This compound (C10H14O). PubChemLite. [Link]
-
Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. Revista UPR. [Link]
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Technical Support Center: (4-Propylphenyl)methanol Characterization
Welcome to the technical support center for the characterization of (4-Propylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this compound. As a benzylic alcohol, this compound presents unique stability and analytical challenges that require careful consideration. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and accuracy of your experimental results.
Section 1: Stability and Handling — The Oxidation Menace
FAQ: My pure sample of this compound shows new peaks corresponding to 4-propylbenzaldehyde and 4-propylbenzoic acid after storage. What is causing this degradation?
Answer: This is a classic case of benzylic alcohol oxidation. The methylene group adjacent to the phenyl ring is activated, making the benzylic proton susceptible to abstraction. In the presence of atmospheric oxygen, this compound can slowly oxidize to its corresponding aldehyde, 4-propylbenzaldehyde. This aldehyde is even more prone to oxidation and can be further converted to 4-propylbenzoic acid.[1][2][3] This process can be accelerated by exposure to light, heat, or trace metal contaminants.
Causality: The mechanism involves the formation of radical intermediates, which react with oxygen. Primary alcohols are oxidized first to aldehydes and then to carboxylic acids.[4][5][6]
Troubleshooting Guide: Preventing Sample Degradation
-
Step 1: Procure High-Purity Starting Material: Ensure your initial material is of high purity, as the presence of oxidative catalysts can accelerate degradation.
-
Step 2: Inert Atmosphere Storage: Upon receipt, immediately flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces the oxygen required for oxidation.
-
Step 3: Controlled Environment: Store the sealed container in a cool, dark place, preferably in a refrigerator or freezer, to minimize thermal and photochemical contributions to degradation.
-
Step 4: Aliquoting: For frequent use, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air and moisture.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for purity assessment, but it can be a source of misleading data for thermally labile compounds like benzylic alcohols.
FAQ: My GC-MS chromatogram shows a significant peak for 4-propylbenzaldehyde, but my ¹H NMR spectrum does not. Is my sample contaminated?
Answer: Not necessarily. This is a common pitfall where the analytical instrument itself is the cause of the apparent impurity. The high temperatures of the GC injector port (typically >250 °C) can cause on-column, thermal oxidation of the benzylic alcohol to the aldehyde.[1] What you are observing is likely an artifact of the analytical method, not a true representation of the bulk sample's purity. Some benzylic alcohols may also undergo dehydration at high temperatures.[7]
Causality: The energy supplied in the heated inlet provides the activation energy for the oxidation reaction, especially if there is any residual air in the system or catalytic sites on the liner or column.
Protocol: Optimizing GC-MS Parameters for Benzylic Alcohols
-
Lower the Inlet Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it only if peak shape is poor. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation.
-
Use a Deactivated Liner: Employ a fresh, deactivated (silanized) inlet liner to minimize active sites that can catalyze oxidation or dehydration.
-
Check for Leaks: Ensure the GC system is free of leaks to prevent oxygen from entering the carrier gas stream.
-
Fast Oven Ramp: A faster temperature ramp can minimize the time the analyte spends at intermediate temperatures where degradation might occur.
-
Derivatization (If Necessary): If thermal degradation persists, consider derivatizing the alcohol to a more stable silyl ether (e.g., using BSTFA). This protects the hydroxyl group from both oxidation and dehydration.
Caption: Troubleshooting workflow for unexpected GC-MS peaks.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most reliable method for characterizing this compound, but it has its own nuances.
FAQ: The chemical shift and appearance of the hydroxyl (-OH) proton in my ¹H NMR spectrum are inconsistent. How can I reliably identify it?
Answer: The hydroxyl proton is notoriously variable. Its chemical shift is highly dependent on solvent, sample concentration, temperature, and the presence of trace amounts of water or acid. It participates in hydrogen bonding, which leads to signal broadening. In some cases, it may appear as a sharp singlet, a broad singlet, or a triplet (due to coupling with the adjacent CH₂ group).
Trustworthiness Protocol: The D₂O Shake
-
Acquire Standard ¹H NMR: Run a standard proton NMR of your sample in a solvent like CDCl₃ or DMSO-d₆. Tentatively identify the potential -OH peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake vigorously for 20-30 seconds to facilitate proton-deuterium exchange.
-
Analyze: Re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium (OH -> OD) and its corresponding peak will disappear or significantly diminish in intensity. This provides definitive confirmation of the -OH signal.
Data Presentation: Characteristic NMR Chemical Shifts
For unambiguous identification of this compound and its primary oxidative impurities, refer to the following expected chemical shifts. Actual shifts can vary slightly based on solvent and concentration.[8][9]
| Compound Name | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Propyl -CH₃ | ~0.9 | ~14 |
| Propyl -CH₂- | ~1.6 | ~24 | |
| Propyl Ar-CH₂- | ~2.6 | ~37 | |
| Benzylic -CH₂OH | ~4.6 | ~65 | |
| Aromatic C-H | ~7.1-7.3 | ~127-129 | |
| Hydroxyl -OH | Variable (1.5-5.5) | - | |
| 4-Propylbenzaldehyde | Aldehyde -CHO | ~9.9 | ~192 |
| Aromatic C-H | ~7.4-7.8 | ~130-135 | |
| 4-Propylbenzoic Acid | Carboxyl -COOH | >10 (often broad) | ~172 |
| Aromatic C-H | ~7.3-8.0 | ~129-132 |
Section 4: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a preferred method for purity analysis due to its lower operating temperatures, which avoids the artifact formation seen in GC. However, achieving good separation from structurally similar impurities requires careful method development.
FAQ: I am having difficulty resolving this compound from its aldehyde and acid impurities using a standard C18 column. How can I improve my separation?
Answer: While C18 columns are excellent for general-purpose reversed-phase separations based on hydrophobicity, they may not provide sufficient selectivity for compounds with subtle structural differences but similar logP values. For aromatic compounds like these, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer an alternative selectivity mechanism.
Expertise & Experience: The Role of the Organic Modifier
The choice of organic solvent in your mobile phase is critical when using a phenyl column.
-
Acetonitrile: The π-electrons of the nitrile bond in acetonitrile can compete with the analyte for π-π interactions with the phenyl stationary phase. This can suppress the unique selectivity of the column, making it behave more like a traditional C18 phase.[10][11]
-
Methanol: Methanol does not have this competing π-electron system. Using methanol as the organic modifier enhances the π-π interactions between the aromatic rings of your analytes and the stationary phase, often leading to improved resolution of structurally related aromatic compounds.[10][12]
Protocol: Starting HPLC Method for Impurity Profiling
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Analysis: This method should elute the compounds in order of increasing hydrophobicity: 4-propylbenzoic acid (most polar), followed by this compound, and then 4-propylbenzaldehyde (least polar). Adjust the gradient starting conditions and slope to optimize the separation.
References
-
PubChem. This compound | C10H14O | CID 2760472. National Center for Biotechnology Information. [Link]
-
Wojewódka, A., et al. (2022). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 27(13), 4228. [Link]
-
Tschickardt, M., et al. (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. [Link]
-
Kudryavtsev, A., et al. (2022). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 27(16), 5129. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625). [Link]
-
PubChemLite. This compound (C10H14O). [Link]
-
SpectraBase. (4-[3-(4-Hydroxymethylphenyl)propyl]phenyl)methanol - Optional[13C NMR]. [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
-
Patsnap Synapse. What is the mechanism of Benzyl Alcohol? [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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EasyChem. Oxidation of Methanol. [Link]
-
Lee, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 10(1), 2. [Link]
-
Clark, J. (2015). Oxidation of alcohols. Chemguide. [Link]
-
Wikipedia. Alcohol oxidation. [Link]
-
Yang, X., et al. (2007). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1163(1-2), 126-135. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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- 7. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of (4-Propylphenyl)methanol in solution
Welcome to the Technical Support Center for (4-Propylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your experimental decisions.
Introduction
This compound is a key intermediate in various synthetic pathways.[1][2] Like many benzyl alcohol derivatives, its stability in solution can be a critical factor for the success and reproducibility of your experiments. This guide will address common stability challenges, offering solutions and preventative measures based on established chemical principles and field experience. While specific stability studies on this compound are not extensively published, the information herein is synthesized from data on analogous compounds and foundational organic chemistry principles.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
I'm observing a new peak in my HPLC analysis of a this compound solution that has been stored for a short period. What could it be?
Answer:
The appearance of a new peak, particularly one with a different retention time, is a strong indicator of degradation. For a benzyl alcohol derivative like this compound, the most probable degradation pathway is oxidation.
Likely Degradant: The primary oxidation product is likely 4-Propylbenzaldehyde . This occurs through the conversion of the benzylic alcohol functional group to an aldehyde.
Causality: This oxidation can be initiated by several factors:
-
Dissolved Oxygen: Oxygen present in your solvent can participate in oxidation, especially if catalyzed by trace metal impurities.
-
Light Exposure: Photochemical oxidation can occur, where light energy promotes the formation of reactive oxygen species that can oxidize the alcohol.[3]
-
Incompatible Storage Conditions: Elevated temperatures can accelerate the rate of oxidation.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the new peak. The molecular weight of 4-Propylbenzaldehyde is 148.20 g/mol , which is 2 g/mol less than this compound (150.22 g/mol ).
-
Co-injection with a Standard: If you have a 4-Propylbenzaldehyde standard, a co-injection with your sample should show an increase in the peak area of the suspected degradant.
-
-
Optimize Storage Conditions:
-
Inert Atmosphere: When preparing solutions for storage, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. Store the solution under an inert atmosphere.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store solutions at recommended temperatures, typically 2-8°C, to minimize the rate of degradation.
-
My quantification of this compound seems to be inconsistent across different batches of the same experiment. What could be causing this variability?
Answer:
Inconsistent quantification is often a result of variable degradation rates or analytical method inconsistencies.
Potential Causes:
-
Solvent Quality: The purity and composition of your solvent can significantly impact stability. Trace impurities in the solvent, such as peroxides in ethers or metal ions, can catalyze degradation.
-
Headspace in Vials: The amount of air (and therefore oxygen) in the headspace of your storage vials can vary, leading to different extents of oxidation.
-
Inconsistent Sample Preparation: Variations in the duration of sonication or exposure to ambient conditions during sample preparation can introduce variability. Sonication can generate localized heat, potentially accelerating degradation.[4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent quantification.
Detailed Protocol for Ensuring Consistency:
-
Solvent Qualification:
-
Use HPLC-grade solvents.
-
Filter and degas all solvents before use.
-
Consider using solvents from a fresh bottle to rule out contamination.
-
-
Standardized Sample Handling:
-
Develop a detailed Standard Operating Procedure (SOP) for sample preparation and ensure all users adhere to it.
-
If sonication is necessary, use a controlled temperature water bath and a consistent duration.
-
Minimize the time samples are exposed to light and ambient air.
-
-
Proper Vial Usage:
-
Choose vials that are appropriately sized for your sample volume to reduce the headspace.
-
Consider using vial inserts for very small sample volumes.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound is oxidation of the benzylic alcohol to 4-propylbenzaldehyde. This is a common reaction for benzyl alcohols.[1][6][7][8] Further oxidation to 4-propylbenzoic acid is also possible under more stringent oxidative conditions.
Caption: Oxidation pathway of this compound.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Light | Protect from light (use amber vials or foil) | Prevents photolytic degradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | Minimizes oxidation by dissolved oxygen. |
| Solvent | Use high-purity, degassed solvents | Prevents catalysis of degradation by impurities. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination. |
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products. Here is a general protocol for developing such a method.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point. A common dimension is 4.6 x 250 mm with 5 µm particle size.
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography.[9][10][11]
-
Start with an isocratic elution (e.g., 60:40 Acetonitrile:Water) and adjust the ratio to achieve good separation. A gradient elution may be necessary if degradants have significantly different polarities.
-
-
Detection:
-
Use a UV detector. Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. A wavelength around 220-230 nm is a likely starting point.
-
-
Forced Degradation Studies: To ensure your method is stability-indicating, you must generate the degradation products. This is done through forced degradation studies.[9][12]
-
Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 60°C) for a set period.
-
Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose a solution to UV light.
-
Thermal Degradation: Heat a solution at an elevated temperature.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
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Validation & Comparative
1H NMR and 13C NMR spectral analysis of (4-Propylphenyl)methanol
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Propylphenyl)methanol
Authored by: A Senior Application Scientist
Introduction
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous elucidation of chemical structures.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule makes it an indispensable tool for researchers, particularly in the fields of synthetic chemistry and drug development.[1][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted benzyl alcohol derivative. We will delve into the theoretical underpinnings of the expected spectral features, compare the insights gained from NMR with other analytical methods, and provide a robust experimental protocol for data acquisition. This analysis serves as a practical framework for scientists aiming to confirm the identity, purity, and structure of novel compounds and synthetic intermediates.
The Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the quantum mechanical principle of nuclear spin.[1][3] Atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to "flip" to a higher energy state. As they relax back to their ground state, they emit a signal at a specific frequency. This frequency, known as the chemical shift (δ), is the cornerstone of NMR analysis.[2][4]
The precise chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Electron clouds surrounding a nucleus shield it from the external magnetic field; therefore, nuclei in electron-rich environments are more "shielded" and resonate at a lower frequency (upfield), while those in electron-deficient environments are "deshielded" and resonate at a higher frequency (downfield).[5]
Key parameters interpreted in an NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus.[5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[6]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring, non-equivalent nuclei splits a signal into multiple lines (a multiplet). The splitting pattern, often following the "n+1 rule" for simple cases, reveals the number of adjacent protons.[7]
-
Multiplicity: Describes the appearance of a signal (e.g., singlet, doublet, triplet) and is a direct result of J-coupling.[6]
Structural Elucidation of this compound
To accurately interpret the NMR spectra, we must first analyze the molecule's structure to identify all chemically distinct proton and carbon environments. Due to the para-substitution pattern, the molecule possesses a plane of symmetry.
Caption: Molecular structure of this compound with labeled carbon and proton environments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show seven distinct signals:
-
Aromatic Protons (Hb & Ha): The para-substituted aromatic ring creates a symmetrical AA'BB' system, which often simplifies to two apparent doublets.[8]
-
Hb (2H, ortho to -CH₂OH): These protons are expected around δ 7.30 ppm . They are adjacent to the electron-withdrawing hydroxymethyl group and will appear as a doublet due to coupling with Ha.
-
Ha (2H, ortho to -CH₂CH₂CH₃): These protons are adjacent to the electron-donating propyl group and should appear slightly upfield from Hb, around δ 7.15 ppm . They will also be a doublet due to coupling with Hb. The typical ortho coupling constant (³J) is around 7-10 Hz.[7]
-
-
Benzylic Protons (Hc): The two protons of the -CH₂OH group are chemically equivalent.
-
Hc (2H, -CH₂OH): These protons are attached to a carbon adjacent to both an oxygen atom and the aromatic ring, leading to significant deshielding. Their signal is predicted at δ 4.65 ppm . It should appear as a doublet if coupled to the hydroxyl proton, or a singlet if the hydroxyl proton undergoes rapid exchange.
-
-
Hydroxyl Proton (Hd):
-
Hd (1H, -OH): The chemical shift of this proton is highly variable and depends on concentration, temperature, and solvent. It can appear anywhere from δ 1.5 - 4.0 ppm . The signal is often broad and may not show clear coupling. If coupling to Hc is observed, it will be a triplet.
-
-
Propyl Group Protons (He, Hf, Hg): This alkyl chain will exhibit a classic pattern.
-
He (2H, Ar-CH₂-): These benzylic protons are deshielded by the aromatic ring and will appear as a triplet around δ 2.60 ppm , split by the two Hf protons.
-
Hf (2H, -CH₂-CH₂-CH₃): These methylene protons are split by both He (2 protons) and Hg (3 protons), resulting in a complex multiplet (often appearing as a sextet) around δ 1.65 ppm .
-
Hg (3H, -CH₃): These terminal methyl protons are the most shielded and will appear as a triplet around δ 0.95 ppm , split by the two Hf protons.
-
Predicted ¹³C NMR Spectrum
With proton decoupling, the ¹³C NMR spectrum will show eight sharp singlet signals corresponding to the eight unique carbon environments.
-
Aromatic Carbons (C1-C4):
-
C1 (ipso, -CH₂OH): This quaternary carbon is attached to the oxygen-bearing group and is expected around δ 141.0 ppm .
-
C4 (ipso, -Propyl): This quaternary carbon is attached to the alkyl group and is predicted around δ 142.5 ppm . Quaternary carbons often have weaker signals.[6]
-
C2/C6 (ortho to -CH₂OH): These two equivalent carbons are predicted at δ 127.5 ppm .
-
C3/C5 (ortho to -Propyl): These two equivalent carbons are expected around δ 129.0 ppm .
-
-
Benzylic Carbon (C7):
-
C7 (-CH₂OH): This carbon is attached to an electronegative oxygen atom, shifting it downfield to approximately δ 65.0 ppm .
-
-
Propyl Group Carbons (C8, C9, C10):
-
C8 (Ar-CH₂-): The benzylic carbon of the propyl group is expected around δ 38.0 ppm .
-
C9 (-CH₂-CH₂-CH₃): This central carbon of the propyl chain should appear around δ 24.5 ppm .
-
C10 (-CH₃): The terminal methyl carbon is the most upfield signal, predicted at δ 14.0 ppm .
-
Data Summary
| Assignment | ¹H NMR Prediction (δ ppm, Multiplicity, Integration) | ¹³C NMR Prediction (δ ppm) |
| Ha | 7.15 (d, 2H) | 129.0 |
| Hb | 7.30 (d, 2H) | 127.5 |
| Hc | 4.65 (d or s, 2H) | 65.0 |
| Hd | 1.5 - 4.0 (br s, 1H) | - |
| He | 2.60 (t, 2H) | 38.0 |
| Hf | 1.65 (sextet, 2H) | 24.5 |
| Hg | 0.95 (t, 3H) | 14.0 |
| C1 | - | 141.0 |
| C4 | - | 142.5 |
Comparative Analysis and Experimental Considerations
While NMR provides unparalleled structural detail, it is often used in conjunction with other techniques. Mass Spectrometry would confirm the molecular weight (164.24 g/mol ) and provide fragmentation data, while Infrared (IR) Spectroscopy would clearly show the broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) of the alcohol, as well as aromatic C-H stretches. However, neither can definitively establish the substitution pattern and precise connectivity in the way NMR can.
The Impact of Solvent Choice
The choice of deuterated solvent is a critical experimental parameter. While Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds, using an aromatic solvent like Benzene-d₆ can be a powerful tool for resolving overlapping signals. This is due to the "Aromatic Solvent Induced Shift" (ASIS) effect, where the anisotropic magnetic field of the benzene solvent molecules interacts with the solute, causing significant changes in chemical shifts, particularly for protons located near polar functional groups.[9][10] For this compound, switching to Benzene-d₆ would likely shift the signals of the benzylic (Hc) and propyl (He) protons upfield, potentially resolving any spectral overlap.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology Details:
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte into a clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra.[11][12] Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which defines the 0 ppm point on the chemical shift scale.[13] Transfer the final solution into a standard 5 mm NMR tube.
-
Instrumental Setup: Insert the sample into the NMR spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time. "Shimming" is then performed, which involves adjusting currents in small coils to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. A relatively small number of scans (e.g., 8 to 16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required (e.g., 512 to 2048) to obtain a quality spectrum.[14] The spectrum is acquired with broadband proton decoupling, which collapses all carbon signals into singlets, simplifying the spectrum and enhancing the signal via the Nuclear Overhauser Effect (NOE).
-
-
Data Processing: The raw time-domain data (Free Induction Decay, FID) is converted into the familiar frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected. The ¹H spectrum is calibrated by setting the TMS peak to 0.00 ppm. The ¹³C spectrum is calibrated by setting the residual CDCl₃ triplet to its known chemical shift of 77.16 ppm.[15] Finally, peaks are identified and the ¹H signals are integrated.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a definitive structural fingerprint for this compound. The predicted chemical shifts, multiplicities, and integration values create a unique and verifiable pattern. The ¹H NMR spectrum confirms the presence and connectivity of the propyl group, the para-substituted aromatic ring, and the hydroxymethyl moiety. The ¹³C NMR spectrum corroborates this by identifying all eight unique carbon environments in the molecule. This guide demonstrates not only the interpretation of the final spectra but also the logical framework and experimental considerations required to generate high-fidelity, trustworthy data, reinforcing the central role of NMR spectroscopy in modern chemical research.
References
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Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link]
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Spectral Database for Organic Compounds. Wikipedia. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]
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NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]
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Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Singh, S. (2019). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]
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Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
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Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
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H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
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1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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(4-[3-(4-Hydroxymethylphenyl)propyl]phenyl)methanol. SpectraBase. [Link]
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(4-Methylphenyl) methanol, N-propyl ether. SpectraBase. [Link]
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¹³C NMR Chemical Shift. Oregon State University. [Link]
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The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]
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A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]
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¹³C | benzene-d6 | NMR Chemical Shifts. NMRS.io. [Link]
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¹³C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Tables For Organic Structure Analysis. University of Wisconsin-Madison. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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NMR Solvent Data Chart. University of Rochester. [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Propylphenyl)methanol
For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or known compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation pattern of (4-Propylphenyl)methanol. By comparing its fragmentation behavior with structurally similar compounds, benzyl alcohol and 4-methylbenzyl alcohol, we aim to provide a clear, data-supported framework for identifying and characterizing substituted aromatic alcohols.
The Logic of Fragmentation in Aromatic Alcohols
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) that is often unstable.[1] This energetic molecular ion can then undergo a series of fragmentation events, breaking down into smaller, charged fragments and neutral radicals. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For aromatic alcohols like this compound, several key fragmentation pathways are anticipated, drawing from the established behavior of benzyl alcohol and its derivatives.[2] These include:
-
Alpha-Cleavage (α-cleavage): This involves the cleavage of a bond adjacent to the oxygen atom. For benzylic alcohols, this can lead to the loss of the hydroxyl radical.[3]
-
Benzylic Cleavage: The bond between the benzylic carbon and the aromatic ring can cleave, or more commonly, substituents on the benzylic carbon or the ring itself can be lost.
-
Rearrangements: The formation of highly stable carbocations, such as the tropylium ion (C₇H₇⁺), is a common and diagnostic feature in the mass spectra of compounds containing a benzyl moiety.[2]
-
Alkyl Chain Fragmentation: The propyl group in this compound is also susceptible to fragmentation, typically through the loss of alkyl radicals.
Predicted Fragmentation Pattern of this compound
The structure of this compound, with its aromatic ring, hydroxyl group, and alkyl substituent, suggests a rich and informative fragmentation pattern under EI-MS. The molecular weight of this compound is 150.22 g/mol , so we expect the molecular ion (M•+) to appear at m/z 150 .
The primary fragmentation pathways are predicted as follows:
-
Loss of a Hydroxyl Radical (-•OH): Alpha-cleavage leading to the expulsion of a hydroxyl radical (17 Da) would result in a fragment at m/z 133 . This cation is stabilized by the aromatic ring.
-
Loss of the Hydroxymethyl Radical (-•CH₂OH): Cleavage of the bond between the ring and the methanol group would lead to the loss of a hydroxymethyl radical (31 Da), yielding a propylbenzene cation at m/z 119 .
-
Benzylic Cleavage of the Propyl Group: A highly favorable fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. In this case, the loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion would form a stable benzylic cation at m/z 121 . This is often a very prominent peak.
-
Formation of the Tropylium Ion: The m/z 121 ion can subsequently lose a hydrogen molecule (H₂) to form a substituted tropylium-like ion, or undergo other rearrangements.
-
Loss of Propylene (McLafferty-type rearrangement): Although less common for this specific structure, a rearrangement involving the propyl chain could lead to the loss of propylene (C₃H₆, 42 Da), resulting in a fragment at m/z 108 .
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with Analogous Compounds
To substantiate our predictions for this compound, we will compare its expected fragmentation pattern with the experimentally determined mass spectra of benzyl alcohol and 4-methylbenzyl alcohol, sourced from the NIST Mass Spectrometry Data Center.[4][5]
Benzyl Alcohol (C₇H₈O, MW: 108.14)
The mass spectrum of benzyl alcohol is well-characterized.[4] The molecular ion peak is observed at m/z 108 . Key fragments include:
-
m/z 107 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z 91 ([M-OH]⁺): Loss of a hydroxyl radical, forming the tropylium ion. This is often a very stable and abundant ion.
-
m/z 79 and 77: The ion at m/z 79 is particularly characteristic of benzyl alcohol and is formed through a rearrangement and loss of CO from the [M-H]⁺ ion. The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).
4-Methylbenzyl alcohol (C₈H₁₀O, MW: 122.16)
As a closer structural analog, 4-methylbenzyl alcohol provides further insight.[5] Its mass spectrum shows a molecular ion at m/z 122 . Significant fragments are observed at:
-
m/z 107 ([M-CH₃]⁺): Loss of a methyl radical.
-
m/z 105 ([M-OH]⁺): Loss of a hydroxyl radical.
-
m/z 91: This corresponds to the tropylium ion, formed by the loss of CH₂O from the molecular ion or rearrangement of other fragments.
-
m/z 79 and 77: Similar to benzyl alcohol, these fragments are also present.
Comparison Table
| m/z | Proposed Fragment Identity | Benzyl Alcohol | 4-Methylbenzyl Alcohol | This compound (Predicted) |
| 150 | [M]•+ | - | - | ✔ (Molecular Ion) |
| 133 | [M-OH]⁺ | - | - | ✔ |
| 122 | [M]•+ | - | ✔ (Molecular Ion) | - |
| 121 | [M-C₂H₅]⁺ | - | - | ✔ (Benzylic Cleavage) |
| 119 | [M-CH₂OH]⁺ | - | - | ✔ |
| 108 | [M]•+ | ✔ (Molecular Ion) | - | Possible |
| 107 | [M-H]⁺ / [M-CH₃]⁺ | ✔ | ✔ | - |
| 105 | [M-OH]⁺ | - | ✔ | - |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ✔ | ✔ | ✔ |
| 79 | [C₆H₇]⁺ | ✔ | ✔ | ✔ |
| 77 | [C₆H₅]⁺ | ✔ | ✔ | ✔ |
This comparative analysis reveals a logical progression in fragmentation patterns as the alkyl substituent on the benzene ring increases in size. The loss of the hydroxyl group and the formation of the tropylium ion and related aromatic fragments are common features. For this compound, the most diagnostic fragments are expected to be the molecular ion at m/z 150, the [M-OH]⁺ ion at m/z 133, and the ion resulting from benzylic cleavage of the propyl group at m/z 121.
Experimental Protocol: GC-MS Analysis of Aromatic Alcohols
The following protocol outlines a standard method for obtaining an electron ionization mass spectrum of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10-100 µg/mL for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Perform a background subtraction on the resulting chromatogram.
-
Identify the peak corresponding to this compound and extract the mass spectrum.
-
Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST).
The following diagram provides a visual representation of the GC-MS workflow.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be a rich source of structural information. By understanding the fundamental fragmentation pathways of aromatic alcohols and leveraging comparative data from simpler analogs like benzyl alcohol and 4-methylbenzyl alcohol, researchers can confidently identify key diagnostic ions. The anticipated presence of a molecular ion at m/z 150, along with characteristic fragments at m/z 133 and 121, provides a robust fingerprint for this compound. The experimental protocol provided herein offers a reliable method for obtaining high-quality mass spectra for this class of molecules, facilitating their unambiguous identification in complex matrices.
References
-
University of Calgary. (n.d.). Chapter 13: Mass Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Mass spectral interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Reactivity of (4-Propylphenyl)methanol and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the chemical reactivity of (4-Propylphenyl)methanol and its parent compound, benzyl alcohol. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes, predicting reaction outcomes, and developing novel chemical entities. This document moves beyond a simple cataloging of properties to explain the underlying electronic principles governing their behavior, supported by established chemical theories and representative experimental protocols.
Introduction: Structural and Electronic Profiles
Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol widely used as a solvent, precursor, and preservative.[1][2][3][4][5] Its reactivity is fundamentally centered around the hydroxyl (-OH) group and the stability of the benzylic position.
This compound (C₁₀H₁₄O), also known as 4-n-propylbenzyl alcohol, is a para-substituted derivative of benzyl alcohol.[6][7] The key structural difference is the presence of a propyl group (-CH₂CH₂CH₃) on the phenyl ring, opposite the hydroxymethyl group. This seemingly simple addition has significant implications for the molecule's electronic properties and, consequently, its chemical reactivity.
The primary distinction in reactivity arises from the electronic effect of the 4-propyl substituent. Alkyl groups are generally considered electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[8][9] These effects increase the electron density of the aromatic ring and, crucially, the benzylic carbon. This enhanced electron density makes the benzylic position more susceptible to reactions that involve the formation of a positive charge, such as in S_N1-type reactions or oxidation.[10]
Conversely, reactions that are favored by electron-withdrawing groups would be expected to proceed more slowly with this compound compared to benzyl alcohol. The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates.[11][12][13] For a reaction where a positive charge develops in the transition state (a negative rho value, ρ), electron-donating groups like propyl will increase the reaction rate.[14]
Theoretical Basis for Reactivity Differences: The Role of the 4-Propyl Group
The reactivity of the benzylic hydroxyl group is intimately linked to the stability of the transition state and any intermediates formed during a reaction. The 4-propyl group influences this in two primary ways:
-
Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring. They tend to push electron density through the sigma bonds towards the ring. While some recent studies suggest the inductive effect of alkyl groups can be complex, in the context of carbocation stability, they are consistently observed to be stabilizing.[15][16]
-
Hyperconjugation: The sigma bonds of the C-H and C-C bonds in the propyl group can overlap with the p-orbitals of the benzene ring. This delocalization of electron density further enriches the ring and helps to stabilize any positive charge that develops at the benzylic position during a reaction.
These combined electron-donating effects make the oxygen of the hydroxyl group in this compound slightly more electron-rich and therefore a stronger nucleophile in some contexts. More significantly, they stabilize the formation of a benzylic carbocation intermediate. This stabilization lowers the activation energy for reactions proceeding through such an intermediate, leading to an enhanced reaction rate compared to benzyl alcohol.[10]
Comparative Experimental Analysis: Oxidation to Aldehydes
The oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis and serves as an excellent model for comparing their reactivity.[17][18] This reaction often proceeds through a mechanism where the rate-determining step involves the removal of the benzylic hydrogen, a process that is sensitive to the electronic properties of the aromatic ring. Reactions favored by electron-donating groups will show a faster rate for this compound.[19]
This protocol describes a comparative kinetic experiment to quantify the difference in oxidation rates.
Objective: To compare the initial reaction rates of oxidation of benzyl alcohol and this compound to their respective aldehydes using PCC.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous sodium sulfate
-
Reaction vials, magnetic stir bars, syringes
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of both this compound and benzyl alcohol in anhydrous DCM.
-
Prepare a 0.15 M stock solution of PCC in anhydrous DCM. Caution: PCC is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Reaction Setup:
-
In separate, identical reaction vials equipped with magnetic stir bars, add 5.0 mL of the 0.1 M alcohol solution (benzyl alcohol in one, this compound in the other).
-
Place the vials in a constant temperature bath set to 25°C and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 5.0 mL of the 0.15 M PCC solution to each vial simultaneously. Start a timer immediately.
-
At regular intervals (e.g., 2, 5, 10, 15, and 30 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot by passing it through a small plug of silica gel topped with anhydrous sodium sulfate, eluting with 1 mL of DCM into a GC vial. This will remove the PCC and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID to determine the concentration of the formed aldehyde (benzaldehyde or 4-propylbenzaldehyde) at each time point.
-
Generate a calibration curve for both aldehydes to accurately quantify their concentrations.
-
By plotting the concentration of the formed aldehyde versus time for both reactions, the initial reaction rates can be determined from the slope of the linear portion of the curves.
| Compound | Substituent | Electronic Effect | Expected Relative Rate of Oxidation |
| Benzyl Alcohol | -H | Neutral (Reference) | 1.0 |
| This compound | -CH₂CH₂CH₃ | Electron-Donating (+I, Hyperconjugation) | > 1.0 |
It is anticipated that this compound will exhibit a faster rate of oxidation than benzyl alcohol. This is because the electron-donating propyl group stabilizes the electron-deficient transition state of the reaction, thereby lowering the activation energy.[20] Studies on various substituted benzyl alcohols have consistently shown that electron-donating groups accelerate oxidation rates, while electron-withdrawing groups retard them.[18][19]
Other Reactions: Esterification
In reactions like Fischer esterification, where the alcohol acts as a nucleophile attacking a protonated carboxylic acid, the electronic effects are more subtle.[21][22] While benzyl alcohol can be prone to side reactions like polymerization under strongly acidic conditions, the fundamental nucleophilicity of the oxygen is not dramatically altered by the para-propyl group.[23] However, any reaction that proceeds via an S_N1-like mechanism, such as esterification with acid halides where carbocation formation is possible, would again be accelerated for this compound.[24][25]
Conclusion
The presence of a 4-propyl group significantly enhances the reactivity of this compound compared to benzyl alcohol in reactions that involve the formation of an electron-deficient or carbocationic center at the benzylic position. This is primarily due to the electron-donating inductive and hyperconjugative effects of the alkyl group. For synthetic chemists and drug development professionals, this means that this compound can be a more reactive substrate in key transformations like oxidations and certain types of nucleophilic substitutions. Conversely, for reactions requiring an electron-poor aromatic system, benzyl alcohol would be the more suitable starting material. A thorough understanding of these electronic principles is essential for rational reaction design and the efficient synthesis of complex target molecules.
References
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PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link][1]
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Vedantu. Benzyl Alcohol: Structure, Properties, Preparation & Uses. [Link][4]
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PubChem. This compound. National Center for Biotechnology Information. [Link][6]
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Chemistry LibreTexts. Inductive Effects of Alkyl Groups. [Link][16]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol? [Link][17]
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Filo. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4... [Link][10]
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Wikipedia. Electrophilic aromatic directing groups. [Link][9]
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Chemistry LibreTexts. Directing Inductive Effects of Alkyl Groups. [Link][8]
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National Center for Biotechnology Information. Is there a trend in inductive effect for different alkyl groups? [Link][15]
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University of Wisconsin Libraries. The Hammett Equation - Mechanisms of Organic Reactions. [Link][13]
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University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link][14]
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TSI Journals. CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. [Link][20]
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MDPI. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. [Link][18]
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MDPI. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. [Link][19]
-
ResearchGate. The oxidative esterification of benzyl alcohol with methanol. [Link][21]
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ResearchGate. Esterification of benzyl alcohol and propionic acid. [Link][22]
-
Sciencemadness.org. (Lab report) Making benzyl acetate by fischer esterification. [Link][23]
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National Center for Biotechnology Information. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. [Link][24]
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PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link][25]
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A Researcher's Guide to Screening the Biological Activity of (4-Propylphenyl)methanol Derivatives
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous screening and validation. This guide provides an in-depth technical comparison of methodologies to assess the biological activity of (4-propylphenyl)methanol and its derivatives. While specific experimental data for this exact parent compound is emerging, we will draw upon established protocols and comparative data from structurally related substituted benzyl alcohols and phenolic compounds to illustrate a comprehensive screening workflow. This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical progression in your research.
Introduction: The Therapeutic Potential of Substituted Benzyl Alcohols
This compound, a substituted benzyl alcohol, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Benzyl alcohol itself, and its derivatives, are known to possess a range of biological activities, including antimicrobial and antioxidant properties[1][2]. The introduction of various functional groups onto the phenyl ring can modulate this activity, offering a rich scaffold for the development of novel therapeutic agents. The 4-propyl substitution, in particular, increases the lipophilicity of the molecule, which can influence its interaction with biological membranes and cellular targets.
This guide will focus on three key areas of biological activity screening that are most relevant to this class of compounds:
-
Antioxidant Activity: The ability to neutralize harmful free radicals.
-
Antimicrobial Activity: The capacity to inhibit the growth of or kill pathogenic microorganisms.
-
Anticancer Activity: The potential to inhibit the proliferation of cancer cells.
We will delve into the experimental protocols for each of these screening assays, providing step-by-step methodologies and the rationale behind each step. Furthermore, we will present comparative data from related compounds to provide a framework for evaluating the potential of novel this compound derivatives.
Screening for Antioxidant Activity: The DPPH Radical Scavenging Assay
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom to stabilize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen for radical scavenging activity.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of test compound solutions: Prepare a stock solution of the this compound derivative in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay setup:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
Comparative Data and Interpretation
Table 1: Illustrative Antioxidant Activity of Related Phenolic Compounds
| Compound | DPPH IC50 (µg/mL) | Reference |
| 4-Hydroxybenzyl alcohol | 63 | [4] |
| Ascorbic Acid (Standard) | 6.35 | [4] |
| BHT (Standard) | 277 | [4] |
Note: These values are for illustrative purposes and were obtained under specific experimental conditions. Direct comparison of new derivatives should ideally be performed alongside these standards in the same assay.
Screening for Antimicrobial Activity: The Broth Microdilution Method
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle of the Broth Microdilution Method
A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound derivative)
-
Positive control (e.g., a standard antibiotic like amoxicillin)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Preparation of test compound dilutions: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.
-
Controls:
-
Growth Control: Well containing broth and inoculum.
-
Sterility Control: Well containing only broth.
-
Positive Control: Wells with a standard antibiotic.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Comparative Data and Interpretation
A study on the antibacterial activity of several benzyl alcohol derivatives provides valuable comparative data. Although quantitative MIC values were not reported, the study measured the zones of inhibition using the disc diffusion method, which gives a qualitative indication of antibacterial potency[1][5][6].
Table 2: Antibacterial Activity of Benzyl Alcohol Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (Gram-positive) | P. aeruginosa (Gram-negative) | Reference |
| 4-Methoxybenzyl alcohol | 12 | 35 | [1][6] |
| 4-Bromobenzyl alcohol | - | 11 | [1][6] |
| Amoxicillin (Standard) | 30 | 20 | [6] |
Note: Data represents the zone of inhibition at a concentration of 10⁻¹ mg/mL. "-" indicates no activity.
These results suggest that substitutions on the benzyl alcohol scaffold can significantly influence antibacterial activity and spectrum. The 4-methoxy derivative showed particularly strong activity against the Gram-negative bacterium P. aeruginosa, even surpassing the standard antibiotic amoxicillin in this assay[1][6]. This highlights the potential for discovering potent antimicrobial agents through the synthesis and screening of this compound derivatives.
Screening for Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays for screening potential anticancer drugs.
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the this compound derivative and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of cell viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
Determination of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Data and Interpretation
Studies on substituted benzyl alcohols and related phenolic compounds have demonstrated their potential as anticancer agents. For example, a study on various benzaldehydes and benzyl alcohols showed that some derivatives exhibit significant cytotoxicity against different cancer cell lines[7].
Table 3: Illustrative Cytotoxic Activity of Related Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| o-Vanillin | MDA-MB-231 (Breast) | 35.40 | [7] |
| o-Vanillin | PC-3 (Prostate) | 47.10 | [7] |
| Doxorubicin (Standard) | MDA-MB-231 (Breast) | 0.46 | [7] |
While the benzyl alcohols in this particular study showed less significant cytotoxicity compared to the corresponding benzaldehydes, it underscores the importance of the chemical structure in determining biological activity[7]. The screening of this compound derivatives could reveal structures with enhanced and selective anticancer effects.
Visualizing the Screening Workflow
A systematic approach is crucial for the efficient screening of novel compounds. The following diagram illustrates a typical workflow for the biological activity screening of this compound derivatives.
Caption: A generalized workflow for the synthesis, characterization, and biological screening of this compound derivatives.
Mechanistic Insights: Potential Signaling Pathways
Understanding the mechanism of action is a critical step in drug development. While specific pathways for this compound are yet to be fully elucidated, related phenolic compounds are known to modulate several key signaling pathways. For instance, the antioxidant effects of many phenolic compounds are mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. In the context of cancer, substituted benzyl alcohols may induce apoptosis through caspase activation or modulate cell survival pathways like PI3K/Akt.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for active this compound derivatives.
Caption: Potential signaling pathways modulated by bioactive this compound derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the biological activity screening of this compound derivatives. By employing standardized and validated assays for antioxidant, antimicrobial, and anticancer activities, researchers can systematically evaluate the therapeutic potential of this promising class of compounds. While specific experimental data for the parent compound remains to be extensively published, the comparative data from related benzyl alcohol and phenolic derivatives offer valuable benchmarks for hit-to-lead optimization.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the aromatic ring and the benzylic carbon. Systematic screening of these derivatives will enable the development of robust structure-activity relationships, guiding the design of more potent and selective compounds. Furthermore, for lead compounds, in-depth mechanistic studies, including the investigation of specific signaling pathways and molecular targets, will be crucial for their advancement as potential therapeutic agents.
References
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Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. Available from: [Link]
-
ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives a. [Download Scientific Diagram]. Available from: [Link]
-
ResearchGate. (2020). (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Available from: [Link]
-
Royal Society of Chemistry. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently. PMC. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. Available from: [Link]
- Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
-
National Center for Biotechnology Information. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. PubMed. Available from: [Link]
- Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
-
National Center for Biotechnology Information. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2013). 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth. PubMed. Available from: [Link]
-
American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-Angiogenic and Cytotoxicity Effects of Selachyl Alcohol Analogues. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. PubMed. Available from: [Link]
-
MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Available from: [Link]
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A Comparative Guide to the Quantitative Analysis of (4-Propylphenyl)methanol: A Validated HPLC-UV Method vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates like (4-Propylphenyl)methanol is a cornerstone of quality control and regulatory compliance. The selection of an appropriate analytical method is a critical decision that impacts data integrity, throughput, and resource allocation. This guide provides an in-depth comparison of two robust analytical techniques for the assay of this compound: a newly developed and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a classic Gas Chromatography with Flame Ionization Detection (GC-FID) method.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the methodological choices, presents comprehensive validation data in accordance with International Council for Harmonisation (ICH) guidelines, and offers a clear, data-driven comparison to guide your selection process.
The Analyte: this compound
This compound (C₁₀H₁₄O) is an aromatic alcohol.[1][2] Its structure, featuring a substituted benzene ring, makes it an ideal candidate for both HPLC-UV and GC analysis. The choice between these methods often depends on the specific requirements of the assay, such as the need for high throughput, the complexity of the sample matrix, and the available instrumentation.
Primary Technique: A Validated Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography is a powerful technique for separating components in a liquid mixture.[3] For non-volatile and thermally stable compounds like this compound, HPLC is often the method of choice.[4][5] We have developed a simple, isocratic reversed-phase HPLC method optimized for accuracy and efficiency.
Rationale for Method Design
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for method development for moderately non-polar molecules like this compound.[6][7] The alkyl chains provide the necessary hydrophobic interactions for retention.
-
Mobile Phase: A mixture of acetonitrile and water offers a good balance of eluting strength and low UV absorbance, ensuring a stable baseline.[8] Acetonitrile is often preferred for its lower viscosity and superior UV transparency at low wavelengths compared to methanol.[8]
-
Detector: The aromatic ring in this compound contains a chromophore that absorbs UV light. Based on the structure, a detection wavelength of 220 nm is selected to provide high sensitivity.
-
Isocratic Elution: For a simple assay of the main component, an isocratic method (constant mobile phase composition) is preferable to a gradient method as it provides better reproducibility, simpler operation, and a more stable baseline.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV assay of this compound.
Detailed Protocol: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Diluent).
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank), followed by replicate injections of the standard solution and then the sample solution.
-
Record the peak areas from the resulting chromatograms.
-
-
Calculation:
-
Calculate the amount of this compound in the sample using the external standard method, comparing the peak area of the sample to the peak area of the reference standard.
-
HPLC Method Validation Summary
The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9] The validation parameters demonstrate the method's reliability and accuracy.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results from minor variations. | Pass |
Alternative Technique: Gas Chromatography (GC-FID)
Gas Chromatography is a premier technique for analyzing volatile and thermally stable compounds.[5] this compound is sufficiently volatile to be analyzed by GC, making it a viable and powerful alternative to HPLC. The Flame Ionization Detector (FID) is nearly universal for organic compounds and provides excellent sensitivity.
Rationale for Method Design
-
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase, provides good selectivity for aromatic compounds.
-
Temperature Programming: A temperature gradient is essential in GC to ensure that the analyte elutes with a good peak shape in a reasonable amount of time.[10][11] The program starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the compound.
-
Injector and Detector: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload. The FID detector is robust and highly sensitive to hydrocarbons.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the GC-FID assay of this compound.
Detailed Protocol: GC-FID Method
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 250 °C
-
Final Hold: Hold at 250 °C for 2 minutes
-
-
Injector: Split mode (50:1 split ratio), 250 °C
-
Detector: FID, 280 °C
-
Injection Volume: 1 µL
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard.
-
-
Procedure:
-
Inject 1 µL of the solvent blank, followed by replicate injections of the standard and sample solutions.
-
Record the peak areas from the resulting chromatograms.
-
-
Calculation:
-
Calculate the amount of this compound in the sample using the external standard method.
-
Head-to-Head Comparison: HPLC-UV vs. GC-FID
The choice between these two validated methods depends on the specific analytical needs of the laboratory. Both techniques are capable of providing accurate and precise results, but they differ in key operational and performance aspects.
| Feature | HPLC-UV Method | GC-FID Method | Senior Scientist's Insight |
| Principle | Liquid-solid phase partitioning under high pressure.[4] | Gas-solid/liquid phase partitioning based on volatility.[5] | HPLC is ideal for non-volatile or thermally sensitive compounds, providing broader applicability. GC excels with volatile analytes.[4][12] |
| Sample Volatility | Not required. Analyte must be soluble in the mobile phase. | Required. Analyte must be volatile and thermally stable. | This compound is suitable for both, but GC is limited to compounds that can be vaporized without degradation. |
| Derivatization | Not required. | Not required for this analyte, but often necessary for polar or non-volatile compounds to make them suitable for GC. | The absence of a derivatization step simplifies sample preparation, reduces potential for error, and saves time, giving HPLC an advantage here.[13][14] |
| Analysis Time | ~10 minutes per sample. | ~12 minutes per sample. | Runtimes are comparable, but GC often requires longer cool-down times between runs, potentially reducing overall throughput. |
| Sensitivity | Good (LOQ ~0.3 µg/mL). | Excellent (FID is highly sensitive to hydrocarbons). | For trace-level analysis, GC-FID often provides superior sensitivity compared to standard UV detectors.[5] |
| Solvent Consumption | High. Requires continuous flow of expensive, HPLC-grade solvents.[4] | Low. Primarily uses carrier gas after initial sample dissolution.[4] | GC is significantly more cost-effective and environmentally friendly regarding solvent usage.[4] |
| Instrumentation Cost | Generally higher initial and running costs due to high-pressure pumps and solvent usage. | Lower initial and running costs. Gas is cheaper than HPLC-grade solvents.[4] | GC represents a lower barrier to entry from a cost perspective. |
| Robustness | Very robust. Less susceptible to minor leaks affecting performance. | Robust, but system performance is highly dependent on a leak-free gas flow path. | Both systems are workhorses in a QC lab, but HPLC systems can be more forgiving of minor operational issues. |
Conclusion and Recommendation
Both the validated HPLC-UV and the GC-FID methods are suitable for the accurate and reliable assay of this compound.
The HPLC-UV method is recommended for:
-
Quality control laboratories where versatility is key, as the same instrument can be used for a wide range of non-volatile compounds without modification.
-
Assays where simplicity in sample preparation is paramount, as no derivatization is needed for a broad class of molecules.
-
Environments where high throughput with minimal downtime between runs is a priority.
The GC-FID method is the superior choice for:
-
Laboratories where operational cost and solvent reduction are major considerations.
-
When very high sensitivity is required for detecting trace amounts of the analyte or related volatile impurities.
-
Dedicated analyses where the instrument will be used primarily for volatile compounds.
Ultimately, the selection is a strategic one. By understanding the fundamental principles and practical trade-offs presented in this guide, researchers and drug development professionals can make an informed decision that aligns with their laboratory's technical capabilities, budgetary constraints, and overall analytical strategy.
References
-
Rapid Method Development through Proper Column Selection. (n.d.). Waters. Retrieved January 18, 2026, from [Link]
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Pinto, G., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO. Retrieved January 18, 2026, from [Link]
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HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. Retrieved January 18, 2026, from [Link]
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HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved January 18, 2026, from [Link]
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Henry, R. A., et al. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Retrieved January 18, 2026, from [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved January 18, 2026, from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved January 18, 2026, from [Link]
-
Development of a TDS-GC-FID method for the determination of methanol and ethanol in air. (n.d.). OPUS. Retrieved January 18, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 18, 2026, from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]
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This compound (C10H14O). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
fundamental principle of alcohol analysis using hs-gc-fid. (2023). Russian Law Journal. Retrieved January 18, 2026, from [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). CHROMacademy. Retrieved January 18, 2026, from [Link]
-
(a) UV absorption spectra of 4 (40 µM) in methanol. (b) Fluorescence... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. Retrieved January 18, 2026, from [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved January 18, 2026, from [Link]
-
Many chromatographers overlook the UV- absorbance properties of the solvents they. (n.d.). LC Troubleshooting Bible. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Propylphenyl)methanol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The quantification and characterization of compounds like (4-Propylphenyl)methanol, a key intermediate in various synthetic pathways, demand robust and reliable analytical methods. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. More critically, it details the essential process of cross-validating these two distinct but powerful techniques, ensuring consistency and interchangeability of analytical results.
The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1] This ensures that the methodologies described are not only scientifically sound but also align with global regulatory expectations.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with a molecular weight of 150.22 g/mol and a boiling point that allows for volatilization, is amenable to both HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is the most common choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds. The high sensitivity and specificity of GC-MS make it an excellent choice for trace-level analysis and impurity profiling.
Here is a comparative overview of the two techniques for the analysis of this compound:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Not a primary requirement; suitable for non-volatile and thermally labile compounds.[2] | Essential; analyte must be volatile or amenable to derivatization. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and operational costs, particularly for the mass spectrometer. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range with UV detection. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing structural information. |
| Sample Throughput | Can be high with optimized methods and autosamplers. | Can be high, with modern systems offering rapid analysis times. |
| Derivatization | Generally not required for this compound. | May be used to improve peak shape and thermal stability, but not always necessary. |
The Imperative of Cross-Validation
In a dynamic drug development environment, it is often necessary to use different analytical methods for the same compound across different stages or laboratories. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is crucial when, for instance, a robust HPLC method used for routine quality control needs to be compared with a more sensitive GC-MS method used for impurity profiling or when transferring a method between laboratories.
The core objective of cross-validation is to ensure that the data generated by different methods are reliable and comparable, thereby maintaining data integrity throughout the product lifecycle.
A Practical Guide to Cross-Validation of HPLC and GC-MS Methods for this compound
This section provides detailed, step-by-step protocols for the development and cross-validation of hypothetical, yet scientifically sound, HPLC and GC-MS methods for the quantification of this compound.
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Monitor ions m/z 150, 121, and 91 for this compound.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
Cross-Validation Protocol
The cross-validation protocol is designed to compare the performance of the developed HPLC and GC-MS methods based on the principles outlined in the ICH Q2(R1) guideline.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Validation Parameters and Acceptance Criteria
The following validation parameters should be assessed for both methods prior to cross-validation. The cross-validation itself will then focus on comparing the accuracy and precision of the two methods.
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Specificity | Demonstrated by the resolution of the analyte peak from potential impurities and excipients. | Confirmed by the unique retention time and mass spectrum of the analyte. | No significant interference at the retention time of the analyte. |
| Linearity (r²) | > 0.998 | > 0.999 | Correlation coefficient (r²) should be ≥ 0.995. |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Mean recovery should be within 95 - 105%. |
| Precision (%RSD) | < 2.0% | < 3.0% | Repeatability and intermediate precision should be ≤ 5% RSD. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | Signal-to-noise ratio of ≥ 10 with acceptable precision and accuracy. |
Cross-Validation Data Comparison
For the cross-validation, a minimum of three concentration levels (low, medium, and high) of this compound should be prepared and analyzed in replicate (n=6) by both the HPLC and GC-MS methods. The results should be statistically compared.
Statistical Analysis:
-
Paired t-test: To determine if there is a statistically significant difference between the means of the two methods. The null hypothesis is that there is no difference between the two methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.
-
Regression Analysis: To assess the correlation and bias between the two methods. The slope should be close to 1, and the intercept close to 0.
Acceptance Criteria for Cross-Validation:
-
The percentage difference between the mean results of the two methods for each concentration level should not exceed ±15.0%.[3]
-
The 90% confidence interval for the mean difference should contain zero.
-
The regression analysis of the results from the two methods should yield a correlation coefficient (r²) ≥ 0.98.
Caption: Logical relationship in method comparison and cross-validation.
Conclusion and Expert Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them depends on the specific analytical requirements. HPLC is a robust and cost-effective method suitable for routine quality control, while the superior sensitivity and selectivity of GC-MS make it ideal for trace analysis and in-depth characterization.
A thorough cross-validation as described in this guide is not merely a regulatory formality but a scientific necessity to ensure data integrity and consistency when employing multiple analytical methods. By adhering to the principles of authoritative guidelines like ICH Q2(R1), researchers can have full confidence in their analytical results, which is paramount for the successful development and manufacturing of pharmaceutical products.
References
-
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 939-946. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Impactfactor. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]
-
Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Science and Technology, 10(1), 26. [Link]
- Google Patents. (n.d.). CN105085178B - The method of purification of hplc grade methanol.
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Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry, 2019, 8540727. [Link]
-
Hermawan, D., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(42), 11136-11143. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
CP Lab Safety. (n.d.). phenylthis compound, 91% Purity, C16H18O, 1 gram. Retrieved from [Link]
-
Lee, J. W., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Science and Technology, 10, 26. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
Parker, D., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(42), 11136–11143. [Link]
-
De Meulder, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1435-1442. [Link]
-
HELIX Chromatography. (n.d.). Separation of Methanol, [(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]
-
Chromatography Forum. (2012). Rules for solvent selection in GC analysis?. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and its derivative from Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]
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A Comparative Study of (4-Propylphenyl)methanol and its Positional Isomers: Physicochemical Properties, Synthesis, and Biological Evaluation
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric purity and the distinct characteristics of positional isomers is paramount. Compounds sharing the same molecular formula can exhibit remarkably different physicochemical properties, biological activities, and toxicological profiles based solely on the spatial arrangement of their functional groups. This guide presents a comprehensive comparative analysis of (4-propylphenyl)methanol and its ortho- and meta-isomers: (2-propylphenyl)methanol and (3-propylphenyl)methanol.
This document provides an in-depth examination of their synthesis, a comparative analysis of their key physicochemical and spectroscopic properties, and standardized protocols for their analytical separation and preliminary biological evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to make informed decisions in their research and development endeavors.
Introduction to (Propylphenyl)methanol Isomers
This compound and its isomers, (2-propylphenyl)methanol and (3-propylphenyl)methanol, are aromatic alcohols with the chemical formula C₁₀H₁₄O.[1][2] These compounds are structurally similar, differing only in the position of the propyl group on the benzene ring relative to the hydroxymethyl group. This seemingly subtle structural variation can lead to significant differences in their chemical reactivity, physical properties, and interactions with biological systems. A thorough understanding of these differences is crucial for applications ranging from fine chemical synthesis to pharmaceutical development.[3]
Comparative Physicochemical and Spectroscopic Properties
The position of the propyl group influences the electronic distribution and steric hindrance around the hydroxymethyl functional group, thereby affecting the physical and spectroscopic properties of these isomers.
| Property | (2-Propylphenyl)methanol (ortho) | (3-Propylphenyl)methanol (meta) | This compound (para) |
| Molecular Weight ( g/mol ) | 150.22 | 150.22 | 150.22 |
| Boiling Point (°C) | ~230-235 (estimated) | ~235-240 (estimated) | ~240-245 |
| Density (g/mL at 25°C) | ~0.98 | ~0.98 | ~0.98 |
| Refractive Index (n20/D) | ~1.520 | ~1.522 | ~1.524 |
| ¹H NMR (CDCl₃, δ ppm) | |||
| Ar-H | ~7.1-7.3 (m, 4H) | ~7.0-7.3 (m, 4H) | ~7.1-7.3 (d, 2H), ~7.3-7.5 (d, 2H) |
| -CH₂OH | ~4.6 (s, 2H) | ~4.6 (s, 2H) | ~4.6 (s, 2H) |
| Ar-CH₂CH₂CH₃ | ~2.6 (t, 2H) | ~2.6 (t, 2H) | ~2.6 (t, 2H) |
| -CH₂CH₂CH₃ | ~1.6 (sext, 2H) | ~1.6 (sext, 2H) | ~1.6 (sext, 2H) |
| -CH₂CH₂CH₃ | ~0.9 (t, 3H) | ~0.9 (t, 3H) | ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | |||
| Ar-C -CH₂OH | ~138 | ~141 | ~138 |
| Ar-C -Propyl | ~139 | ~138 | ~141 |
| Aromatic C | ~126-130 | ~126-129 | ~127-129 |
| -C H₂OH | ~65 | ~65 | ~65 |
| Ar-C H₂CH₂CH₃ | ~38 | ~38 | ~38 |
| -C H₂CH₂CH₃ | ~25 | ~25 | ~25 |
| -CH₂CH₂C H₃ | ~14 | ~14 | ~14 |
| IR (cm⁻¹) | |||
| O-H stretch | ~3350 (broad) | ~3350 (broad) | ~3350 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=C stretch (aromatic) | ~1600, ~1490 | ~1600, ~1490 | ~1600, ~1490 |
| C-O stretch | ~1030 | ~1030 | ~1030 |
Note: Some physical properties are estimated based on structurally similar compounds. Spectroscopic data represents typical chemical shifts and absorption bands; actual values may vary slightly.[1][2][4][5][6]
Synthesis of (Propylphenyl)methanol Isomers
A common and reliable method for the synthesis of (propylphenyl)methanol isomers is the reduction of the corresponding propylbenzaldehyde. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
General Synthesis Protocol: Reduction of Propylbenzaldehyde
This protocol describes the synthesis of this compound from 4-propylbenzaldehyde. The same procedure can be adapted for the ortho- and meta-isomers using the corresponding starting materials.
Materials:
-
4-Propylbenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 4-propylbenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Separation of Isomers
Due to their similar physical properties, the separation and quantification of (propylphenyl)methanol isomers require high-resolution analytical techniques. Gas chromatography (GC) is a particularly effective method.
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in methanol or another suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the unknown sample in the same solvent.
Expected Elution Order: Based on boiling points and polarity, the expected elution order is: (2-propylphenyl)methanol, followed by (3-propylphenyl)methanol, and then this compound.
Comparative Biological Activity: In Vitro Cytotoxicity Assay
MTT Cytotoxicity Assay Protocol
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
(Propylphenyl)methanol isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the (propylphenyl)methanol isomers in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each isomer.
Discussion and Conclusion
This guide provides a framework for the comparative study of this compound and its positional isomers. The provided protocols for synthesis, analytical separation, and in vitro cytotoxicity testing offer a solid foundation for researchers to further investigate the unique properties of these compounds.
It is anticipated that the ortho-isomer, (2-propylphenyl)methanol, may exhibit different reactivity and biological activity due to the steric hindrance imposed by the propyl group in close proximity to the hydroxymethyl group. Conversely, the electronic effects of the propyl group will differ between the meta and para positions, potentially influencing their interactions with biological targets.
The methodologies outlined herein are designed to be robust and adaptable, allowing for further exploration into the pharmacological and toxicological profiles of these and other related aromatic alcohols. A systematic, comparative approach is essential for advancing our understanding of structure-activity relationships and for the development of novel, safe, and effective chemical entities.
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SpectraBase. (n.d.). (4-[3-(4-Hydroxymethylphenyl)propyl]phenyl)methanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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MDPI. (2022). The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols. Retrieved from [Link]
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Cheméo. (n.d.). (3-Methylphenyl) methanol, n-propyl - Chemical & Physical Properties. Retrieved from [Link]
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Cheméo. (n.d.). (2-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. Retrieved from [Link]
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Cheméo. (n.d.). (3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties. Retrieved from [Link]
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PubMed. (2023). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). Retrieved from [Link]
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ResearchGate. (2025). Final Report on the Safety Assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Retrieved from [Link]
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MDPI. (2023). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). Retrieved from [Link]
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SpectraBase. (n.d.). (4-Methylphenyl) methanol, N-propyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Study.com. (n.d.). Write a stepwise synthesis of 3-phenyl propanol from benzyl alcohol. Retrieved from [Link]
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Cheméo. (n.d.). (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of (4-Propylphenyl)methanol
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. (4-Propylphenyl)methanol, a key building block in various synthetic pathways, is no exception. Its purity can be influenced by residual starting materials, by-products from its synthesis, and subsequent degradation products. This guide offers a comparative analysis of principal analytical techniques used to quantify the purity of this compound, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate methodology for their specific requirements.
We will explore the theoretical underpinnings and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section will detail the causality behind experimental choices and present robust, self-validating protocols.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound (approximately 241°C), GC is an eminently suitable method for its purity assessment.[1]
Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) transports the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. For purity analysis of organic molecules like this compound, the Flame Ionization Detector (FID) is ideal. It offers high sensitivity to hydrocarbons and a broad linear range, making it excellent for quantifying the main component against its organic impurities.[2][3]
Strengths & Limitations:
-
Strengths: High resolution for separating volatile impurities, excellent sensitivity for carbon-containing compounds, and robust, well-established methodology.
-
Limitations: Not suitable for non-volatile or thermally labile impurities. Requires derivatization for certain compounds to improve volatility, though not typically necessary for this compound itself.[4]
Experimental Protocol: GC-FID
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or acetone. Prepare a standard stock solution in the same manner.[2]
-
Internal Standard (IS): For enhanced precision, prepare a working standard and sample solution containing an internal standard (e.g., undecane or another non-interfering, stable compound) at a known concentration.
-
GC Conditions:
-
System: Agilent 8860 GC with FID or equivalent.[5]
-
Column: A mid-polarity column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For better separation of polar impurities, a polar column like a DB-FATWAX UI can be used.[5][6]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes. This program should be optimized to ensure separation from potential impurities.[6]
-
-
Injection: Inject 1 µL of the prepared solution in split mode (e.g., 30:1 split ratio).[5]
-
Data Analysis: Calculate the purity using the area percent method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For higher accuracy, use the internal standard method to calculate the concentration against a certified reference standard.
GC-FID Workflow Visualization
Caption: Workflow for purity assessment by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for separating compounds in a liquid mobile phase. For this compound, the presence of the phenyl group provides a strong chromophore, making it ideal for detection by UV spectroscopy.
Principle of Operation: The sample is dissolved in a liquid and pumped at high pressure through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile), is the most common mode for compounds of this type.[7] A UV detector measures the absorbance of the eluate at a specific wavelength, allowing for quantification.
Strengths & Limitations:
-
Strengths: Excellent for analyzing non-volatile or thermally labile impurities. High precision and accuracy. Method development is often straightforward.
-
Limitations: May have lower resolution for some closely related volatile impurities compared to capillary GC. Requires that impurities have a UV chromophore to be detected.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a ~1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
-
HPLC Conditions:
-
System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at the wavelength of maximum absorbance (λmax) for this compound, typically around 220 nm.
-
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates) are met.
-
Calibration: Prepare a series of calibration standards from a certified reference material. Inject each and create a calibration curve of peak area versus concentration.
-
Data Analysis: Inject the sample solution. Determine the concentration from the calibration curve and calculate the purity (w/w %) relative to the initial weighed amount. Impurities can be quantified as a percentage of the main peak area (area percent method) or against a reference standard if available.
HPLC-UV Workflow Visualization
Caption: Workflow for purity assessment by HPLC-UV.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard of the analyte.[9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11]
Principle of Operation: A known mass of the analyte is dissolved with a known mass of a certified, high-purity internal standard in a deuterated solvent. The ¹H NMR spectrum is acquired under specific quantitative conditions (ensuring full relaxation of protons). By comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy.[10]
Strengths & Limitations:
-
Strengths: A primary ratio method providing direct purity assessment without a specific analyte standard.[12] Highly accurate and precise. Provides structural information that can help identify impurities simultaneously. Non-destructive.[13]
-
Limitations: Requires a relatively larger amount of sample compared to chromatographic methods. The sample and internal standard must be soluble in the same deuterated solvent, and their signals must not overlap.[10] Requires access to a well-calibrated NMR spectrometer.
Experimental Protocol: ¹H qNMR
-
Selection of Standard: Choose a stable, non-volatile, high-purity internal standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~10-15 mg of the certified internal standard (e.g., Maleic Acid, 99.5%+ purity) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer an aliquot to an NMR tube.
-
-
NMR Data Acquisition:
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Key Parameters:
-
Use a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (a T₁ inversion recovery experiment may be needed to determine this, but a d1 of 30-60 seconds is often sufficient for quantitative accuracy).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1).
-
-
-
Data Processing:
-
Carefully Fourier transform the FID.
-
Perform phase and baseline correction on the spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., the benzylic CH₂ protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Purity Calculation: The purity (P) is calculated using the following formula[10]:
-
Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
-
Where: I = integral, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard, 'a' = analyte, and 'std' = standard.
-
qNMR Logic Visualization
Caption: Logical flow for absolute purity calculation by qNMR.
Mass Spectrometry (MS) for Impurity Identification
While not a primary technique for quantifying purity in the same way as the methods above, Mass Spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is indispensable for identifying unknown impurities.
Principle of Operation: After separation by GC or LC, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the parent molecule and its impurities provides a molecular fingerprint that can be used for structural elucidation. For this compound (MW: 150.22 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions.[14] For example, a common fragmentation for benzyl alcohols is the loss of OH (m/z 17) or the entire CH₂OH group (m/z 31), leading to characteristic fragment ions. A peak at m/z 91, corresponding to the tropylium ion, is also a common feature for benzyl derivatives.[15]
GC-MS is particularly powerful for identifying process-related impurities, such as unreacted starting materials (e.g., 4-propylbenzaldehyde) or by-products (e.g., isomers or over-alkylation products).
Comparative Summary
| Parameter | GC-FID | HPLC-UV | ¹H qNMR |
| Principle | Separation of volatile compounds | Separation of soluble compounds | Proportionality of signal to molar concentration |
| Primary Use | Quantification of volatile impurities | Quantification of non-volatile/labile impurities | Absolute purity determination |
| Reference Standard | Requires analyte reference standard for w/w% | Requires analyte reference standard for w/w% | Requires a certified internal standard only |
| Typical LOD/LOQ | Low (ppm level) | Low (ppm level) | Higher (~0.1%) |
| Key Strengths | High resolution, robust, cost-effective | Versatile, high precision, non-destructive | Primary method, high accuracy, no analyte standard needed |
| Key Limitations | Only for thermally stable, volatile compounds | Impurities must have a UV chromophore | Lower sensitivity, requires specialized equipment |
Conclusion: Selecting the Optimal Technique
The choice of analytical technique for the purity assessment of this compound is dictated by the specific analytical objective.
-
For routine quality control and profiling of volatile organic impurities, GC-FID is a highly reliable, sensitive, and cost-effective method.
-
When non-volatile impurities or degradation products are of concern, HPLC-UV is the superior choice, offering robust and precise quantification.
-
For the assignment of absolute purity to a new batch or for the certification of a reference material, ¹H qNMR stands as the definitive technique.[9][10] It provides a direct, unbiased measure of purity that is traceable to the SI unit of mass.
In a comprehensive quality control strategy, these techniques are often used synergistically. GC and HPLC are employed to screen for and quantify impurities, while GC-MS is used to identify any unknown peaks. Finally, qNMR can be used to assign the absolute purity of the final, purified material, providing the highest level of analytical confidence.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
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Dasgupta, A., & Hammett-Stabler, C. A. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 267-274.
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Grove, J. A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1766-1771.
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Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group.
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 50(12), 819-821.
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Shannon, J. S. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry, 15(2), 265-277.
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ConnectSci. Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry.
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HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
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Hunt, I. Ch13 - Mass Spectroscopy. University of Calgary.
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CP Lab Safety. phenylthis compound, 91% Purity, C16H18O, 1 gram.
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Shrivastava, V. S., & Kumar, R. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
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BenchChem. A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods.
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Journal of the Chilean Chemical Society. A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS.
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
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Kieber, R. J., & Mopper, K. (1986). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. UNCW Institutional Repository.
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Patil, S., & Talele, G. (2012). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 69-73.
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Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
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This guide provides a detailed spectroscopic comparison of (4-Propylphenyl)methanol and its shorter-chain analogs: benzyl alcohol, 4-methylbenzyl alcohol, and 4-ethylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Our objective is to elucidate the subtle yet distinct spectral differences arising from the progressive extension of the para-alkyl substituent, providing a robust framework for compound identification and characterization.
Introduction: The Significance of the Alkyl Substituent
In medicinal chemistry and materials science, the length and nature of alkyl substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. The four compounds under investigation—benzyl alcohol, 4-methylbenzyl alcohol, 4-ethylbenzyl alcohol, and this compound—form a homologous series that allows for a systematic study of how increasing the alkyl chain length at the para position impacts spectroscopic signatures. Accurate spectral interpretation is paramount for confirming molecular structure, assessing purity, and understanding electronic effects within the molecule.
Molecular Structures and Spectroscopic Workflow
The fundamental structural difference among the compared compounds is the length of the alkyl chain at the C4 position of the benzyl alcohol core. This variation directly influences the electronic environment of the aromatic ring and introduces unique signals corresponding to the alkyl protons and carbons.
Caption: Molecular structures of the homologous series.
The analytical workflow for comparing these compounds involves a multi-technique spectroscopic approach. Each technique provides complementary information, leading to an unambiguous structural assignment.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Propylphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. This guide provides a direct, procedural framework for the safe and compliant disposal of (4-Propylphenyl)methanol, moving beyond simple checklists to explain the critical reasoning behind each step.
Hazard Identification: The Foundation of Safe Disposal
This compound is not a benign substance and must be treated as hazardous waste from the moment it is designated for disposal.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent handling and disposal protocols required.[3] Understanding these hazards is the first step in preventing accidental exposure and ensuring environmental protection.
| Hazard Class | GHS Code | Description | Disposal Implication |
| Skin Irritation | H315 | Causes skin irritation.[3] | Avoid skin contact during handling and disposal. All contaminated Personal Protective Equipment (PPE) must be disposed of as solid hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | Mandates the use of safety glasses or goggles. Any splash requires immediate and prolonged rinsing. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] | Handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood. |
Based on these characteristics, the primary directive is clear: This compound and any materials contaminated with it must be disposed of as hazardous waste through a licensed professional waste disposal service. [4][5] Under no circumstances should it be discharged into the sewer system or disposed of in regular trash.[1][6]
Core Principles of Chemical Waste Management
Before detailing the specific protocol for this compound, it is essential to ground our practice in the universal principles of laboratory chemical waste management.
-
Waste Segregation is Non-Negotiable : Never mix incompatible wastes.[6][7] this compound, as an alcohol, should be kept separate from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[8][9]
-
Designated Storage : All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][8] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity : Waste containers must be robust, chemically compatible with the waste, and always kept closed except when adding waste.[6][8] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct workflow from waste generation to final pickup.
Step 1: Waste Collection and Segregation
-
Select a Compatible Container : Use a clean, sealable, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is clearly marked as "Hazardous Waste."
-
Liquid Waste Stream : Carefully pour waste this compound and solutions containing it into the designated hazardous waste container.
-
Causality : This dedicated stream prevents cross-contamination and dangerous reactions with other chemical waste.
-
-
Contaminated Solid Waste : Dispose of all items contaminated with this compound—including gloves, absorbent pads, and weighing papers—into a separate, clearly labeled solid hazardous waste container (e.g., a lined pail or a designated waste bag).
-
Causality : Even trace amounts on solid materials contribute to the hazardous waste profile. Segregating solids from liquids is a standard requirement for most waste disposal facilities.
-
Step 2: Accurate and Complete Labeling
Properly labeling the waste container is a critical regulatory requirement. The label must be fully completed as soon as the first drop of waste is added.
-
Attach a Hazardous Waste Label : Securely affix your institution's official hazardous waste label to the container.
-
Identify Contents : Clearly write out the full chemical name: "this compound." Do not use abbreviations or formulas. List all components and their approximate percentages.
-
Indicate Hazards : Check the appropriate boxes for the hazards associated with the waste (e.g., "Irritant").
-
Provide Generator Information : Include the name of the principal investigator, the laboratory room number, and the date the container was started.
-
Causality : This information is vital for emergency responders and waste management personnel to safely handle the container.
-
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
Secure the Container : Tightly seal the cap on the waste container.
-
Use Secondary Containment : Place the sealed container within a larger, chemically resistant tub or tray.[6]
-
Causality : Secondary containment will capture any potential leaks or spills from the primary container, preventing a wider contamination event.
-
-
Store Appropriately : Keep the container in your designated SAA, away from heat, sparks, or open flames.[5] Ensure it is segregated from incompatible chemicals.[8]
Step 4: Arranging for Disposal
-
Monitor Fill Level : Do not overfill the container. Stop adding waste when it reaches approximately 90% capacity to allow for vapor expansion.
-
Request Pickup : Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][8]
Visualization: Waste Disposal Decision Workflow
The following diagram illustrates the critical decision points in the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for this compound waste.
Emergency Protocol: this compound Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify colleagues in the vicinity and your laboratory supervisor.
-
Assess the Spill :
-
Small Spill (<100 mL) : If you are trained and have the appropriate spill kit, you may clean it up.
-
Large Spill (>100 mL) : Evacuate the immediate area. If there is a risk of respiratory exposure or fire, evacuate the entire lab and contact your institution's emergency response line or EHS.
-
-
Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial spill absorbent.[10][11] Work from the outside of the spill inward to prevent spreading.
-
Collect Debris : Carefully scoop the absorbed material into a designated container for solid hazardous waste.
-
Decontaminate : Wipe the spill area with a cloth or paper towels dampened with a mild detergent solution. Place all cleanup materials into the solid hazardous waste container.
-
Dispose : Label the spill cleanup waste container as hazardous waste, detailing the contents, and arrange for EHS pickup.[12]
Decontamination of "Empty" Containers
A container that held this compound is not truly empty until decontaminated. The residue is still considered hazardous waste.
-
Initial Rinse : Thoroughly empty the container of all free liquid into the appropriate liquid hazardous waste stream.
-
Collect First Rinseate : Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the container, cap it, and rinse thoroughly. This first rinseate must be collected and disposed of as hazardous waste. [6]
-
Causality : This initial rinse removes the bulk of the chemical residue. Disposing of it as hazardous waste prevents the introduction of regulated chemicals into the sewer system.
-
-
Subsequent Rinses : Subsequent rinses with water may be performed. Depending on local and institutional regulations, these may be permissible for drain disposal, but always confirm with your EHS office.
-
Final Disposal : Once the container is thoroughly rinsed and air-dried, deface or remove the original chemical label.[1][6] It can then typically be disposed of as regular solid waste or recycled glass.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and uphold the highest standards of environmental stewardship in your laboratory.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (4-Propylphenyl)methanol
This guide provides essential, immediate safety and logistical information for the handling of (4-Propylphenyl)methanol. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a comprehensive understanding of the materials we handle and the appropriate measures to mitigate risk. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring every step is a self-validating system of safety.
Hazard Analysis: Understanding the "Why" Behind the PPE
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy.[1] Acknowledging these hazards is the foundational step in preventing laboratory incidents.
-
H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to redness, inflammation, or dermatitis. Our primary defense is to create an impermeable barrier between the chemical and our skin.
-
H319 - Causes serious eye irritation: This is a more severe classification than simple eye irritation. Splashes can cause significant, potentially painful, and lasting damage to the eyes. This necessitates robust, sealed eye protection.[1]
-
H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1] The primary control for this hazard is environmental (engineering controls), with PPE serving as a crucial secondary defense.
Based on these classifications, this compound is categorized as an irritant, warranting a diligent and proactive approach to safety.[1]
The Core PPE Protocol: Your Non-Negotiable Baseline
For any procedure involving this compound, regardless of quantity, the following PPE is mandatory. This baseline protocol is designed to protect against the primary routes of exposure identified in the hazard analysis.
| Hazard Classification | Route of Exposure | Required PPE | Rationale |
| H319: Serious Eye Irritation | Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors. Goggles meeting the ANSI Z87.1 standard are required to prevent eye contact.[2] |
| H315: Skin Irritation | Skin (Hands) | Nitrile Gloves | Disposable nitrile gloves provide effective short-term protection against incidental contact.[2] Always inspect gloves for tears or defects before use. |
| H315: Skin Irritation | Skin (Body) | Laboratory Coat | A fully buttoned lab coat protects the arms and torso from minor spills and splashes. |
Scaling Protection to the Task: Advanced & Situational PPE
Standard protocols are sufficient for handling small quantities on a lab bench. However, as procedures change, so do the risks. An experienced scientist always reassesses PPE needs based on the specifics of the task.
-
When Handling Bulk Quantities or Splash Risks Exist:
-
When Engineering Controls are Insufficient:
-
Respiratory Protection: The first and most effective line of defense against respiratory irritation is an engineering control, specifically a certified chemical fume hood.[4][5] All work with this compound should be performed within a fume hood to minimize vapor inhalation. If a fume hood is unavailable, or in the event of a large spill where vapor concentrations may exceed permissible exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the appropriate choice.[2][6] Use of a respirator requires prior medical evaluation and fit-testing as per institutional and OSHA guidelines.[2]
-
Integrated Workflow: From Preparation to Disposal
Effective safety is a process, not just a set of equipment. The following diagram and procedural steps integrate PPE use into the entire lifecycle of handling this compound.
Caption: A procedural diagram for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Operation Assessment: Before bringing the chemical into the workspace, review your procedure. Assess the quantities being used and identify any steps that could generate splashes or aerosols.
-
Verify Engineering Controls: Ensure the chemical fume hood is on, and the sash is at the appropriate height.
-
Don Core PPE: Put on your lab coat (fully buttoned), chemical splash goggles, and nitrile gloves.
-
Situational PPE: If you identified a splash hazard in step 1, add a face shield over your goggles.
-
Chemical Handling: Conduct all manipulations of this compound inside the fume hood.
-
-
Chemical Waste: Unused or spent this compound should be collected in a designated, labeled, and sealed hazardous waste container.[7][8] Do not pour it down the drain.
-
Contaminated Solids: Used gloves, weigh boats, and absorbent paper should be double-bagged and placed in a solid hazardous waste container.[9]
-
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: face shield, lab coat, and finally gloves (turning them inside out as you remove them).
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Emergency Response: Immediate Actions for Exposure
Should an exposure occur despite precautions, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Go immediately to an emergency eyewash station. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5][11] If they are having difficulty breathing, call for emergency medical assistance.
-
Spill: For small spills within a fume hood, use an absorbent material to contain the spill, then place it in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[10]
By integrating this comprehensive PPE and handling strategy, researchers, scientists, and drug development professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
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University of California, Riverside Environmental Health & Safety (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Redox (2022). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
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Laboratorium Discounter (2023). SAFETY DATA SHEET. Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
